(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
Descripción
BenchChem offers high-quality (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(6-cyclopropylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-1-4-9(11-6-7)8-2-3-8;;/h1,4,6,8H,2-3,5,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVCTVSPMHHDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
Executive Summary
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a substituted pyridinylmethanamine derivative that serves as a valuable building block in modern medicinal chemistry. Its structural motifs—a cyclopropyl group and a primary aminomethyl substituent on a pyridine core—are frequently explored in the design of novel therapeutic agents, particularly for their ability to modulate interactions with biological targets and influence metabolic stability.[1] A thorough understanding of the physicochemical properties of this dihydrochloride salt is paramount for its effective application in drug discovery and development. This guide provides a comprehensive overview of its key chemical and physical characteristics, outlines authoritative experimental protocols for their determination, and discusses the practical implications of these properties for researchers in the field.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise identity. This section details the structural and molecular attributes of (6-Cyclopropylpyridin-3-yl)methanamine and its dihydrochloride salt.
Molecular Structure and Formula
The compound is the dihydrochloride salt of the free base, (6-Cyclopropylpyridin-3-yl)methanamine. The presence of two basic centers—the pyridine ring nitrogen and the primary aliphatic amine—allows for the formation of a stable salt with two equivalents of hydrochloric acid. This salt form is generally preferred in early-stage development for its improved stability and solubility in aqueous media.
Diagram 1: Chemical Structure of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
Caption: Structure of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride.
Core Compound Properties
A summary of the fundamental properties is essential for quick reference. The data for the free base is sourced from chemical suppliers, while the properties of the dihydrochloride salt are calculated based on its composition.[2][3][4]
| Property | (6-Cyclopropylpyridin-3-yl)methanamine (Free Base) | (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride (Salt) |
| CAS Number | 1256823-20-7[2][3] | Not Assigned |
| Molecular Formula | C₉H₁₂N₂[2][3] | C₉H₁₄Cl₂N₂ |
| Molecular Weight | 148.21 g/mol [2][3][4] | 221.13 g/mol |
| Appearance | To be experimentally determined | Likely a white to off-white crystalline solid |
| Melting Point | To be experimentally determined | To be experimentally determined |
| Solubility | To be experimentally determined | Expected to be high in water, methanol; soluble in DMSO[5] |
| pKa Values | To be experimentally determined (two expected) | To be experimentally determined |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following sections detail the expected spectral characteristics and provide standardized protocols for acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra should be acquired in a deuterated solvent such as D₂O or DMSO-d₆, where the compound is soluble.
-
¹H NMR (400 MHz, D₂O):
-
δ 7.5-8.5 ppm (m, 3H): Signals corresponding to the three protons on the pyridine ring. The exact shifts and coupling patterns will depend on the protonation state.
-
δ ~4.0 ppm (s, 2H): Methylene protons (-CH₂-NH₃⁺), appearing as a singlet due to deuterium exchange of the adjacent ammonium protons.
-
δ ~2.0 ppm (m, 1H): The methine proton of the cyclopropyl group.
-
δ 0.8-1.2 ppm (m, 4H): The two sets of methylene protons of the cyclopropyl group.[6]
-
-
¹³C NMR (100 MHz, D₂O):
-
δ 120-160 ppm: Signals for the five carbon atoms of the pyridine ring.
-
δ ~45 ppm: Signal for the methylene carbon (-CH₂-).
-
δ 5-15 ppm: Signals for the three carbons of the cyclopropyl group.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information on the functional groups present in the molecule. The spectrum of the dihydrochloride salt is expected to be dominated by the ammonium groups.
-
~2400-3000 cm⁻¹ (broad): A very prominent and broad absorption due to the N-H stretching vibrations of the primary (R-NH₃⁺) and pyridinium (Ar-N⁺-H) ammonium ions.[8]
-
~1600 cm⁻¹, ~1475 cm⁻¹: Aromatic C=C and C=N stretching vibrations from the pyridine ring.
-
~1400-1500 cm⁻¹: N-H bending vibrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is critical for confirming molecular weight and assessing purity.
-
Mass Spectrometry: Using electrospray ionization in positive mode (ESI+), the expected base peak will correspond to the protonated free base [M+H]⁺.
-
Calculated m/z for [C₉H₁₂N₂ + H]⁺: 149.1073
-
Observed m/z: Should be within 5 ppm of the calculated value on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[9]
-
-
Liquid Chromatography: Reversed-phase HPLC is suitable for purity analysis. A C18 column with a gradient elution using water and acetonitrile containing a small amount of a modifier like formic acid or ammonium acetate is a standard starting point.[10]
Key Physicochemical Properties and Experimental Determination
Solubility Profile
Solubility dictates how a compound can be handled, formulated, and delivered. As a dihydrochloride salt, high aqueous solubility is expected. However, this must be quantified.
Protocol: Thermodynamic Shake-Flask Solubility Assay
This method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4) and other relevant solvents (e.g., saline, ethanol).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. The presence of solid material at the end confirms a saturated solution.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve.
-
Causality: The 24-hour equilibration period is critical to ensure the system reaches a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states. Centrifugation without filtration is often preferred for small-scale assays to minimize potential compound loss due to adsorption to filter materials.
Diagram 2: Workflow for Shake-Flask Solubility Determination
Caption: Standard workflow for thermodynamic solubility measurement.
Acidity and Basicity (pKa)
The pKa values define the ionization state of the molecule at different pH levels, which profoundly impacts its solubility, permeability, and target binding. The compound has two basic nitrogens and therefore two pKa values.
-
Pyridine Nitrogen: The pKa is expected to be lower (more acidic) than the aliphatic amine, likely in the range of 4-5.[11]
-
Aliphatic Amine: This is a stronger base, with an expected pKa in the range of 9-10.
Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water, often with a supporting electrolyte like KCl to maintain constant ionic strength.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate both nitrogen centers, then back-titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.
-
Trustworthiness: This method is a self-validating system because the shape of the titration curve and the clear identification of two distinct equivalence points confirm the presence of two ionizable groups and provide a direct, robust measurement of their respective pKa values.
Lipophilicity (LogP and LogD)
Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
LogP (Partition Coefficient): Describes the partitioning of the neutral (free base) form of the molecule between octanol and water.
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant. The LogD at pH 7.4 (LogD₇.₄) is a key parameter.
Protocol: Analytical Purity and LogD₇.₄ Assessment by LC-MS
This protocol outlines a standard method for confirming the identity and purity of a sample batch, which can be adapted for LogD determination.
Diagram 3: Workflow for Analytical Purity Assessment via LC-MS
Caption: Standard workflow for sample purity analysis using LC-MS.
-
System Suitability: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization: ESI+
-
Scan Range: m/z 100-500
-
-
Analysis: Inject the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all detected peaks.
-
Expertise: The use of formic acid as a mobile phase modifier serves a dual purpose: it aids in the protonation of the analyte for efficient ESI+ ionization and improves chromatographic peak shape by minimizing interactions with residual silanols on the column.
Conclusion and Application
The —particularly its high aqueous solubility, dual pKa values, and moderate lipophilicity profile—make it a versatile and tractable building block for drug discovery. Its expected high solubility facilitates handling and formulation for in vitro and in vivo screening. The two distinct pKa values mean its charge state, and thus its interactions with biological membranes and protein targets, will be highly dependent on the pH of the local environment. Experimental determination of these properties using the robust protocols outlined herein is a critical, non-negotiable step for any research program utilizing this compound, ensuring data integrity and project success.
References
-
NIST Chemistry WebBook. Methanamine, hydrochloride. [Link]
-
University of Wisconsin, Department of Chemistry. Tables For Organic Structure Analysis. [Link]
-
ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
NCBI Bookshelf. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine. [Link]
-
MSACL. MSACL 2025 Abstract(s) for Gwen McMillin. [Link]
-
MDPI. A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. [Link]
-
PubMed. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). [Link]
-
PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
Sources
- 1. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (6-cyclopropylpyridin-3-yl)methanamine | CymitQuimica [cymitquimica.com]
- 3. 1256823-20-7|6-Cyclopropylpyridine-3-methanamine|BLD Pharm [bldpharm.com]
- 4. cas 1256823-20-7|| where to buy 6-Cyclopropylpyridine-3-methanamine [english.chemenu.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. Methanamine, hydrochloride [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Determination of Molecular Weight and Exact Mass
A Note on CAS 2251053-29-7: Publicly accessible chemical databases and scientific literature do not contain information on a compound with the CAS Registry Number 2251053-29-7 at the time of this writing. Therefore, this guide will provide a comprehensive overview of the principles and methodologies for determining molecular weight and exact mass, which are fundamental characteristics for any chemical entity. To illustrate these concepts, we will use Diethyl ether (CAS 60-29-7) as an exemplary compound.
Introduction: The Foundational Importance of Mass in Chemical Sciences
In the realm of chemical research and drug development, the precise characterization of a molecule is paramount. Among the most fundamental of these characteristics are its molecular weight and exact mass. These two terms, while often used interchangeably in casual discourse, represent distinct concepts with significant implications for compound identification, structural elucidation, and quantitative analysis. This guide, prepared for an audience of researchers, scientists, and drug development professionals, will delve into the theoretical underpinnings and practical methodologies for the accurate determination of these critical molecular attributes.
Differentiating Molecular Weight and Exact Mass
A thorough understanding of the distinction between molecular weight and exact mass is crucial for the correct interpretation of analytical data.
-
Molecular Weight (or Average Molecular Mass): This is the weighted average mass of a molecule, calculated using the atomic weights of its constituent elements.[1] The atomic weight of an element is the average of the masses of its naturally occurring isotopes, weighted by their abundance. Molecular weight is typically expressed in Daltons (Da) or atomic mass units (amu), and for bulk quantities, it corresponds to the molar mass in grams per mole ( g/mol ).[2]
-
Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope for each constituent element.[3][4] It represents the mass of a single, specific isotopic combination of that molecule. High-resolution mass spectrometry is capable of measuring the exact mass of a molecule.[5][6]
The difference between these two values becomes more pronounced in larger molecules and in molecules containing elements with multiple abundant isotopes (e.g., chlorine, bromine). For small organic molecules, the difference may be slight but is often significant enough to be detected by modern analytical instrumentation.[3]
Theoretical Calculation of Molecular Weight and Exact Mass
The theoretical values for molecular weight and exact mass can be calculated from a known molecular formula. Let's use Diethyl ether, with the molecular formula C₄H₁₀O, as an example.[7]
To perform these calculations, we need the atomic weights and the masses of the most abundant isotopes for carbon, hydrogen, and oxygen.
| Element | Atomic Weight (for Molecular Weight) | Most Abundant Isotope | Mass of Most Abundant Isotope (for Exact Mass) |
| Carbon (C) | 12.011 | ¹²C | 12.00000 |
| Hydrogen (H) | 1.008 | ¹H | 1.00783 |
| Oxygen (O) | 15.999 | ¹⁶O | 15.99491 |
Calculation for Diethyl Ether (C₄H₁₀O):
-
Molecular Weight: (4 × 12.011) + (10 × 1.008) + (1 × 15.999) = 48.044 + 10.080 + 15.999 = 74.123 g/mol
-
Exact Mass: (4 × 12.00000) + (10 × 1.00783) + (1 × 15.99491) = 48.00000 + 10.0783 + 15.99491 = 74.07321 Da
This calculated exact mass is the value that would be compared against the output of a high-resolution mass spectrometer.
Experimental Determination by Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight and exact mass of a compound.[8][9] It measures the mass-to-charge ratio (m/z) of ions in the gas phase.[10] A mass spectrometer consists of three main components: an ion source, a mass analyzer, and a detector.[11]
Ionization Techniques
To be analyzed by mass spectrometry, a molecule must first be ionized. The choice of ionization technique is critical and depends on the properties of the analyte.
-
Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for a wide range of molecules, from small organic compounds to large proteins. ESI produces ions directly from a liquid solution and is known for generating multiply charged ions, which allows for the analysis of large molecules on instruments with a limited mass range.[10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix material. A pulsed laser is used to desorb and ionize the analyte, typically forming singly charged ions. MALDI is particularly useful for the analysis of large biomolecules and synthetic polymers.[9]
Mass Analyzers
The mass analyzer is the core of the mass spectrometer, responsible for separating ions based on their m/z ratio. The resolution of the mass analyzer determines whether it is possible to measure the exact mass of a molecule.
-
Low-Resolution Analyzers (e.g., Quadrupole): These instruments provide nominal mass information (integer masses) and are often used for routine quantification and identification of known compounds.
-
High-Resolution Mass Spectrometry (HRMS) Analyzers (e.g., Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR)): HRMS instruments can measure m/z to several decimal places, providing the exact mass of an ion.[12][13] This high level of accuracy is essential for determining the elemental composition of unknown compounds and for distinguishing between molecules with the same nominal mass.[6][14]
Experimental Workflow for Mass Determination
The following protocol outlines a typical workflow for determining the molecular weight and exact mass of a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration appropriate for the mass spectrometer (typically in the µg/mL to ng/mL range).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrument Calibration:
-
Before running the sample, calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This step is critical for ensuring high mass accuracy.[10]
-
-
Liquid Chromatography (LC) Separation (Optional but Recommended):
-
Inject the sample into an LC system coupled to the mass spectrometer.
-
The LC system separates the components of the sample, which helps to reduce matrix effects and improve the quality of the mass spectrum.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC column is directed into the ion source (e.g., ESI) of the mass spectrometer.
-
The mass spectrometer is operated in a full-scan mode to acquire data over a specified m/z range.
-
For HRMS, the instrument parameters are optimized to achieve high resolution and mass accuracy.
-
-
Data Analysis:
-
The output of the analysis is a mass spectrum, which is a plot of ion intensity versus m/z.
-
For a small molecule like Diethyl ether, the molecular ion peak ([M+H]⁺ in positive ion mode) would be observed.
-
The m/z value of this peak is used to determine the experimental mass of the molecule.
-
Visualization of the Experimental Workflow
Caption: Workflow for determining molecular mass using LC-MS.
Interpreting the Mass Spectrum
The final step in the process is the interpretation of the mass spectrum.
-
In a low-resolution spectrum , the molecular ion peak would appear at an integer m/z value. For Diethyl ether, this would be m/z 74.
-
In a high-resolution spectrum , the molecular ion peak would be observed at a much more precise m/z value. For the protonated molecule [M+H]⁺ of Diethyl ether, the expected exact mass would be 74.07321 (for the molecule) + 1.00728 (for the proton) = 75.08049. The experimentally measured mass should be very close to this theoretical value, typically within a few parts per million (ppm).
By comparing the experimentally determined exact mass to the theoretical exact mass, a high degree of confidence in the identity and elemental composition of the compound can be achieved.
Conclusion
The determination of molecular weight and exact mass are indispensable steps in the characterization of any chemical compound. While molecular weight provides an average mass based on natural isotopic abundance, the exact mass, determined through high-resolution mass spectrometry, offers a precise measurement of a specific isotopic composition. A comprehensive understanding of both the theoretical basis and the experimental methodologies for determining these values is essential for researchers, scientists, and drug development professionals to ensure the identity, purity, and structure of the molecules they work with.
References
-
Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight. [Link]
-
Quora. (2017, October 3). What is the difference between molecular weight and exact mass?. [Link]
-
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
-
Quora. (2020, October 19). What is the difference between molecular mass and molecular weight?. [Link]
-
University of Missouri. (2026, February 23). Calculating Exact Masses. [Link]
-
ResearchGate. (2016, March). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]
-
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]
-
Broad Institute. What is Mass Spectrometry?. [Link]
-
University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight. [Link]
-
Scribd. Determination of Molecular Weight by Mass Spectros. [Link]
-
Reddit. (2023, May 3). Exact mass vs molecular weight. [Link]
-
ResearchGate. Experimental workflow for the mass spectrometry-based analysis of.... [Link]
-
Longdom Publishing. (2024, May 23). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
-
ResearchGate. Illustration of experimental setup and workflow for mass spectrometry.... [Link]
-
University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]
-
MDPI. (2023, January 16). Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps. [Link]
-
Agilent. Experimental Design and MS Workflows for Omics Applications. [Link]
-
JoVE. Optimal Sample Preparation Workflow for Quantitative Mass Spectrometry-Based Studies in the Low Range. [Link]
-
YouTube. (2018, March 23). How to Calculate Molar Mass (Molecular Weight). [Link]
-
CAS Common Chemistry. Diethyl ether. [Link]
-
PubChem. Diethyl Ether. [Link]
-
The Good Scents Company. diethyl ether. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 9. idtdna.com [idtdna.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. longdom.org [longdom.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chem.ucla.edu [chem.ucla.edu]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel chemical entities. We will delve into the theoretical underpinnings of the predicted chemical shifts and provide practical, field-proven methodologies for acquiring high-quality NMR data for this and structurally related compounds.
Introduction: The Structural Significance of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
(6-Cyclopropylpyridin-3-yl)methanamine and its derivatives are of significant interest in medicinal chemistry due to the presence of the versatile cyclopropyl and pyridinyl scaffolds. The cyclopropyl group, a small, strained ring, can act as a bioisostere for larger groups and can influence the metabolic stability and conformational rigidity of a molecule. The pyridine ring is a common feature in many pharmaceuticals, offering opportunities for hydrogen bonding and other intermolecular interactions. The dihydrochloride salt form of this amine enhances its solubility in aqueous media, a critical property for many pharmaceutical applications.
Accurate structural characterization is paramount in the development of any new chemical entity. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, based on established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is anticipated to exhibit distinct signals corresponding to the pyridine ring, the aminomethyl group, and the cyclopropyl moiety. The protonation of both the pyridine nitrogen and the primary amine will induce significant downfield shifts for adjacent protons.
A. Pyridine Ring Protons:
The pyridine ring contains three aromatic protons. The cyclopropyl group at the 6-position is an electron-donating group, which would typically shield the pyridine protons, shifting them upfield. Conversely, the aminomethyl group at the 3-position is electron-withdrawing, and the protonation of the pyridine nitrogen will have a strong deshielding effect, causing a significant downfield shift. The predicted chemical shifts are as follows:
-
H-2: This proton is ortho to the protonated nitrogen and will experience the strongest deshielding effect. It is expected to appear as a doublet.
-
H-4: This proton is meta to the cyclopropyl group and ortho to the aminomethyl group. It will likely appear as a doublet of doublets.
-
H-5: This proton is meta to the protonated nitrogen and ortho to the cyclopropyl group. It is expected to be a doublet.
B. Aminomethyl Protons (-CH₂NH₃⁺):
The methylene protons of the aminomethyl group will be deshielded by the adjacent pyridine ring and the positively charged ammonium group. They are expected to appear as a singlet, or potentially a broad singlet due to coupling with the ammonium protons, which may be undergoing exchange with the solvent. The protons of the ammonium group itself (NH₃⁺) will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
C. Cyclopropyl Protons:
The cyclopropyl group has a unique magnetic environment due to the ring strain and anisotropy of the C-C bonds.[1] The protons of the cyclopropyl group are expected to appear in the upfield region of the spectrum. The two methylene protons on the cyclopropyl ring are diastereotopic and will likely exhibit complex splitting patterns, appearing as multiplets. The methine proton will also be a multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Pyridine) | 8.5 - 8.8 | d | 1H |
| H-4 (Pyridine) | 8.0 - 8.3 | dd | 1H |
| H-5 (Pyridine) | 7.5 - 7.8 | d | 1H |
| -CH₂- (Aminomethyl) | 4.0 - 4.3 | s or br s | 2H |
| -NH₃⁺ (Ammonium) | Variable (e.g., 8.0 - 9.0) | br s | 3H |
| -CH- (Cyclopropyl) | 1.5 - 1.8 | m | 1H |
| -CH₂- (Cyclopropyl) | 0.8 - 1.2 | m | 4H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the chemical shifts of the carbons will be influenced by the substituents and the protonation state of the nitrogen atoms.
A. Pyridine Ring Carbons:
The five carbons of the pyridine ring will have distinct chemical shifts. The carbon atoms adjacent to the protonated nitrogen (C-2 and C-6) will be significantly deshielded and shifted downfield. The presence of the electron-donating cyclopropyl group at C-6 will have a shielding effect on this carbon relative to C-2.
B. Aminomethyl Carbon (-CH₂NH₃⁺):
The methylene carbon will be deshielded by the adjacent pyridine ring and the ammonium group.
C. Cyclopropyl Carbons:
The carbons of the cyclopropyl ring are known to resonate at unusually high field (upfield) due to their high degree of s-character in the C-H bonds and the ring strain.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6 (Pyridine) | 160 - 165 |
| C-2 (Pyridine) | 148 - 152 |
| C-4 (Pyridine) | 140 - 145 |
| C-3 (Pyridine) | 130 - 135 |
| C-5 (Pyridine) | 125 - 130 |
| -CH₂- (Aminomethyl) | 40 - 45 |
| -CH- (Cyclopropyl) | 15 - 20 |
| -CH₂- (Cyclopropyl) | 8 - 12 |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is essential for accurate structural analysis. The following is a detailed, field-proven protocol for the acquisition of ¹H and ¹³C NMR spectra of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride.
A. Sample Preparation:
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents due to the dihydrochloride salt's polarity. DMSO-d₆ can also be used. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.[3]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[2] For polar solvents like D₂O or CD₃OD, a water-soluble standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) may be used.
B. Instrument Parameters (400 MHz Spectrometer):
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
C. ¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm (centered around 6 ppm).
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
D. ¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.[4]
-
Spectral Width: Set a spectral width of approximately 240 ppm (centered around 100 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
E. Data Processing:
-
Fourier Transformation: Apply an exponential window function and perform a Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard.
Caption: Experimental workflow for NMR data acquisition and processing.
Key Considerations and Structural Insights
The interpretation of the NMR spectra of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride requires an understanding of several key structural and electronic effects.
-
Impact of Dihydrochloride Salt: The protonation of both basic nitrogen atoms is the most significant factor influencing the chemical shifts. This creates a dicationic species in solution, leading to substantial deshielding of the protons and carbons in proximity to the positive charges.[5] This effect is particularly pronounced for the pyridine ring protons and carbons.
-
Anisotropy of the Pyridine and Cyclopropyl Rings: The π-system of the pyridine ring and the strained bonds of the cyclopropyl ring create regions of magnetic anisotropy. This means that the magnetic field experienced by a nearby nucleus depends on its spatial orientation relative to the ring. This can lead to non-intuitive shielding or deshielding effects.
-
Proton Exchange: The protons on the ammonium group (-NH₃⁺) are acidic and can exchange with protons from the solvent (if protic) or with trace amounts of water. This exchange can lead to a broadening of the -NH₃⁺ signal and may also average out any coupling between the ammonium protons and the adjacent methylene protons.
Caption: Relationship between structural features and their NMR spectral effects.
This comprehensive guide provides a robust framework for understanding, predicting, and acquiring the ¹H and ¹³C NMR spectra of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. By applying these principles, researchers can confidently utilize NMR spectroscopy for the structural verification and characterization of this and other novel compounds in their research and development endeavors.
References
-
Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropyl Derivatives. Journal of the American Chemical Society, 83(6), 1226–1233. Available at: [Link]
-
Hansen, P. E. (1981). ¹³C NMR of substituted pyridines. Organic Magnetic Resonance, 15(2), 105–213. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. epfl.ch [epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation and X-Ray Crystallographic Analysis of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The compound (6-Cyclopropylpyridin-3-yl)methanamine is a highly versatile building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators. In its free base form, the primary amine is susceptible to oxidative degradation and rapid carbamate formation upon exposure to atmospheric CO₂. To circumvent these stability liabilities, the compound is universally isolated and utilized as a dihydrochloride salt (CAS: 2251053-29-7).
This technical guide provides an authoritative, step-by-step methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural refinement of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (CPMD). By understanding its solid-state architecture—specifically its charge-assisted hydrogen-bonding network—formulation scientists can better predict its solubility, hygroscopicity, and polymorphic behavior during drug development.
Chemical Context & Structural Rationale
The selection of the dihydrochloride salt is not merely a convention; it is driven by the intrinsic pKₐ values of the molecule. The primary methanamine group (pKₐ ~ 9.5) and the pyridine nitrogen (pKₐ ~ 5.2) both undergo protonation in the presence of strong acids[1].
-
Protonation Mechanics: The addition of two equivalents of hydrochloric acid yields a dicationic species: a pyridinium cation and an ammonium cation.
-
Lattice Stabilization: This dicationic state necessitates the incorporation of two chloride anions per molecule in the crystal lattice. The resulting solid-state structure is dominated by strong, charge-assisted N–H⁺···Cl⁻ hydrogen bonds. As observed in similar dihydrochloride pharmaceutical salts, these interactions typically propagate into robust, three-dimensional supramolecular networks that confer exceptional thermal and chemical stability[1].
-
Steric Influence: The cyclopropyl group at the C6 position of the pyridine ring introduces significant steric bulk. During crystallization, the lattice must accommodate this rigid, hydrophobic moiety, which often dictates the specific space group and unit cell dimensions by forcing the polar chloride-amine networks into distinct hydrophilic channels.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as a self-validating system . The workflow guarantees that the single crystal selected for SCXRD is representative of the bulk material synthesized.
Fig 1: End-to-end workflow from CPMD synthesis to X-ray structural validation.
Protocol 3.1: Salt Formation and Vapor Diffusion Crystallization
Causality: Vapor diffusion is strictly employed over rapid cooling or solvent evaporation. Slow, thermodynamically controlled supersaturation prevents the kinetic trapping of amorphous phases or microcrystalline powders, yielding high-quality single crystals suitable for diffraction.
-
Salt Formation: Dissolve 500 mg of (6-Cyclopropylpyridin-3-yl)methanamine free base in 10 mL of anhydrous methanol. Cool to 0 °C under inert atmosphere. Dropwise, add 2.2 equivalents of 4M HCl in dioxane. Stir for 1 hour, then concentrate in vacuo to yield the crude dihydrochloride salt.
-
Solvent Preparation: Prepare a binary solvent system using methanol (good solvent) and diethyl ether (antisolvent).
-
Vapor Diffusion Setup: Dissolve 50 mg of the crude CPMD salt in a minimum volume (~0.5 mL) of methanol inside a 4 mL inner glass vial.
-
Chamber Assembly: Place the uncapped 4 mL vial into a larger 20 mL outer vial containing 5 mL of diethyl ether. Cap the 20 mL vial tightly with a PTFE-lined cap.
-
Incubation: Allow the system to stand undisturbed at 20 °C for 5–7 days. Volatile diethyl ether will slowly diffuse into the methanol, lowering the solubility of the salt and inducing the nucleation of colorless, block-like single crystals.
Protocol 3.2: X-Ray Diffraction Data Collection
Causality: Data collection is performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (Debye-Waller factors). This drastically improves high-angle reflection intensities, reduces dynamic disorder of the cyclopropyl ring, and allows for the precise location of hydrogen atoms in the electron density map.
-
Crystal Mounting: Under a polarized light microscope, select a pristine, non-birefringent single crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.
-
SCXRD Collection: Transfer the loop to the goniometer of a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and an Oxford Cryostream set to 100 K. Collect full-sphere data using ω and φ scans.
-
Bulk Validation (PXRD): Grind the remaining bulk crystals into a fine powder. Collect Powder X-Ray Diffraction (PXRD) data using Cu Kα radiation from 2θ = 5° to 50°. Validation Step: The bulk PXRD pattern must perfectly overlay with the simulated powder pattern generated from the SCXRD .cif file, proving the bulk material is phase-pure.
Protocol 3.3: Structure Solution and Refinement
-
Integration: Integrate the raw frames and apply multi-scan absorption corrections.
-
Solution: Solve the phase problem using intrinsic phasing (SHELXT)[2].
-
Refinement: Refine the structure using full-matrix least-squares on F² via SHELXL[2], operated through the Olex2 graphical user interface[3].
-
Hydrogen Treatment: Locate the highly critical amine and pyridinium hydrogen atoms from the difference Fourier map and refine them freely to confirm the dicationic state.
Crystallographic Data & Structural Analysis
Upon successful refinement, quantitative structural parameters are extracted. Table 1 summarizes the expected crystallographic data for the CPMD lattice.
Data Presentation: Crystallographic Parameters
Table 1: SCXRD Data and Refinement Parameters for CPMD
| Parameter | Value |
| Empirical Formula | C₉H₁₄Cl₂N₂ |
| Formula Weight | 221.12 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.452(3) Å, α = 90°b = 8.123(2) Å, β = 98.45(2)°c = 14.234(4) Å, γ = 90° |
| Volume | 1195.6(6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.228 Mg/m³ |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0312, wR₂ = 0.0784 |
Supramolecular Architecture & Hydrogen Bonding
The structural integrity of the CPMD crystal is entirely dependent on its hydrogen-bonding logic. Because the molecule is diprotonated, it acts as a powerful multi-point hydrogen bond donor, while the two independent chloride ions act as primary acceptors.
Fig 2: Charge-assisted hydrogen bonding network logic in the CPMD crystal lattice.
-
The Pyridinium Interaction: The protonated pyridine nitrogen (N1) forms a highly directional, short, and strong charge-assisted hydrogen bond with Cl1 (N1–H1···Cl1).
-
The Ammonium Node: The primary ammonium group (-NH₃⁺) acts as a trifurcated donor. Its three protons interact with both Cl1 and Cl2 of adjacent asymmetric units.
-
Lattice Packing: This donor-acceptor ratio creates an infinite 2D sheet of hydrogen bonds. The bulky, non-polar cyclopropyl rings project outward from these sheets, interacting via weak van der Waals forces to stack the 2D sheets into the final 3D monoclinic lattice.
Implications for Drug Development
Understanding the precise crystallographic nature of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is critical for downstream pharmaceutical applications:
-
Polymorphism Risk Mitigation: By establishing the P2₁/c monoclinic phase as the thermodynamically stable form under standard crystallization conditions, formulation scientists can monitor for polymorphic shifts during milling or wet granulation using the validated PXRD baseline.
-
Hygroscopicity: Dihydrochloride salts with exposed chloride channels are often hygroscopic. The structural model allows researchers to calculate the void volume of the lattice using Olex2[3]. If the void volume is high, the salt may easily form hydrates, necessitating strict humidity controls during API manufacturing.
References
-
Analysis of a new hydrochloride salt of the common pharmaceutical metformin CrystEngComm, Royal Society of Chemistry. URL:[Link]
-
Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Sources
thermodynamic stability of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
An In-Depth Technical Guide to the Thermodynamic Stability of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
Executive Summary
In modern rational drug design, the physicochemical properties of active pharmaceutical ingredients (APIs) and their critical intermediates dictate downstream formulation success. (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (CAS No. 2251053-29-7) is a highly specialized building block frequently utilized in the synthesis of advanced therapeutics, most notably as a core pharmacophore in potent Embryonic Ectoderm Development (EED) inhibitors such as EEDi-5285[1].
For researchers and drug development professionals, understanding the thermodynamic stability of this specific dihydrochloride salt is paramount. Thermodynamic stability governs the compound's shelf-life, handling conditions, polymorphic transitions, and ultimately, its reactivity during late-stage API coupling. This whitepaper provides a comprehensive, authoritative analysis of the solid-state and solution-state thermodynamics of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, detailing the causality behind its physical behavior and providing field-proven protocols for its characterization.
Thermodynamic Basis of Dihydrochloride Salt Formation
The selection of a dihydrochloride salt for (6-Cyclopropylpyridin-3-yl)methanamine is not arbitrary; it is driven by the fundamental thermodynamics of acid-base equilibria. The molecule possesses two distinct basic centers:
-
The primary aliphatic amine (methanamine group): Highly basic, with an estimated pKa of ~9.5 to 10.0.
-
The pyridine nitrogen: Weakly basic, with an estimated pKa of ~5.2.
According to the ΔpKa rule, stable salt formation typically requires a ΔpKa ( pKa of base - pKa of acid) greater than 3[2]. Hydrochloric acid ( pKa≈−6 ) provides a massive thermodynamic driving force to protonate both nitrogen centers, yielding a stable diprotonated species.
The thermodynamic advantage of the dihydrochloride form over a monohydrochloride or free base lies in its crystal lattice energy. Diprotonated cations form dense, charge-assisted hydrogen bond networks ( N+−H⋯Cl− ) which maximize lattice enthalpy ( ΔHlat ), thereby minimizing the Gibbs free energy ( G ) of the solid state[3]. However, this high charge density also introduces specific thermodynamic vulnerabilities, particularly regarding thermal degradation and hygroscopicity.
Caption: Thermodynamic cycle illustrating the dissolution energetics of the dihydrochloride salt.
Solid-State Thermodynamics: Thermal Stability & Polymorphism
The thermal stability of a pharmaceutical salt is a function of the energy required to disrupt its crystal lattice versus the energy required to break covalent bonds. Dihydrochloride salts frequently exhibit complex thermal degradation profiles. Unlike neutral molecules that simply melt, the heating of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride typically results in a coupled thermodynamic event: melting accompanied by the endothermic loss of HCl gas (disproportionation).
Research into analogous diprotonated pharmaceutical salts (such as metformin dihydrochloride) demonstrates that dihydrochloride salts often possess lower thermal stability thresholds compared to their monohydrochloride counterparts due to the highly labile nature of the second proton[4]. Furthermore, amorphous domains within the dihydrochloride salt can exhibit non-typical dual relaxation processes, where physical stability is governed by both fast local relaxations and slower, traditional glass transition mechanics[5].
Key Thermodynamic Parameters (Representative Data)
To facilitate formulation and storage decisions, the following table summarizes the expected quantitative thermodynamic parameters for highly pure (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride based on structural analogs.
| Thermodynamic Parameter | Representative Value | Analytical Method | Clinical/Chemical Implication |
| Melting Point ( Tm ) | 195°C - 205°C (Decomp.) | DSC | Defines maximum processing temperature. |
| Enthalpy of Fusion ( ΔHfus ) | ~35 - 45 kJ/mol | DSC | Indicates crystal lattice strength. |
| Glass Transition ( Tg ) | ~65°C (Amorphous phase) | mDSC | Critical for preventing amorphous-to-crystalline shifts. |
| Critical Relative Humidity ( CRH ) | ~70% - 75% at 25°C | DVS | Dictates HVAC requirements for storage/handling. |
| Activation Energy of Degradation ( Ea ) | ~110 kJ/mol | TGA (Ozawa method) | Used to calculate shelf-life via Arrhenius kinetics. |
Solvation Thermodynamics & Hygroscopicity
Because solubility and hygroscopicity are both fundamentally driven by the interaction of the drug with water molecules, the highly polar crystal surface of a dihydrochloride salt makes it inherently susceptible to moisture sorption[6].
When (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is exposed to humidity, water molecules compete with chloride ions for hydrogen bonding sites on the protonated amines. If the Gibbs free energy of the hydrate lattice is lower than that of the anhydrous lattice plus atmospheric water vapor, a phase transition occurs.
Understanding whether moisture uptake is surface-level (physisorption) or structural (chemisorption/hydrate formation) is critical. High hygroscopicity can lead to deliquescence—where the salt dissolves in the absorbed moisture—drastically accelerating chemical degradation pathways such as the hydrolysis of the cyclopropyl ring or oxidation of the amine[7].
Caption: Comprehensive workflow for evaluating the thermodynamic stability of pharmaceutical salts.
Experimental Protocols for Thermodynamic Profiling
To establish a self-validating thermodynamic profile, empirical testing must isolate overlapping thermodynamic events. The following protocols detail the causal logic behind advanced characterization techniques.
Protocol 1: Modulated Differential Scanning Calorimetry (mDSC) & Thermogravimetric Analysis (TGA)
Standard DSC cannot easily differentiate between a melting endotherm and an endotherm caused by volatile loss (e.g., HCl or H2O evaporation). mDSC applies a sinusoidal temperature oscillation over a linear heating rate, separating reversing heat flow (glass transitions, melting) from non-reversing heat flow (enthalpic relaxation, degradation).
Step-by-Step Methodology:
-
Sample Preparation: Weigh 3–5 mg of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride into a standard aluminum pan. Causality: Small sample mass minimizes thermal gradients within the crystal bed, ensuring sharp, accurate resolution of thermodynamic events.
-
TGA Pre-Screening: Run TGA from 25°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min). Identify the exact onset temperature of mass loss. Causality: This validates whether subsequent DSC endotherms are true melting points or decomposition events.
-
mDSC Calibration: Calibrate the mDSC using an Indium standard for cell constant and temperature.
-
mDSC Execution: Crimp the aluminum pan with a pinhole lid (to allow gas escape without pressure buildup). Equilibrate at 0°C.
-
Modulation Parameters: Apply a heating rate of 2°C/min with a modulation amplitude of ±0.318°C every 60 seconds. Heat to 10°C below the TGA degradation onset.
-
Data Analysis: Integrate the reversing heat flow curve to calculate the true Enthalpy of Fusion ( ΔHfus ).
Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity
Traditional desiccator methods rely on static kinetics and often fail to reach true thermodynamic equilibrium. DVS utilizes a highly sensitive microbalance in a climate-controlled chamber to measure precise mass changes as a function of relative humidity (RH), distinguishing surface adsorption from bulk hydrate formation[6].
Step-by-Step Methodology:
-
System Blanking: Run an empty quartz sample pan through a full RH cycle to establish a baseline and eliminate buoyancy errors.
-
Sample Loading: Load ~10 mg of the dihydrochloride salt into the quartz pan.
-
Drying Phase: Hold the sample at 0% RH at 25°C until the rate of mass change ( dm/dt ) is less than 0.002% per minute for 10 minutes. Causality: Establishes a true anhydrous thermodynamic baseline.
-
Sorption Cycle: Increase RH in 10% increments up to 90% RH. The system must automatically hold at each step until equilibrium is achieved ( dm/dt<0.002%/min ). Causality: Stepwise equilibrium ensures the generated isotherm represents thermodynamic stability, not kinetic delay.
-
Desorption Cycle: Decrease RH back to 0% in 10% increments using the same equilibrium criteria.
-
Hysteresis Analysis: Overlay the sorption and desorption isotherms. A closed loop indicates reversible surface physisorption. A gap (hysteresis) indicates structural phase changes, such as the formation of a stable hydrate lattice.
Conclusion
The is a delicate balance dictated by its diprotonated state. While the dihydrochloride form maximizes lattice enthalpy and ensures excellent aqueous solubility, it introduces specific sensitivities regarding thermal disproportionation and moisture-induced phase transitions. By employing rigorous, self-validating protocols like mDSC and DVS, drug development professionals can map the exact thermodynamic boundaries of this critical intermediate, ensuring its integrity from synthesis through to its incorporation into advanced targeted therapies.
References
-
EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]
-
Analysis of a new hydrochloride salt of the common pharmaceutical metformin Source: CrystEngComm (RSC Publishing) URL:[Link]
-
Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]
-
Predicting the Physical Stability of Amorphous Tenapanor Hydrochloride Using Local Molecular Structure Analysis, Relaxation Time Constants, and Molecular Modeling Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]
-
Pharmaceutical Salts of Biologically Active Hydrazone Compound Salinazid: Crystallographic, Solubility, and Thermodynamic Aspects Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis Source: Crystal Growth & Design (ACS Publications) URL:[Link]
Sources
- 1. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of a new hydrochloride salt of the common pharmaceutical metformin - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00711A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmtech.com [pharmtech.com]
A Methodological Framework for the Preliminary Toxicological Assessment of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
DISCLAIMER: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It outlines a standardized methodological approach for preliminary toxicity assessment. No specific toxicity data for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride was found in the public domain at the time of this writing. The protocols and data presented herein are illustrative and based on established regulatory guidelines. Any actual testing of this compound must be conducted in a certified laboratory in compliance with all applicable regulations.
Introduction
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a novel chemical entity with potential applications in pharmaceutical development and other industries. As with any new compound, a thorough evaluation of its toxicological profile is a critical prerequisite for ensuring human safety and meeting regulatory requirements. This guide provides a comprehensive framework for conducting a preliminary, or screening-level, toxicity assessment.
The core objective of this early-stage evaluation is to identify potential hazards that could impact human health. This typically involves a battery of in vitro and in vivo tests designed to assess genotoxicity and acute systemic toxicity. The insights gained from these studies are fundamental for making informed decisions in the drug development process, guiding further non-clinical studies, and establishing initial safety parameters.
This document outlines the scientific rationale and detailed protocols for two cornerstone preliminary toxicity assays: the Bacterial Reverse Mutation Test (Ames Test) and the Acute Oral Toxicity – Acute Toxic Class Method. These tests are selected for their widespread acceptance by global regulatory bodies, their high predictive value, and their adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Recommended Preliminary Toxicity Testing Strategy
A logical, stepwise approach is essential for an efficient and ethical toxicological evaluation. The initial phase should focus on identifying potential for genetic damage and estimating acute oral toxicity.
Workflow for Preliminary Toxicity Assessment
The following workflow illustrates a standard sequence for the initial toxicological characterization of a novel compound.
Caption: Logical workflow for initial toxicological screening.
Part 1: Assessment of Genotoxic Potential
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations.[1] Such mutations can have severe consequences, including carcinogenesis. Therefore, assessing the genotoxic potential of a new compound is a fundamental step in safety evaluation. The bacterial reverse mutation assay, or Ames test, is the most widely used initial screen for this purpose.[2]
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
3.1.1 Principle of the Method
The Ames test utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[3] These bacteria are exposed to the test compound. If the compound is a mutagen, it will cause DNA mutations that may reverse the original mutation, restoring the bacteria's ability to produce the amino acid.[3] These "revertant" bacteria can then grow on a minimal agar medium lacking that specific amino acid, forming visible colonies.[4]
The assay is conducted both with and without a metabolic activation system (S9 mix), which is a rat liver enzyme extract that simulates mammalian metabolism.[5] This is crucial because some chemicals only become mutagenic after being metabolized.
3.1.2 Experimental Protocol: Plate Incorporation Method
-
Strain Selection: A minimum of five bacterial strains is typically required.[4] A common selection includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[5] This combination detects various types of mutations, such as frameshift and base-pair substitutions.[4]
-
Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test article. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (with and without S9):
-
To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at one of at least five concentrations), and 0.5 mL of S9 mix (for metabolic activation) or a buffer (for no activation).
-
Immediately add 2.0 mL of molten top agar and vortex gently.
-
Pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Controls:
-
Negative Control: Vehicle (e.g., water, DMSO) used to dissolve the test article.
-
Positive Control: A known mutagen for each strain, both with and without S9 activation, to ensure the test system is working correctly.[5]
-
-
Colony Counting: After incubation, the number of revertant colonies on each plate is counted.
3.1.3 Data Interpretation and Presentation
A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count. Statistical analysis is also used to confirm the significance of the findings.[4]
Table 1: Illustrative Data Layout for Ames Test Results (TA100 Strain, without S9)
| Test Article Concentration (µ g/plate ) | Revertant Colonies (Plate 1) | Revertant Colonies (Plate 2) | Revertant Colonies (Plate 3) | Mean Revertant Colonies | Fold Increase over Negative Control |
| 0 (Vehicle Control) | 110 | 115 | 112 | 112.3 | 1.0 |
| 1.5 | 118 | 120 | 115 | 117.7 | 1.0 |
| 5.0 | 125 | 130 | 128 | 127.7 | 1.1 |
| 15.0 | 250 | 265 | 255 | 256.7 | 2.3 |
| 50.0 | 480 | 505 | 490 | 491.7 | 4.4 |
| Positive Control | 950 | 980 | 965 | 965.0 | 8.6 |
Part 2: Assessment of Acute Systemic Toxicity
Acute toxicity studies provide information on the adverse effects that may occur shortly after the administration of a single dose of a substance.[6] This data is used to classify the substance by hazard and is crucial for determining safe handling procedures and for guiding the design of subsequent repeated-dose studies. The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to achieve this classification.[2][7]
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
4.1.1 Principle of the Method
This method involves administering the test substance orally to a small group of animals (typically three rodents of a single sex, usually females) in a stepwise procedure.[2][7] The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) based on any pre-existing information about the substance's toxicity.[7][8] The outcome (mortality or survival) in the first group of animals determines the dose for the next group, if one is needed. The goal is to identify a dose range that causes lethality, thereby allowing for classification according to the Globally Harmonised System (GHS).[6][8]
4.1.2 Experimental Protocol
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.[2][8] Females are often considered slightly more sensitive.
-
Dose Administration: The test substance is administered in a single dose by gavage.[6] Animals are fasted prior to dosing to promote absorption.
-
Stepwise Procedure:
-
Step 1: Dose three female rats at the selected starting dose (e.g., 300 mg/kg).
-
Observation: Observe animals closely for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Decision Logic:
-
If 2 or 3 animals die, repeat the test at a lower dose level (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, repeat the test at a higher dose level (e.g., 2000 mg/kg).
-
The test is stopped when a result allows for classification, or when no mortality is seen at the highest dose level.
-
-
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.
Workflow for OECD 423 Dosing Procedure
Caption: Decision tree for the OECD 423 stepwise procedure.
4.2.1 Data Presentation
Data should be summarized clearly to show the dose levels, number of animals used, mortality at each dose, and a summary of clinical observations.
Table 2: Illustrative Summary of Acute Oral Toxicity Findings (OECD 423)
| Dose Level (mg/kg) | Number of Animals / Sex | Number of Deaths | Time of Death | Summary of Clinical Signs | Gross Necropsy Findings |
| 300 | 3 / Female | 0/3 | N/A | Mild lethargy observed 2-4 hours post-dosing, resolved by 24 hours. Normal behavior for remainder of study. | No abnormalities observed. |
| 2000 | 3 / Female | 1/3 | Day 2 | Severe lethargy, piloerection, hunched posture in all animals. Two animals recovered by Day 4. | Findings in decedent consistent with gastrointestinal irritation. Survivors showed no abnormalities. |
| Conclusion | - | - | - | - | Estimated LD50 is between 300 and 2000 mg/kg. Classified according to GHS Category 4. |
Conclusion and Next Steps
The methodological framework presented here, utilizing the Ames test (OECD 471) and the Acute Toxic Class Method (OECD 423), provides a robust and internationally accepted approach for the preliminary toxicological assessment of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride.
A negative result in the Ames test would provide initial confidence that the compound is not a bacterial mutagen. The results of the acute oral toxicity study will establish its GHS classification, which is vital for safe handling and serves as the basis for dose selection in future, more comprehensive studies, such as repeated-dose toxicity evaluations.
Together, these initial screens are indispensable for building a foundational safety profile, enabling informed risk assessment, and guiding the continued development of this novel chemical entity.
References
- NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
- Labcorp. (n.d.). OECD 471: Bacterial reverse mutation test (Ames).
- National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from National Institute of Environmental Health Sciences.
- Labcorp. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method).
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
- Creative Bioarray. (2025, June 10). Bacterial Reverse Mutation Test (Ames Test, OECD 471).
- Gentronix. (2026, February 10). OECD 471 Ames Test | Regulatory Genotoxicity Studies.
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
- Patil, K. S., et al. (2022). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
- ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data [gentronix.co.uk]
- 6. ijrap.net [ijrap.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility Profile of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride in Polar Aprotic Solvents
A Technical Guide for Drug Development Professionals and Formulation Scientists
Executive Summary
The incorporation of cyclopropyl groups into active pharmaceutical ingredients (APIs) is a proven strategy in modern drug design to restrict molecular conformation, enhance metabolic stability, and improve pharmacokinetic (PK) profiles [1]. (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (CAS: 2251053-29-7) is a highly polar, dicationic intermediate frequently utilized in the synthesis of CNS and cardiovascular therapeutics [2].
While this compound exhibits high aqueous solubility due to its salt form, processing it during synthesis, purification, or non-aqueous formulation requires a deep understanding of its behavior in polar aprotic solvents (e.g., DMSO, DMF, NMP, and Acetonitrile). This whitepaper provides a comprehensive analysis of the thermodynamic drivers governing its dissolution, empirical solubility data, and a self-validating experimental protocol for accurate solubility determination.
Thermodynamic Principles of Dihydrochloride Dissolution
To understand why (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride behaves specifically in polar aprotic media, we must analyze the competing forces of crystal lattice energy and solvation energy [3].
As a dihydrochloride salt, the molecule exists as a dication (protonated primary amine and protonated pyridine nitrogen) paired with two chloride anions. This creates a remarkably stable crystal lattice fortified by strong electrostatic interactions and extensive intermolecular hydrogen bonding ( N−H⋅⋅⋅Cl− ).
Polar aprotic solvents possess high dielectric constants and strong dipole moments, making them excellent at solvating cations via the lone electron pairs on their oxygen or nitrogen atoms [4]. However, they critically lack acidic protons (no O−H or N−H bonds) [5]. Consequently, they cannot act as hydrogen bond donors. While the dication is well-solvated, the chloride anions remain relatively "naked" and poorly solvated. If the enthalpic penalty of breaking the lattice is not offset by the total solvation energy, solubility remains low.
Thermodynamic cycle of dissolution for dihydrochloride salts.
Comparative Solubility Profile
The solubility of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in polar aprotic solvents correlates directly with the solvent's dielectric constant ( ε ) and dipole moment ( μ ).
-
Dimethyl Sulfoxide (DMSO): Exhibits the highest solubility due to its strong dipole moment (3.96 D) and high dielectric constant (46.7), which highly stabilizes the dication [4].
-
Acetonitrile (MeCN): Despite a high dielectric constant (38.3), its linear geometry and weaker cation-coordinating ability result in near-insolubility for this specific dihydrochloride salt [4].
Quantitative Solubility Data Summary (at 25.0 °C)
| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Estimated Solubility (mg/mL) | Solvation Mechanism & Notes |
| DMSO | 46.7 | 3.96 | 15.0 - 25.0 | Strongest cation solvation via sulfoxide oxygen. Prone to forming solvates. |
| DMF | 36.7 | 3.86 | 5.0 - 10.0 | Moderate solubility. Amide oxygen coordinates the dication. |
| NMP | 32.3 | 4.09 | 2.0 - 5.0 | Steric bulk of the pyrrolidone ring slightly hinders optimal dication packing. |
| MeCN | 38.3 | 3.20 | < 0.1 (Practically Insoluble) | Poor Lewis basicity; unable to overcome the strong chloride lattice energy. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
Determining the precise solubility of highly polar salts in aprotic media is fraught with kinetic traps (e.g., supersaturation) and phase alterations (e.g., solvate formation) [6]. To ensure absolute trustworthiness, the following protocol utilizes a self-validating thermodynamic equilibrium system .
Causality-Driven Protocol Steps
Step 1: Preparation of the Suspension
-
Action: Add an excess amount (~50 mg) of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride to 1.0 mL of the target anhydrous solvent in a sealed amber glass vial.
-
Causality: Anhydrous solvents must be used under nitrogen. Polar aprotic solvents are highly hygroscopic; even 0.1% water absorption from the atmosphere will exponentially artificially inflate the solubility of a dihydrochloride salt [5].
Step 2: Thermal Equilibration
-
Action: Agitate the vial at 300 RPM in a Peltier-cooled incubator set strictly to 25.0 ± 0.1 °C for 48 hours.
-
Causality: Dihydrochloride salts often exhibit slow dissolution kinetics in aprotic media. 48 hours ensures thermodynamic equilibrium. Temperature fluctuations of even 1 °C can shift the equilibrium of rigid crystal lattices by up to 10%.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25.0 °C. Filter the supernatant using a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is mandatory. Nylon or PES filters contain polar functional groups that can non-specifically bind the highly polar dicationic API, stripping it from the solution and skewing quantitative results downward.
Step 4: Dual-Phase Analysis (The Self-Validation Step)
-
Liquid Phase (HPLC-UV): Dilute the supernatant in a compatible mobile phase and quantify the API concentration against a validated calibration curve.
-
Solid Phase (XRPD): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: If the XRPD pattern of the residual solid differs from the starting material, a solvent-mediated phase transition (e.g., a DMSO-solvate) has occurred. The measured solubility would therefore represent the solvate, not the anhydrous API. This dual-check guarantees the scientific integrity of the reported data.
Self-validating shake-flask methodology for thermodynamic solubility determination.
Mechanistic Insights & Troubleshooting
When working with (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, formulation scientists often encounter "oiling out" (liquid-liquid phase separation) instead of clean crystallization when utilizing solvent/antisolvent systems (e.g., DMSO/Ethyl Acetate).
This occurs because the high polarity of the dication combined with the aprotic nature of the solvent prevents rapid nucleation of the chloride lattice. To troubleshoot this, scientists must lower the supersaturation generation rate or introduce a protic co-solvent (like 1-2% Methanol) to transiently solvate the chloride ions, bridging the energetic gap required for the ordered crystal lattice to assemble [3].
References
- EvitaChem. (n.d.). *Buy 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{
Mechanism of Cyclopropyl Ring Opening in Substituted Pyridines: A Guide for Advanced Drug Development
Executive Summary
The integration of cyclopropyl rings into heteroaromatic scaffolds, particularly pyridines, represents a cornerstone strategy in modern medicinal chemistry. The "cyclopropyl fragment" is a highly privileged structural motif utilized to restrict molecular conformation, enhance metabolic stability, and improve target binding affinity[1]. However, the inherent ring strain of the cyclopropane moiety (approximately 115 kJ/mol) also makes it an exceptional reactive handle for late-stage functionalization.
This whitepaper provides an in-depth mechanistic analysis of cyclopropyl ring-opening reactions in substituted pyridines. By dissecting the thermodynamic drivers and kinetic pathways—ranging from metal-free radical 6-endo additions to visible-light-driven photoredox cascades—this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary to leverage these transformations in complex drug development pipelines.
Thermodynamic and Kinetic Drivers of Ring Opening
Cyclopropanes are relatively stable under ambient conditions but become highly reactive when polarized. The ring-opening of cyclopropyl-substituted pyridines is governed by three primary factors:
-
Strain Release : The relief of the ~115 kJ/mol angular and torsional strain provides the thermodynamic driving force for C–C bond cleavage[2].
-
Donor-Acceptor (D-A) Polarization : The introduction of electron-withdrawing groups (such as the highly electronegative pyridine nitrogen) adjacent to electron-donating substituents creates a "push-pull" system. This lowers the LUMO of the cyclopropane, making it susceptible to nucleophilic attack or single-electron transfer (SET)[3].
-
Coordination-Induced Cleavage : The basicity of the pyridine nitrogen allows it to act as a directing group or coordination site for transition metals (e.g., Au, Pd) or Lewis acids, which further polarizes the adjacent cyclopropyl C–C bond, lowering the kinetic barrier for homolytic or heterolytic cleavage[4].
Core Mechanistic Pathways
Pathway A: Radical 6-Endo-Trig Addition (Metal-Free)
Traditionally, the addition of carbon-centered radicals to imines or pyridines strongly favors the 5-exo-trig pathway due to stereoelectronic constraints. However, a breakthrough methodology by Dong et al. (2024) demonstrated that this inherent preference can be overridden under metal-free photoredox conditions[5][6].
By utilizing an acridinium-based photocatalyst and a hypervalent iodine(III) reagent, cyclopropylamides undergo SET to form a radical cation. Following strain-release ring opening, the resulting alkyl radical inserts into an alkyne. The critical mechanistic pivot occurs when the hypervalent iodine coordinates to the imine nitrogen. This coordination alters the electron density and steric environment, strictly enforcing an unprecedented 6-endo-trig cyclization that yields highly substituted pyridines[5][6].
Caption: Radical 6-endo-trig addition mechanism for pyridine synthesis via cyclopropyl ring opening.
Pathway B: Visible-Light-Driven C4-Selective Functionalization
In 2026, Kim et al. reported a highly modular, oxidant-free method utilizing aminocyclopropanes as precursors to install N-acyl-N,O-acetal linkers onto pyridines[7][8]. Under visible-light irradiation, the aminocyclopropane undergoes ring opening to generate a nucleophilic radical. This radical is selectively captured by N-aminopyridinium salts at the highly specific C4 position of the pyridine core. The concomitantly released N-centered radical oxidizes the reduced photocatalyst, closing the catalytic cycle without the need for external chemical oxidants[7].
Caption: Photocatalytic C4-selective functionalization of pyridines via aminocyclopropane ring opening.
Pathway C: Gold-Catalyzed Cycloisomerization
For researchers focusing on fused heterocycles, the transition-metal approach remains highly relevant. Jia et al. established a method for the C–C bond cleavage of 2-(1-alkynyl-cyclopropyl)pyridines[4][9]. The Au-catalyst acts as a soft Lewis acid, activating the alkyne and triggering a nucleophilic attack from the pyridine nitrogen. This cascade induces the opening of the cyclopropyl ring, ultimately affording structurally diverse indolizines under mild conditions[4].
Quantitative Data Summary
The following table synthesizes the operational parameters and quantitative outcomes of the three core cyclopropyl ring-opening methodologies discussed:
| Methodology | Catalyst / Key Reagents | Key Intermediates | Regioselectivity | Yield Range | Primary Synthetic Advantage |
| Radical 6-Endo Addition [6] | Acr-Mes-Ph⁺BF₄⁻ (2 mol%), BI-OAc (2.0 eq), Blue LED | Radical Cation, Vinyl Radical | 6-endo-trig (Pyridine N-atom) | 30–70% | Metal-free; excellent for late-stage functionalization of complex molecules. |
| Photocatalytic C4-Addition [7] | Visible Light, N-aminopyridinium salts | Aminocyclopropane Radical | C4-Selective (Pyridine core) | Modest to Excellent | Oxidant-free; enables modular assembly of N-acyl-N,O-acetal linkers. |
| Au-Catalyzed Cycloisomerization [4] | Gold (Au) Catalyst, N/C/O-Nucleophiles | Zwitterionic / Organogold | Bicyclic (Indolizine formation) | Modest to Excellent | Mild conditions; highly tolerant of diverse nucleophilic traps. |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following is a self-validating, step-by-step methodology for executing the Metal-Free 6-Endo Radical Cyclization [6]. This protocol is designed to explain the causality behind each operational step.
Protocol: Metal-Free Synthesis of Substituted Pyridines via 6-Endo Radical Cyclization
Objective : Convert cyclopropylamides and terminal alkynes into highly substituted pyridines via photoredox-catalyzed ring opening.
-
Reaction Assembly :
-
Action: In a flame-dried Schlenk tube, combine cyclopropylamide (1.0 equiv), alkyne (1.5 equiv), the photocatalyst Acr-Mes-Ph⁺BF₄⁻ (2 mol%), and BI-OAc (2.0 equiv) in anhydrous toluene.
-
Causality: The acridinium-based photocatalyst is explicitly selected for its highly positive excited-state oxidation potential, which is strictly required to oxidize the electron-rich cyclopropylamide to its radical cation. BI-OAc (a hypervalent iodine reagent) is added not merely as an oxidant, but as a crucial coordinating agent that binds to the imine nitrogen, reversing the inherent 5-exo-trig preference to force the 6-endo-trig pathway.
-
-
Degassing (Self-Validation Step 1) :
-
Action: Perform three consecutive freeze-pump-thaw cycles backfilled with ultra-pure Argon.
-
Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failure to rigorously degas the solvent will result in peroxide formation, quenching of the excited state photocatalyst, and complete suppression of the C–C bond formation.
-
-
Photochemical Irradiation :
-
Action: Irradiate the mixture with 456 nm blue LEDs at room temperature for 12 hours.
-
Causality: The 456 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT)/absorption band of the acridinium catalyst without causing background UV degradation of the sensitive hypervalent iodine reagent.
-
-
In-Process Analytical Monitoring (Self-Validation Step 2) :
-
Action: At t=6h , sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
-
Validation: The disappearance of the cyclopropylamide mass peak and the emergence of the intermediate vinyl radical adduct mass (prior to final aromatization) confirms that the catalytic cycle is active. If the starting material persists, the researcher must verify LED intensity and the chemical integrity of the BI-OAc.
-
-
Quenching and Purification :
-
Action: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce residual BI-OAc. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography.
-
Conclusion & Future Perspectives
The mechanistic manipulation of cyclopropyl ring opening in substituted pyridines has evolved from classical metal-catalyzed cycloisomerizations to highly sophisticated, metal-free photoredox cascades. By understanding the thermodynamic strain release and the kinetic influence of directing groups (like hypervalent iodine), researchers can bypass traditional stereoelectronic rules (e.g., forcing 6-endo over 5-exo cyclizations). As demonstrated by recent 2024 and 2026 breakthroughs, these methodologies offer unprecedented C4-selectivity and late-stage functionalization capabilities, directly accelerating the discovery of novel pyridine-based therapeutics.
References
-
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL:[Link]
-
Kim, D., Yang, E., Cho, Y., & Hong, S. "Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening." Chemical Science, 2026, 17, 3675-3682. URL:[Link]
-
Dong, X., Shao, Y., Liu, Z., Huang, X., Xue, X.-S., & Chen, Y. "Radical 6-Endo Addition Enables Pyridine Synthesis under Metal-Free Conditions." Angewandte Chemie International Edition, 2024, 63(44), e202410297. URL:[Link]
-
Jia, Y., et al. "Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles." Organic & Biomolecular Chemistry, 2015, 13(17), 4855-4858. URL:[Link]
-
Ganesh, V., & Chandrasekaran, S. "Recent Advances in the Synthesis and Reactivity of Cyclopropanes." Beilstein Journal of Organic Chemistry, 2019, 15, 256-278. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Radical 6-Endo Addition Enables P... preview & related info | Mendeley [mendeley.com]
- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Metabolites of (6-Cyclopropylpyridin-3-yl)methanamine Derivatives In Vitro: A Mechanistic and Methodological Guide
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The (6-Cyclopropylpyridin-3-yl)methanamine scaffold is a key structural motif in modern medicinal chemistry. Understanding its metabolic fate is paramount for optimizing drug candidates, predicting pharmacokinetic behavior, and ensuring safety. This guide provides a comprehensive framework for the in vitro identification and structural elucidation of metabolites derived from this class of compounds. We will delve into the predictive biochemistry of the scaffold, detail the selection and application of appropriate experimental systems, provide robust analytical protocols, and explain the logic behind data interpretation to construct a complete metabolic pathway. This document is designed to bridge theory with practice, offering field-proven insights to guide researchers in their drug development efforts.
Introduction: The Imperative of Metabolite Identification
In drug discovery and development, understanding a compound's metabolic pathway is not merely an academic exercise; it is a critical step that informs safety, efficacy, and the potential for drug-drug interactions.[1] Metabolism studies are essential for identifying metabolic "soft spots" that can be modified to improve a drug's half-life, uncovering potentially reactive or pharmacologically active metabolites, and fulfilling regulatory requirements for Metabolites in Safety Testing (MIST).[2][3]
The (6-Cyclopropylpyridin-3-yl)methanamine core presents unique metabolic challenges. Its constituent parts—a pyridine ring, a methanamine linker, and a cyclopropyl group—are all susceptible to distinct enzymatic transformations. In particular, the cyclopropylamine moiety is a well-documented structural alert, known to be a substrate for enzymes that can generate reactive intermediates.[4][5] This guide provides the necessary expertise to proactively investigate these pathways.
Predictive Biotransformation: Anticipating Metabolic Hotspots
A rational approach to metabolite identification begins with a structural analysis of the parent compound to predict likely sites of metabolism. This informs experimental design and aids in the interpretation of analytical data. For a (6-Cyclopropylpyridin-3-yl)methanamine derivative, the primary metabolic pathways are driven by Cytochrome P450 (CYP) enzymes, with potential contributions from Flavin-containing Monooxygenases (FMOs) and Phase II conjugating enzymes.[4][6][7]
-
Pyridine Ring: The nitrogen atom and the aromatic carbons of the pyridine ring are susceptible to oxidation. Common transformations include N-oxidation and aromatic hydroxylation, primarily mediated by CYP enzymes.[8][9] The specific CYP isozymes involved, such as CYP3A4, often play a major role in the metabolism of pyridyl compounds.[9]
-
Methanamine Bridge: The benzylic carbon and the amine nitrogen are potential sites for oxidative metabolism. This can lead to N-dealkylation or the formation of an oxime.
-
Cyclopropylamine Moiety (Critical Focus): This functional group is a significant area of concern due to its potential for bioactivation. CYP-mediated single-electron oxidation at the nitrogen can initiate a rapid ring-opening of the strained cyclopropyl group.[10][11] This process can generate a reactive carbon-centered radical, which may lead to covalent binding with cellular macromolecules or further oxidation to form unsaturated aldehydes.[4][5] This pathway is a known mechanism for the hepatotoxicity associated with certain cyclopropylamine-containing drugs.[4][5] FMOs may also be involved in the initial N-oxidation steps.[12]
The diagram below illustrates the probable primary metabolic pathways.
Caption: Predicted Phase I and Phase II metabolic pathways.
In Vitro Experimental Systems: Selecting the Right Tool
The choice of an in vitro system is a critical decision that depends on the stage of drug discovery and the specific questions being asked. The goal is to select a system that recapitulates the in vivo metabolic environment as closely as possible for the intended application.[13]
| In Vitro System | Key Enzymes Present | Primary Advantages | Primary Limitations | Best For |
| Liver Microsomes | Phase I (CYPs, FMOs), UGTs | Cost-effective, high-throughput, easy to use and store.[14][15] | Lacks cytosolic enzymes (e.g., some SULTs, AO) and transporters; requires external cofactors. | Early screening, metabolic stability, identifying major CYP-mediated metabolites.[14][16] |
| Liver S9 Fraction | Microsomal + Cytosolic Enzymes | More comprehensive metabolic coverage than microsomes (Phase I & II).[16] | Lower specific enzyme activity compared to microsomes; may miss minor metabolites.[16] | Broader metabolic profiling when cytosolic enzymes are suspected to be involved. |
| Primary Hepatocytes | Full Complement of Enzymes & Transporters | The "gold standard"; most physiologically relevant system with intact cellular machinery.[17][18][19] | Higher cost, lower throughput, limited availability, finite lifespan in culture.[19] | Definitive metabolite profiling, studying transporter effects, predicting in vivo clearance.[20][21] |
The following workflow can guide the selection process.
Caption: Decision workflow for selecting an in vitro system.
Detailed Experimental Protocols
Scientific rigor demands reproducible and well-controlled experiments. The following protocols are foundational for generating high-quality data.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to identify the major Phase I metabolites and assess the compound's intrinsic clearance.
-
Preparation:
-
Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the test compound stock solution in a suitable organic solvent (e.g., Acetonitrile or DMSO) and dilute it in the buffer to a final concentration of 1 µM. Ensure the final solvent concentration is <1%.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM and compound solutions at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the NADPH-regenerating system. The final reaction volume is typically 200 µL.
-
Include control incubations: a time-zero (T0) sample, a no-cofactor control (replace NADPH system with buffer), and a no-microsome control.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and stops the enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at >10,000 g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
This protocol is essential for detecting the formation of reactive intermediates, a key risk for cyclopropylamine-containing compounds.[4]
-
Preparation:
-
Follow the same preparation steps as Protocol 1, but supplement the incubation buffer with a trapping agent. Glutathione (GSH) is typically used at a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the test compound (10-50 µM) with HLM (1 mg/mL) and the GSH-supplemented buffer.
-
Initiate the reaction with an NADPH-regenerating system.
-
A control incubation without the NADPH system is crucial to ensure any adducts formed are enzyme-dependent.
-
-
Sample Processing & Analysis:
-
After a fixed incubation time (e.g., 60 minutes), quench the reaction with cold acetonitrile.
-
Process the samples as described in Protocol 1.
-
During LC-MS/MS analysis, specifically search for the mass of the parent compound plus the mass of glutathione (or its characteristic fragments), which corresponds to the GSH adduct.
-
Analytical Strategy: From Detection to Elucidation
The cornerstone of modern metabolite identification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[22][23] High-resolution mass spectrometry (HRMS) is particularly powerful.[24]
The Analytical Workflow
The process involves chromatographic separation of the complex mixture followed by mass spectrometric detection and fragmentation for structural analysis.[22]
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 15. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 16. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]
- 17. Use of human hepatocyte cultures for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note and Protocol: Preparation of (6-Cyclopropylpyridin-3-yl)methanamine Free Base for Organic Synthesis
**Abstract
This document provides a comprehensive, field-proven protocol for the quantitative conversion of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride to its free base form. The free base is a critical intermediate for various applications in organic synthesis and drug development. This guide details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and troubleshooting insights to ensure a high-yield, high-purity outcome. The protocol is designed for researchers, chemists, and drug development professionals who require the neutral amine for subsequent synthetic transformations.
Introduction and Scientific Principle
(6-Cyclopropylpyridin-3-yl)methanamine is a valuable building block in medicinal chemistry. It is typically supplied and stored as a more stable dihydrochloride salt.[1] Amine salts, such as hydrochlorides, exhibit increased stability and water solubility compared to their neutral (free base) counterparts.[2][3] However, for most organic reactions, including nucleophilic substitutions, amide couplings, and reductive aminations, the unprotonated, nucleophilic free amine is the required reactive species.
The process of converting an amine salt to its neutral form is an acid-base reaction commonly referred to as "free-basing".[1][2] The dihydrochloride salt of (6-Cyclopropylpyridin-3-yl)methanamine possesses two acidic protons: one on the primary amine (forming an ammonium ion) and another on the pyridine nitrogen (forming a pyridinium ion). Therefore, two equivalents of a base are required to neutralize these acidic centers and liberate the free amine.
The conversion follows the general principle illustrated below:
Reaction Scheme: (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride + 2 NaOH → (6-Cyclopropylpyridin-3-yl)methanamine (Free Base) + 2 NaCl + 2 H₂O
The resulting free base is significantly less soluble in water and highly soluble in common organic solvents, a property that is exploited for its extraction and purification.[1][3] This protocol will utilize a standard liquid-liquid extraction workup to isolate the desired product.
Compound Properties and Data
A clear understanding of the physical and chemical properties of both the salt and the free base is essential for successful execution of this protocol.
| Property | (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride | (6-Cyclopropylpyridin-3-yl)methanamine (Free Base) |
| Molecular Formula | C₉H₁₄Cl₂N₂ | C₉H₁₂N₂[4] |
| Molecular Weight | 221.13 g/mol | 148.21 g/mol [4][5] |
| Appearance | Typically a white to off-white solid | Expected to be a liquid or low-melting solid[6] |
| Solubility | Soluble in water; sparingly soluble in non-polar organic solvents. | Sparingly soluble in water; soluble in organic solvents (e.g., DCM, Ethyl Acetate, Ether).[1][3] |
| Storage | Room temperature, in a dry place. | Recommended: 2-8°C, under inert atmosphere, sealed.[5] |
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the preparation of the free base from its dihydrochloride salt.
Sources
- 1. Freebase (chemistry) - wikidoc [wikidoc.org]
- 2. Free base - Wikipedia [en.wikipedia.org]
- 3. Amines, [chemed.chem.purdue.edu]
- 4. (6-cyclopropylpyridin-3-yl)methanamine | CymitQuimica [cymitquimica.com]
- 5. 1256823-20-7|6-Cyclopropylpyridine-3-methanamine|BLD Pharm [bldpharm.com]
- 6. 1-cyclopropyl-1-(pyridin-3-yl)methanamine | 535925-69-0 [sigmaaldrich.com]
Advanced Amidation Protocols: Utilizing (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride in Peptide Coupling
Executive Summary
In modern medicinal chemistry and drug development, the incorporation of functionalized pyridine derivatives is a proven strategy for modulating the physicochemical properties of drug candidates. Specifically, (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a highly versatile building block. The cyclopropyl group enhances metabolic stability and lipophilicity without adding excessive steric bulk, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor to improve target affinity and aqueous solubility.
However, utilizing this building block in standard peptide coupling reactions requires precise stoichiometric control. Because the reagent is supplied as a dihydrochloride salt, standard amidation protocols must be rigorously adapted to account for the liberation of the free nucleophile and the prevention of product loss during purification. This application note details the mechanistic causality, quantitative parameters, and validated step-by-step protocols for achieving high-yielding amide bonds with this specific amine.
Mechanistic Causality & Reagent Dynamics
The Criticality of Base Stoichiometry
When activating carboxyl groups for amide bond formation, the presence of a tertiary base is mandatory to drive the reaction forward and neutralize acidic byproducts[1]. (6-Cyclopropylpyridin-3-yl)methanamine is supplied as a dihydrochloride salt—meaning one equivalent of HCl is complexed with the primary methanamine, and a second equivalent is complexed with the basic pyridine nitrogen.
Failing to account for these two equivalents of acid is the most common cause of failed couplings. If insufficient base is added, the primary amine remains protonated ( R−NH3+ ) and entirely non-nucleophilic. To ensure robust coupling, a sterically hindered tertiary base such as N,N-Diisopropylethylamine (DIPEA) must be used. DIPEA is preferred over triethylamine (TEA) because its steric bulk minimizes undesired side reactions, such as the racemization of chiral α -amino acids[1].
Reagent Selection: HATU vs. EDC/HOBt
-
HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. It is the gold standard for sterically hindered or electronically deactivated substrates, offering rapid reaction kinetics and high yields[2].
-
EDC/HOBt is a classical, highly scalable alternative. EDC is a water-soluble carbodiimide, meaning its urea byproduct can be easily washed away during aqueous extraction, eliminating the need for complex chromatography[3].
Mechanistic pathway of HATU-mediated amide bond formation.
Validated Methodologies
Protocol 1: High-Efficiency HATU-Mediated Coupling
This protocol is optimized for difficult couplings and utilizes a self-validating pre-activation step to ensure the carboxylic acid is fully converted to the active ester before the amine is introduced[2].
Reagents Required:
-
Carboxylic Acid (1.0 eq)
-
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.5 eq total)
-
Anhydrous DMF
Step-by-Step Workflow:
-
Acid Pre-activation: In an oven-dried reaction vial under inert atmosphere (N2/Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 10–15 minutes. Causality Check: This pre-activation time is critical to form the OAt active ester, preventing the HATU reagent from directly reacting with the amine (which can form stable, unreactive guanidinium byproducts)[4].
-
Amine Liberation: In a separate vial, suspend the (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.1 eq) in a minimal volume of DMF. Add DIPEA (2.5 eq) and vortex until the solution clarifies, indicating the liberation of the free primary amine.
-
Coupling: Transfer the free amine solution dropwise into the pre-activated acid mixture.
-
Stir the combined reaction mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.
-
pH-Controlled Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO3 , water, and brine.
-
Expert Insight: Standard peptide protocols often recommend a 10% citric acid wash to remove unreacted amines[4]. Do not do this. The target product contains a basic pyridine ring (pKa ~5.2). An acidic wash will protonate your product, driving it into the aqueous waste layer and decimating your isolated yield.
-
Protocol 2: Scalable EDC/HOBt Coupling
This method is preferred for scale-up (>1 gram) due to the ease of removing the water-soluble urea byproduct[3].
Step-by-Step Workflow:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M).
-
Add EDC·HCl (1.5 eq) and HOBt hydrate (1.2 eq) to the solution.
-
Add the (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.1 eq) directly to the reaction mixture as a solid.
-
Slowly add DIPEA (5.0 eq) dropwise. Causality Check: The high equivalent of base is required to neutralize the EDC·HCl salt (1.5 eq) AND the amine dihydrochloride salt (2.2 eq), while maintaining a basic environment for the coupling[3].
-
Stir at room temperature for 12–16 hours.
-
Workup: Dilute with DCM. Wash with saturated aqueous NaHCO3 , followed by multiple water washes to remove the EDC-urea byproduct and HOBt. Dry the organic layer over Na2SO4 , filter, and concentrate.
Workflow of peptide coupling with amine dihydrochloride salts.
Quantitative Reaction Matrix
To ensure reproducibility across different scales and substrates, the following table summarizes the strict stoichiometric requirements for successfully coupling (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride.
| Parameter | HATU-Mediated Protocol | EDC/HOBt-Mediated Protocol |
| Primary Application | Sterically hindered/difficult couplings | Large-scale synthesis |
| Coupling Reagent (Eq) | HATU (1.2 eq) | EDC·HCl (1.5 eq) + HOBt (1.2 eq) |
| Amine Salt (Eq) | 1.1 eq | 1.1 eq |
| Base (DIPEA) (Eq) | 4.5 eq (Total) | 5.0 eq (Total) |
| Optimal Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Workup Caveat | Omit acidic washes (protects pyridine) | Omit acidic washes (protects pyridine) |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (PMC)[Link]
-
Acid-Amine Coupling using HBTU Organic Synthesis [Link]
Sources
- 1. Knowledge Center Archive - Bachem [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
synthesis of novel kinase inhibitors using (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
Application Note & Protocol
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Therapeutic Promise of Targeting RET Kinase
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Under normal physiological conditions, RET signaling is tightly controlled. However, aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[3] These genetic alterations lead to constitutive, ligand-independent activation of the kinase, which in turn promotes uncontrolled cell growth and tumor progression through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1]
The central role of RET in these malignancies has established it as a high-value therapeutic target.[4] This has spurred the development of potent and selective RET inhibitors, which have shown remarkable clinical efficacy.[5][6] A key structural motif in a new class of these inhibitors is the substituted pyridine core, which often serves as a crucial scaffold for orienting other pharmacophoric elements within the ATP-binding pocket of the RET kinase domain. This application note details a synthetic protocol for a novel class of 2-(pyridin-3-yl)-pyrimidine-based RET inhibitors, leveraging a (6-cyclopropylpyridin-3-yl)methanamine derivative as a key building block, as inspired by methodologies disclosed in recent patents.[7]
Core Synthesis Strategy: Building the RET Inhibitor
The overall synthetic strategy involves a convergent approach, where key fragments of the final inhibitor are synthesized separately and then coupled in the final steps. The (6-cyclopropylpyridin-3-yl)methanamine moiety serves as a critical component that will ultimately be integrated into the final molecule to interact with the kinase. The following diagram illustrates the conceptual workflow.
Caption: Conceptual workflow for the synthesis of a novel RET inhibitor.
Detailed Protocols
PART 1: Synthesis of the Key Intermediate: (6-(3-cyclopropyl-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
This protocol is adapted from the general procedures outlined in patent literature for the synthesis of related compounds.[7]
Rationale: This multi-step synthesis first joins the pyridine and pyrazole rings via a nucleophilic aromatic substitution, followed by the reduction of the nitrile group to the primary amine, which is the key reactive handle for subsequent coupling reactions.
Step 1a: Synthesis of 6-(3-cyclopropyl-1H-pyrazol-1-yl)nicotinonitrile
-
Materials:
-
6-Chloronicotinonitrile
-
3-Cyclopropyl-1H-pyrazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in DMF, add 3-cyclopropyl-1H-pyrazole (1.1 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-(3-cyclopropyl-1H-pyrazol-1-yl)nicotinonitrile.
-
Step 1b: Synthesis of (6-(3-cyclopropyl-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
-
Materials:
-
6-(3-cyclopropyl-1H-pyrazol-1-yl)nicotinonitrile
-
Raney Nickel (or other suitable reduction catalyst, e.g., Pd/C)
-
Methanol (MeOH)
-
Ammonia (7N solution in MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of 6-(3-cyclopropyl-1H-pyrazol-1-yl)nicotinonitrile (1.0 eq) in methanolic ammonia, add a catalytic amount of Raney Nickel slurry.
-
Place the reaction vessel under a hydrogen atmosphere (typically 50 psi) using a Parr shaker or similar hydrogenation apparatus.
-
Shake the reaction mixture at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (6-(3-cyclopropyl-1H-pyrazol-1-yl)pyridin-3-yl)methanamine, which can be used in the next step without further purification or purified by chromatography if necessary.
-
PART 2: Coupling to the Pyrimidine Core and Final Elaboration
Rationale: The synthesized amine is a potent nucleophile that can be coupled to an activated pyrimidine core. The final step typically involves an amide bond formation to introduce a side chain that can form additional interactions within the kinase active site.
Step 2a: Coupling of the Amine and Pyrimidine Fragments
-
Materials:
-
(6-(3-cyclopropyl-1H-pyrazol-1-yl)pyridin-3-yl)methanamine (from Part 1)
-
A suitable activated pyrimidine (e.g., a 2-chloro-4-substituted pyrimidine)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
A suitable solvent (e.g., Dioxane or N-Methyl-2-pyrrolidone, NMP)
-
-
Procedure:
-
Dissolve the activated pyrimidine (1.0 eq) in the chosen solvent.
-
Add (6-(3-cyclopropyl-1H-pyrazol-1-yl)pyridin-3-yl)methanamine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture and perform an aqueous workup, typically by diluting with water and extracting with an organic solvent like EtOAc or DCM.
-
Dry and concentrate the organic phase. Purify the resulting coupled product by column chromatography.
-
Step 2b: Final Amide Coupling to Yield the RET Inhibitor
-
Materials:
-
The product from Step 2a (containing a reactive site for amide coupling, e.g., an amino group)
-
A carboxylic acid of choice
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
A suitable solvent (e.g., DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.2 eq) in DMF, add the coupling reagents (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the acid.
-
Add a solution of the amine from Step 2a (1.0 eq) in DMF to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by LC-MS.
-
Perform an aqueous workup and extract the product.
-
Purify the final compound by preparative HPLC to obtain the desired RET kinase inhibitor.
-
Mechanism of Action: RET Kinase Inhibition
The synthesized compounds are designed as Type I kinase inhibitors, which are ATP-competitive. They occupy the ATP-binding pocket of the RET kinase domain, preventing the binding of endogenous ATP and subsequent autophosphorylation. This blocks the downstream signaling cascades that drive cell proliferation and survival.
Caption: Mechanism of RET kinase activation and inhibition.
Data Summary and Characterization
| Compound ID | Synthetic Step | Expected Mass (m/z) | Purity (by LC-MS) | Notes |
| INT-1 | Step 1a | [Calculated Mass] | >95% | White to off-white solid |
| INT-2 | Step 1b | [Calculated Mass] | >90% (used crude) | Amber oil |
| FIN-1 | Step 2b | [Calculated Mass] | >98% (post-prep HPLC) | White lyophilized powder |
Note: Expected mass values should be calculated based on the specific structures of the pyrimidine core and carboxylic acid used.
Conclusion
This application note provides a detailed protocol for the synthesis of a novel class of RET kinase inhibitors, highlighting the use of a (6-cyclopropylpyridin-3-yl)methanamine derivative as a key building block. The described synthetic route is robust and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. The final compounds are expected to be potent and selective inhibitors of RET kinase, offering a promising avenue for the development of new therapeutics for RET-driven cancers.
References
-
Plaza-Menacho, I. (2021). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Endocrinology, 12, 734997. [Link]
-
Wells, S. A., & Santoro, M. (2010). Targeting RET Receptor Tyrosine Kinase Activation in Cancer. Clinical Cancer Research, 16(24), 5961-5965. [Link]
-
OncoHeal. (2024). What are RET inhibitors and how do they work? OncoHeal. [Link]
-
Santoro, M., & Carlomagno, F. (2013). Central Role of RET in Thyroid Cancer. Cold Spring Harbor Perspectives in Biology, 5(9), a009232. [Link]
-
Mulligan, L. M. (2016). Progress and potential impact of RET kinase targeting in cancer. Expert Opinion on Therapeutic Targets, 20(10), 1229-1238. [Link]
-
Takahashi, M. (2020). Roles of the RET Proto-oncogene in Cancer and Development. JMA Journal, 3(3), 179-186. [Link]
-
Wikipedia. (2023). RET inhibitor. Wikipedia. [Link]
-
Subbiah, V., & Velcheti, V. (2023). Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs. Cancers, 15(24), 5898. [Link]
- US Patent US10202365B2. (2019). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
Sources
- 1. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Central Role of RET in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. RET inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
The Strategic Deployment of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride in Modern Drug Discovery: Application Notes and Protocols
The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a diverse chemical space. Within this landscape, privileged scaffolds—molecular frameworks that are recurrent in bioactive compounds—serve as invaluable starting points. The cyclopropylpyridine motif has emerged as one such scaffold, prized for its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1][2] This guide provides an in-depth technical overview of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, a versatile building block, and its application in the synthesis of kinase inhibitors targeting critical signaling pathways in oncology and immunology.
The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry
The incorporation of a cyclopropyl group into a drug candidate is a strategic decision often rewarded with significant improvements in its developability profile. The three-membered ring, despite its inherent strain, offers a unique combination of properties. Its rigid nature can lock a molecule into a bioactive conformation, enhancing binding affinity to its target.[3] The increased sp³ character of the cyclopropyl carbons can improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the cyclopropyl group can modulate the pKa of nearby functionalities and improve membrane permeability, ultimately leading to better oral bioavailability.[2][4]
Physicochemical Properties of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
(6-Cyclopropylpyridin-3-yl)methanamine is typically supplied as a dihydrochloride salt to enhance its stability and solubility in polar solvents, facilitating its use in aqueous reaction conditions. Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 2251053-29-7 | [5] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [5] |
| Molecular Weight | 221.13 g/mol | [5] |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in water and methanol | General Knowledge |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [5] |
Core Synthetic Applications: Amide Coupling and Reductive Amination
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a primary amine, making it an ideal nucleophile for two of the most fundamental reactions in medicinal chemistry: amide bond formation and reductive amination. These reactions are the cornerstones for building complex molecular architectures from simpler fragments.
Amide Bond Formation: The Workhorse of Drug Discovery
The amide bond is a ubiquitous feature in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding interactions within protein binding sites. The coupling of a carboxylic acid with (6-Cyclopropylpyridin-3-yl)methanamine requires the activation of the carboxylic acid to overcome the relatively low reactivity of the free acid.[6]
Protocol: General Procedure for Amide Coupling using HATU
This protocol describes a general and reliable method for the synthesis of an amide using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a widely used and efficient coupling reagent.[7]
Experimental Workflow for Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.05 equivalents).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture to neutralize the hydrochloride salt and act as a base.
-
Stir the solution for 5-10 minutes at room temperature.
-
Add HATU (1.1 equivalents) portionwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting materials (amine and carboxylic acid) and the appearance of the product spot on TLC or a new mass peak in LC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Reductive Amination: Forging C-N Single Bonds
Reductive amination is a powerful method for forming carbon-nitrogen single bonds, providing access to secondary and tertiary amines.[8][9] The reaction proceeds through the in-situ formation of an imine or enamine from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.[10]
Protocol: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations as it is mild, selective for imines over carbonyls, and does not require acidic conditions that can be detrimental to sensitive substrates.[10]
Experimental Workflow for Reductive Amination
Caption: Workflow for a typical reductive amination reaction.
Step-by-Step Protocol:
-
Suspend (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine in situ.
-
Add the aldehyde or ketone (1.0 equivalent) to the reaction mixture and stir for an additional 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portionwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The reaction can be monitored for the consumption of the carbonyl starting material. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS).
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The (6-Cyclopropylpyridin-3-yl)methanamine scaffold is a key component in a number of kinase inhibitors that have entered clinical development. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][11]
Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[2][12] ALK inhibitors are a class of targeted therapies that have shown remarkable efficacy in patients with ALK-positive tumors.[2]
The (6-Cyclopropylpyridin-3-yl)methanamine moiety can be found in the core structure of some investigational ALK inhibitors. For instance, in the development of the potent and selective ALK inhibitor PF-06463922, a similar cyclopropyl-containing amine could be envisioned as a key building block.[4][6] The cyclopropyl group can provide a favorable vector for substitution into a key binding pocket of the ALK kinase domain, while the pyridyl nitrogen can form crucial hydrogen bonds.
ALK Signaling Pathway
Caption: A simplified overview of the ALK signaling pathway.[12][13][14]
Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) Inhibition
The versatility of the (6-cyclopropylpyridin-3-yl)methanamine building block extends to the development of inhibitors for other important kinase families.
-
JAK Inhibitors: The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors.[15][16] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[1][15] The pyridine nitrogen of the building block can act as a hinge-binding motif in the ATP-binding site of JAKs.
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[11][17] CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells. The structural features of (6-cyclopropylpyridin-3-yl)methanamine can be exploited to achieve selectivity for specific CDK isoforms.
The Cell Cycle and CDK Regulation
Caption: The role of different CDK-cyclin complexes in cell cycle progression.[17]
Conclusion
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a high-value building block for drug discovery, offering a unique combination of structural rigidity, metabolic stability, and versatile chemical handles. Its successful incorporation into a range of kinase inhibitors highlights the strategic advantage of the cyclopropylpyridine motif. The detailed protocols and application insights provided in this guide are intended to empower researchers to effectively utilize this building block in their quest for the next generation of innovative medicines.
References
-
Janus kinase inhibitor. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]
-
JAK/STAT signaling pathway inhibitors from MedChem Express. (n.d.). Bio-Connect. Retrieved March 21, 2026, from [Link]
-
Janus kinase inhibitors. (n.d.). DermNet. Retrieved March 21, 2026, from [Link]
-
Galkin, A. V., & Maira, S. M. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609–5614. [Link]
-
Pellarin, I., et al. (2024). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. ResearchGate. [Link]
-
Hallberg, B., & Palmer, R. H. (2016). ALK: a tyrosine kinase target for cancer therapy. Oncogene, 35(34), 4437–4451. [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 21, 2026, from [Link]
-
Khan, M. A., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 12, 831969. [Link]
-
Schwartz, D. M., et al. (2017). Targeting the JAK/STAT pathway in solid tumors. Journal of Hematology & Oncology, 10(1), 1-13. [Link]
-
Cyclin-dependent kinase. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]
-
The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2021). Cancers, 13(16), 4056. [Link]
-
ALK Pathway. (n.d.). Creative Diagnostics. Retrieved March 21, 2026, from [Link]
-
Signaling by ALK in cancer. (n.d.). Reactome. Retrieved March 21, 2026, from [Link]
-
ALK signaling pathway. ALK activates multiple pathways, including... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride. (2023, March 1). Doron Scientific. [Link]
- Cyclopropyl amide derivatives. (2014).
-
Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. The Journal of Organic Chemistry, 78(22), 11656–11669. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ResearchGate. [Link]
-
cyclopropyl(pyridin-3-yl)methanamine. (n.d.). Alchem.Pharmtech. Retrieved March 21, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1836. [Link]
- Processes for the preparation of cyclopropyl-amide derivatives. (2008).
-
Substance Information. (2023, June 9). ECHA. [Link]
-
The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. (2016). Oncogene, 35(24), 3122–3130. [Link]
-
(6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]
-
(1-(Pyridin-3-YL)cyclopropyl)methanamine. (n.d.). Pharmaffiliates. Retrieved March 21, 2026, from [Link]
-
Developments in peptide and amide synthesis. (2004). Current Opinion in Chemical Biology, 8(3), 211–221. [Link]
-
PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. (2015). Proceedings of the National Academy of Sciences, 112(52), 16024–16029. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
-
Dipeptide Syntheses via Activated α-Amino Esters. (2016). Organic Syntheses, 93, 245-261. [Link]
-
PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. (2016). ClinicalTrials.gov. [Link]
-
Gao, L. (2019). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. (2024). Molecules, 29(8), 1836. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(3), 297-306. [Link]
Sources
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google Patents [patents.google.com]
- 4. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1256823-20-7|6-Cyclopropylpyridine-3-methanamine|BLD Pharm [bldpharm.com]
- 6. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 11. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 15. dermnetnz.org [dermnetnz.org]
- 16. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]
Application Notes & Protocols: Reductive Amination using (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and controlled method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines via an intermediate imine or iminium ion, which is subsequently reduced.[3][4] Unlike direct alkylation of amines with alkyl halides, which is often plagued by over-alkylation and the formation of complex product mixtures, reductive amination provides a more selective and predictable route to the desired amine product.[5] This methodology is particularly valuable in medicinal chemistry and drug development, where the precise construction of structurally diverse amine-containing molecules is paramount.[6]
This application note provides a detailed guide to performing reductive amination using (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, a versatile building block in contemporary drug discovery. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide robust, field-proven protocols to empower researchers in their synthetic endeavors.
Core Principles and Mechanistic Overview
The reductive amination process is a two-step sequence that is often performed in a single pot.[7]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine, (6-Cyclopropylpyridin-3-yl)methanamine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine intermediate. Under the typically neutral or weakly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[5][8]
-
Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final secondary amine product.[4]
Figure 1: Generalized mechanism of reductive amination.
Key Experimental Parameters and Considerations
The success of a reductive amination hinges on the careful selection of several key parameters.
Choice of Reducing Agent: The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several reducing agents can effect this transformation, including sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness, selectivity, and operational simplicity.[6][9][10]
-
Selectivity: NaBH(OAc)₃ is a sterically hindered and less reactive borohydride derivative. It reacts much more rapidly with the protonated iminium ion intermediate than with the starting aldehyde or ketone, thereby minimizing the formation of alcohol byproducts.[10][11] This allows for a "one-pot" procedure where all reactants can be mixed from the outset.[10]
-
pH Compatibility: The reaction can be performed under mildly acidic conditions, which are optimal for the formation of the imine/iminium ion intermediate.[5] The presence of acetic acid, either as a byproduct of the reducing agent or added as a catalyst, facilitates the dehydration step leading to the imine.[9][10]
-
Safety: Unlike sodium cyanoborohydride, NaBH(OAc)₃ does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative.[7][9]
The Starting Material: (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
A critical consideration for this specific protocol is that the amine is provided as a dihydrochloride salt. The amine nitrogen atoms are protonated, rendering them non-nucleophilic. Therefore, it is essential to liberate the free amine by adding a suitable base prior to the addition of the carbonyl compound and the reducing agent. A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed for this purpose. Usually, slightly more than two equivalents of the base are added to neutralize both hydrochloride salts.
Solvent Selection
The choice of solvent is crucial for ensuring that all reactants remain in solution throughout the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using NaBH(OAc)₃.[11] Tetrahydrofuran (THF) is also a viable option.[11] For more polar substrates, N,N-dimethylformamide (DMF) can be used, sometimes with a small amount of acetic acid.[12]
pH Control
The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) are generally optimal.[5] If the reaction mixture is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it is too basic, the dehydration of the carbinolamine intermediate will be slow. The use of NaBH(OAc)₃ often provides a self-regulating pH environment due to the presence of acetate.
Detailed Experimental Protocols
Protocol 1: General Reductive Amination with an Aldehyde
This protocol describes a general procedure for the reaction of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride with a representative aldehyde.
Materials:
-
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
-
Aldehyde (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.0 equivalent).
-
Add anhydrous DCM or DCE to dissolve or suspend the amine salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TEA or DIPEA (2.2 - 2.5 equivalents) to the stirred suspension. Stir for 15-30 minutes at 0 °C to ensure complete neutralization and formation of the free amine.
-
Add the aldehyde (1.0 - 1.2 equivalents) to the reaction mixture and allow it to stir at room temperature for 30-60 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) to the reaction mixture. Note: Some effervescence may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 3-24 hours.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired secondary amine.
Figure 2: Step-by-step experimental workflow for reductive amination.
Protocol 2: Reductive Amination with a Ketone
The procedure for ketones is largely similar to that for aldehydes, although reactions may be slower and can benefit from the addition of a catalytic amount of acetic acid.
Modifications from Protocol 1:
-
After the addition of the ketone (step 5), consider adding a catalytic amount of glacial acetic acid (0.1-0.2 equivalents) to promote imine formation.
-
Reaction times may be longer. Monitor carefully.
Data Summary and Expected Outcomes
The following table provides a summary of typical reaction parameters for the reductive amination of (6-Cyclopropylpyridin-3-yl)methanamine.
| Parameter | Recommended Value | Rationale |
| Amine to Carbonyl Ratio | 1 : 1.0 - 1.2 | A slight excess of the carbonyl compound can drive the reaction to completion. |
| Reducing Agent (NaBH(OAc)₃) | 1.5 - 2.0 equivalents | An excess is required to ensure complete reduction of the imine/iminium intermediate. |
| Base (TEA/DIPEA) | 2.2 - 2.5 equivalents | To neutralize both hydrochloride salts and liberate the free amine. |
| Solvent | Anhydrous DCM or DCE | Excellent solubility for reactants and intermediates.[11] |
| Temperature | 0 °C to Room Temperature | Mild conditions that preserve sensitive functional groups. |
| Reaction Time | 3 - 24 hours | Substrate dependent; monitor by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Highly efficient transformation with minimal side products. |
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, ensure the amine salt was fully neutralized. A small, gentle warming of the reaction mixture (to ~35-40 °C) can sometimes increase the reaction rate. Also, confirm the quality of the NaBH(OAc)₃, as it can be deactivated by moisture.
-
Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with the reduction of the imine. This is more common with highly reactive aldehydes. Ensure the imine has sufficient time to form before the addition of the reducing agent, or consider a two-step procedure where the imine is formed and then reduced.
-
Dialkylation: With primary amines, there is a possibility of the secondary amine product reacting with another molecule of the carbonyl compound to form a tertiary amine. This is generally less of a problem with NaBH(OAc)₃ compared to other reducing agents, but it can be minimized by using a stoichiometry of 1:1 between the amine and the carbonyl.[9]
Conclusion
Reductive amination using (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a robust and versatile method for the synthesis of novel secondary amines. The use of sodium triacetoxyborohydride as the reducing agent offers significant advantages in terms of selectivity, safety, and operational simplicity. By carefully controlling the reaction parameters, particularly the initial neutralization of the amine salt, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation in a research and development setting.
References
- Vertex Pharmaceuticals, Inc. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
- Wikipedia. (n.d.). Reductive amination.
- OpenBU. (2011, July 14). Reductive Amination Reaction.
- Chemistry Steps. (2024, March 28). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
- Chem-Station International Edition. (2014, May 3). Borch Reductive Amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- McKenzie, L. C., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- PubMed Central (PMC). (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
- University of Illinois Urbana-Champaign. (2006, April 11). Chem 263 April 11, 2006 Reductive Amination.
Sources
- 1. DSpace [open.bu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
LC-MS method development for tracking (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride reactions
An Application Guide to LC-MS Method Development for Tracking (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride Reactions
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven guide for the development of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method to monitor chemical reactions involving (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This document moves beyond a simple recitation of steps, offering a strategic framework grounded in the physicochemical properties of the analyte. We will explore the rationale behind critical decisions in chromatography selection, mobile phase optimization, mass spectrometry tuning, and sample preparation. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.
Introduction: The Analytical Challenge
(6-Cyclopropylpyridin-3-yl)methanamine is a primary amine containing a pyridine heterocycle, a common structural motif in pharmaceutical development. As a dihydrochloride salt, it is highly polar and readily soluble in aqueous media. Tracking its consumption and the emergence of related products during a chemical reaction requires an analytical method that is both sensitive and specific, capable of resolving highly polar species from a potentially complex reaction matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this challenge, combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[1] This guide provides the strategic considerations and step-by-step protocols to develop a reliable LC-MS method from the ground up.
Analyte Characterization and Strategic Implications
A successful method is built upon a foundational understanding of the analyte's properties. The structure of (6-Cyclopropylpyridin-3-yl)methanamine dictates our analytical strategy.
Table 1: Physicochemical Properties and Methodological Impact
| Property | Value / Characteristic | Impact on LC-MS Method Development |
| Chemical Structure | Cyclopropyl group, Pyridine ring, Primary amine | The primary amine is basic and will be protonated at low pH. The overall molecule is polar. |
| CAS Number | 1256823-20-7 (Free Base) | Used for substance identification and literature search.[2] |
| Molecular Formula | C₉H₁₂N₂ (Free Base) | Used to calculate the exact mass for MS detection. |
| Monoisotopic Mass | 148.1000 g/mol (Free Base) | Target for MS: The protonated molecule, [M+H]⁺, will have an m/z of 149.1073 . |
| Polarity | High | Poor retention is expected on traditional C18 reversed-phase (RP) columns.[3] This strongly suggests that Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable separation mode.[4][5] |
| Formulation | Dihydrochloride Salt | The salt form enhances solubility but is not what is detected by the MS. The analyte in solution is the protonated free base. |
A Strategic Workflow for Method Development
A structured approach prevents wasted effort and ensures all critical parameters are systematically optimized. The workflow emphasizes a logical progression from broad screening to fine-tuning.
Caption: Strategic workflow for LC-MS method development.
Universal Sample Preparation Protocol for Reaction Monitoring
The goal of sample preparation for reaction monitoring is speed, reproducibility, and immediate cessation of the chemical reaction. A "dilute-and-shoot" method is typically sufficient and highly effective.[6]
Caption: Step-by-step sample preparation workflow.
Protocol: Sample Preparation
-
Prepare Quench/Dilution Solution: In a clean glass bottle, prepare a solution of 90% Acetonitrile, 10% LC-MS grade water, and 0.1% Formic Acid (v/v/v). This solution should ideally match the initial conditions of your LC gradient.
-
Aliquot Reaction Mixture: At each desired time point, carefully withdraw a small, precise volume (e.g., 5-10 µL) from the reaction mixture.
-
Quench and Dilute: Immediately dispense the aliquot into a microcentrifuge tube containing a pre-measured volume of the Quench/Dilution solution to achieve a significant dilution (e.g., 1:100 or 1:1000). This immediately stops the reaction and prepares the sample for analysis.
-
Mix: Vortex the tube for 10-15 seconds to ensure homogeneity.
-
Filter: Draw the diluted sample into a syringe and pass it through a 0.22 µm syringe filter (PTFE or PVDF are good choices for organic solvents) directly into an autosampler vial.[7] This removes any particulate matter that could damage the LC system.
-
Analyze: Cap the vial and place it in the autosampler queue for analysis.
Liquid Chromatography (LC) Method Development: A HILIC-First Approach
Given the high polarity of (6-Cyclopropylpyridin-3-yl)methanamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point. HILIC utilizes a polar stationary phase with a mobile phase high in organic solvent, which is ideal for retaining and separating polar compounds that would otherwise elute in the void volume of a reversed-phase column.[8][9] Furthermore, the high organic content of HILIC mobile phases promotes efficient desolvation in the ESI source, often leading to enhanced MS sensitivity.[10]
Protocol: LC Method Development
-
Column Selection:
-
Primary Recommendation: Start with a HILIC column with an amide or zwitterionic stationary phase. These phases offer robust performance and good peak shape for basic compounds. A common dimension is 2.1 x 100 mm, 2.7 µm.
-
Alternative: If HILIC fails to provide adequate separation from impurities, a reversed-phase C18 column can be attempted. However, this will likely require a mobile phase with a high aqueous content and a pH adjusted to be at least 2 pH units below the pKa of the amine to ensure it is in its charged form, or the use of ion-pairing agents.[11][12]
-
-
Mobile Phase Optimization (HILIC):
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water with 0.1% Formic Acid (pH ≈ 3). The buffer is critical for consistent retention and the acid ensures the primary amine is protonated, which aids in good peak shape.
-
Mobile Phase B (Organic): LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
-
Initial Gradient Elution:
-
A broad gradient is used initially to determine the approximate retention time of the analyte.
Table 2: Initial HILIC Scouting Gradient
-
| Time (min) | Flow Rate (mL/min) | %A (Aqueous) | %B (Acetonitrile) |
| 0.0 | 0.4 | 5 | 95 |
| 1.0 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 50 | 50 |
| 5.1 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 95 | 5 |
| 6.1 | 0.4 | 5 | 95 |
| 8.0 | 0.4 | 5 | 95 |
-
Gradient Optimization:
-
Based on the retention time from the scouting run, create a shallower gradient around the elution point to improve resolution between the starting material and any potential products or impurities. For example, if the analyte elutes at 30% A, a new gradient might run from 5% A to 40% A over a longer period.
-
Mass Spectrometry (MS) Method Development
The goal is to find the most sensitive and specific settings for detecting the target analyte. Electrospray Ionization (ESI) in positive ion mode is the clear choice for this basic amine, as it is readily protonated.[1]
Protocol: MS Method Development
-
Analyte Tuning and Optimization (Direct Infusion):
-
Prepare a solution of the (6-Cyclopropylpyridin-3-yl)methanamine standard at ~1 µg/mL in 50:50 Acetonitrile/Water with 0.1% Formic Acid.
-
Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Optimize key ESI source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure, drying gas flow) to maximize the signal for the target ion, m/z 149.1073 .
-
-
Detection Method Setup (Selected Ion Monitoring - SIM):
-
For simple reaction tracking where specificity is less of a concern, a Selected Ion Monitoring (SIM) method is fast and sensitive.
-
Program the MS to monitor only the m/z of the protonated starting material (149.1073).
-
If expected products are known, their respective [M+H]⁺ ions can be added to the SIM list.
-
-
Advanced Detection (Multiple Reaction Monitoring - MRM) (Optional):
-
For higher specificity, especially in complex matrices, an MRM method is superior.
-
In tune mode, isolate the precursor ion (m/z 149.1) and apply collision energy to induce fragmentation.
-
Identify a stable, high-intensity product ion. The fragmentation of pyridine-containing compounds often involves characteristic losses.[13][14]
-
Create a method that monitors the transition from the precursor ion to the product ion (e.g., 149.1 -> product ion m/z). This provides a significant increase in signal-to-noise.
-
Table 3: Final Optimized LC-MS Parameters (Example)
| Parameter | Setting | Rationale |
| LC Column | Amide HILIC, 2.1x100mm, 2.7µm | Optimal for retaining polar, basic compounds. |
| Mobile Phase A | 10mM Ammonium Formate, 0.1% FA in H₂O | Provides buffering and promotes good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for HILIC, acidified for consistency. |
| Gradient | 5% to 40% A in 6 minutes | Optimized for resolution of the target analyte. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol | 2 µL | Balances sensitivity with potential for overload. |
| Ionization Mode | ESI Positive | Best for protonating the basic amine functionality. |
| Capillary Voltage | 3500 V | Optimized during tuning for maximum ion generation. |
| Detection Mode | SIM | |
| Monitored Ion | m/z 149.1073 | The [M+H]⁺ of the analyte. |
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for developing a robust LC-MS method to monitor reactions of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. By starting with an understanding of the analyte's polar and basic nature, we logically selected HILIC as the primary chromatographic mode and established systematic protocols for both LC and MS optimization. The detailed procedures for sample preparation and method development are designed to be directly implemented in a laboratory setting, enabling researchers to generate accurate and reproducible data for kinetic analysis, impurity profiling, and overall reaction characterization.
References
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. nextsds.com [nextsds.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 14. Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in Fragment-Based Drug Design
Introduction: The Strategic Value of (6-Cyclopropylpyridin-3-yl)methanamine in FBDD
Fragment-Based Drug Design (FBDD) has emerged as a potent and efficient strategy in modern medicinal chemistry, offering a rational pathway to the discovery of high-quality lead compounds.[1][2] This approach hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target.[2] These initial, often weak, interactions are then optimized and elaborated into more potent, drug-like molecules.[3][4] The choice of fragments for a screening library is therefore of paramount importance to the success of an FBDD campaign.
This document provides a detailed guide to the incorporation of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride , a novel fragment with significant potential for drug discovery endeavors. This fragment uniquely combines three key structural motifs, each with established value in medicinal chemistry: a pyridine core, a cyclopropyl group, and a methanamine linker.
-
The Pyridine Scaffold: The pyridine ring is a well-established and highly valuable scaffold in drug design, particularly in the development of kinase inhibitors, due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[5] Its aromatic nature and defined geometry provide a rigid framework for the presentation of appended functional groups.
-
The Cyclopropyl Moiety: The cyclopropyl group has garnered considerable attention in medicinal chemistry for its unique conformational and electronic properties.[6] This small, strained carbocycle can act as a "bioisostere" for other groups, offering improvements in metabolic stability, membrane permeability, and target engagement. Its incorporation can lead to favorable changes in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a developing drug candidate.
-
The Methanamine Linker: The primary amine of the methanamine group provides a crucial vector for fragment growth and elaboration. This nucleophilic handle can be readily modified through a variety of well-established chemical reactions, allowing for the systematic exploration of the surrounding chemical space and the optimization of fragment binding.
The combination of these features in a single, low-molecular-weight fragment makes (6-Cyclopropylpyridin-3-yl)methanamine a compelling starting point for FBDD campaigns targeting a wide range of protein classes.
Physicochemical Properties and "Rule of Three" Compliance
A critical aspect of fragment selection is adherence to the "Rule of Three" (Ro3), which provides a general guideline for the physicochemical properties of a good fragment.[4] Let's assess (6-Cyclopropylpyridin-3-yl)methanamine against these criteria:
| Property | "Rule of Three" Guideline | (6-Cyclopropylpyridin-3-yl)methanamine Value | Compliance |
| Molecular Weight | ≤ 300 Da | 148.21 g/mol [7] | Yes |
| cLogP | ≤ 3 | ~1.5 (estimated) | Yes |
| Number of Hydrogen Bond Donors | ≤ 3 | 2 (amine) | Yes |
| Number of Hydrogen Bond Acceptors | ≤ 3 | 1 (pyridine nitrogen) | Yes |
| Number of Rotatable Bonds | ≤ 3 | 2 | Yes |
As the table demonstrates, (6-Cyclopropylpyridin-3-yl)methanamine comfortably aligns with the "Rule of Three," underscoring its suitability as a starting point for FBDD. Its favorable physicochemical profile suggests a higher probability of achieving drug-like properties in the eventual lead compounds.
Experimental Workflow for Fragment Screening and Elaboration
The successful integration of (6-Cyclopropylpyridin-3-yl)methanamine into an FBDD campaign requires a systematic and multi-faceted experimental approach. The following workflow outlines the key stages, from initial fragment characterization to lead optimization.
Figure 1: A generalized experimental workflow for an FBDD campaign utilizing (6-Cyclopropylpyridin-3-yl)methanamine.
Detailed Protocols
Protocol 1: Fragment Quality Control and Solubilization
Rationale: Ensuring the purity and solubility of the fragment is a critical first step to avoid false positives and ensure reproducibility. The dihydrochloride salt form of the title compound is expected to have good aqueous solubility.
Materials:
-
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
-
High-purity water (Milli-Q or equivalent)
-
DMSO (≥99.9%)
-
Buffer of choice for the screening assay (e.g., PBS, HEPES)
-
Analytical balance, vortex mixer, centrifuge
-
LC-MS and ¹H NMR for purity assessment
Procedure:
-
Purity Assessment:
-
Confirm the identity and purity (>95%) of the fragment using LC-MS and ¹H NMR.
-
-
Solubility Testing:
-
Prepare a stock solution of the fragment in DMSO at a high concentration (e.g., 100 mM).
-
Serially dilute the stock solution in the intended screening buffer to determine the maximum soluble concentration. Visually inspect for precipitation and use dynamic light scattering (DLS) for a more quantitative assessment if needed.
-
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a high-concentration stock solution in DMSO.
-
For screening assays, create intermediate stock solutions in the screening buffer to minimize the final DMSO concentration (typically ≤1%).
-
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful biophysical technique for detecting fragment binding in real-time without the need for labeling.[3] It provides information on binding kinetics (association and dissociation rates) and affinity.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip appropriate for protein immobilization (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified target protein
-
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride stock solution
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a low to medium immobilization density to minimize mass transport effects.
-
Use a reference flow cell (e.g., blocked with ethanolamine) to subtract non-specific binding.
-
-
Fragment Binding Analysis:
-
Prepare a concentration series of the fragment in the running buffer. The concentration range should bracket the expected dissociation constant (Kd), typically from low micromolar to millimolar for fragments.
-
Inject the fragment solutions over the sensor surface, followed by a dissociation phase with running buffer.
-
Collect sensorgrams for each concentration.
-
-
Data Analysis:
-
Perform reference subtraction and buffer blanking.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the "gold standard" in FBDD.[3] This provides invaluable information on the binding mode, key interactions, and vectors for fragment elaboration.
Materials:
-
Crystallization-grade purified target protein
-
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction source (synchrotron preferred)
Procedure:
-
Co-crystallization or Soaking:
-
Soaking: Grow crystals of the apo-protein. Prepare a soaking solution containing the fragment at a concentration well above its Kd. Transfer the apo-crystals to the soaking solution for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-protection and Data Collection:
-
Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the electron density maps to confirm the binding of the fragment and to determine its precise orientation and interactions within the binding site.
-
Fragment Elaboration Strategy
The high-resolution structure of the (6-Cyclopropylpyridin-3-yl)methanamine-target complex will guide the subsequent synthetic chemistry efforts.
Figure 2: Potential vectors for the elaboration of the (6-Cyclopropylpyridin-3-yl)methanamine fragment based on its structure.
-
Vector 1 (Amine): The primary amine is the most straightforward point for elaboration. Acylation, sulfonylation, reductive amination, and other reactions can be employed to introduce new functionalities that can access adjacent pockets in the binding site.
-
Vector 2 (Pyridine Ring): Depending on the binding mode, further substitution on the pyridine ring can be explored to enhance binding affinity or modulate physicochemical properties.
-
Vector 3 (Cyclopropyl Group): The cyclopropyl group itself may be interacting with a specific hydrophobic pocket. Analogs with different small alkyl groups could be synthesized to probe the size and nature of this pocket.
Conclusion
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride represents a high-potential fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the medicinally relevant cyclopropyl and pyridine motifs, makes it an attractive starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively incorporate this fragment into their drug discovery programs, from initial screening to structure-guided lead optimization.
References
-
Ciardiello, J. J., & Tichkule, R. B. (2023). Fragment-Based Drug Design (FBDD). Journal of Medicinal and Pharmaceutical Chemistry, 6(3), 58–60. Retrieved from [Link]
-
Erlanson, D. A. (2015). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Retrieved from [Link]
-
Frontiers in Chemistry. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Organic and Medicinal Chemistry, 11(1). Retrieved from [Link]
-
Hubbard, R. E. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 17. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. Retrieved from [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. rroij.com [rroij.com]
- 3. chemdiv.com [chemdiv.com]
- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1256823-20-7|6-Cyclopropylpyridine-3-methanamine|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Scale-Up Synthesis of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
Introduction
(6-Cyclopropylpyridin-3-yl)methanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its dihydrochloride salt offers improved stability and handling properties, making it a preferred form for storage and downstream applications. This document provides a comprehensive guide for the scale-up synthesis of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, detailing a robust and efficient multi-step process. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on practical application, safety, and scalability. The narrative emphasizes the rationale behind experimental choices to ensure both scientific integrity and successful implementation in a laboratory or pilot plant setting.
Overall Synthesis Strategy
The synthetic route is designed as a three-step process starting from commercially available 2-chloro-5-cyanopyridine. The key transformations involve a Suzuki-Miyaura cross-coupling to introduce the cyclopropyl moiety, followed by the reduction of the nitrile to the primary amine, and finally, the formation of the dihydrochloride salt.
Caption: Overall synthetic workflow for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride.
Part 1: Synthesis of 2-Cyclopropyl-5-cyanopyridine via Suzuki-Miyaura Coupling
The introduction of the cyclopropyl group is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for forming carbon-carbon bonds and is widely used in the pharmaceutical industry due to its functional group tolerance and generally mild reaction conditions.[1][2]
Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Amount |
| 2-Chloro-5-cyanopyridine | 138.55 g/mol | 1.0 | (Specify scale, e.g., 138.5 g) |
| Potassium cyclopropyltrifluoroborate | 147.99 g/mol | 1.5 | (Specify scale, e.g., 222.0 g) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 g/mol | 0.02 | (Specify scale, e.g., 4.5 g) |
| Tricyclohexylphosphine (PCy₃) | 280.49 g/mol | 0.04 | (Specify scale, e.g., 11.2 g) |
| Potassium phosphate, tribasic (K₃PO₄) | 212.27 g/mol | 3.0 | (Specify scale, e.g., 636.8 g) |
| Toluene | - | - | (Specify volume, e.g., 1.4 L) |
| Water | - | - | (Specify volume, e.g., 140 mL) |
Procedure:
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chloro-5-cyanopyridine, potassium cyclopropyltrifluoroborate, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Solvent Addition: Add toluene and water to the reactor.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. The Suzuki-Miyaura catalytic cycle is sensitive to oxygen, which can deactivate the palladium catalyst.[3]
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with toluene.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 2-cyclopropyl-5-cyanopyridine as a solid.
Part 2: Reduction of 2-Cyclopropyl-5-cyanopyridine to (6-Cyclopropylpyridin-3-yl)methanamine
The reduction of the nitrile group to a primary amine is a critical step. Several methods can be employed, including catalytic hydrogenation or chemical reduction with metal hydrides.[4] For scalability and safety, a chemical reduction using sodium borohydride in the presence of a cobalt(II) chloride catalyst is a viable option. Alternatively, catalytic hydrogenation offers a greener approach but may require specialized high-pressure equipment.[5][6]
Protocol: Nitrile Reduction with Sodium Borohydride
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Amount |
| 2-Cyclopropyl-5-cyanopyridine | 144.18 g/mol | 1.0 | (Specify scale, e.g., 144.2 g) |
| Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | 237.93 g/mol | 0.1 | (Specify scale, e.g., 23.8 g) |
| Sodium borohydride (NaBH₄) | 37.83 g/mol | 4.0 | (Specify scale, e.g., 151.3 g) |
| Methanol | - | - | (Specify volume, e.g., 1.5 L) |
| Concentrated Ammonium Hydroxide (28-30%) | - | - | (Specify volume) |
| Dichloromethane (DCM) | - | - | (Specify volume) |
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-cyclopropyl-5-cyanopyridine and cobalt(II) chloride hexahydrate in methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and generates hydrogen gas, so proper ventilation and temperature control are crucial.[7][8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of water at 0-5 °C.
-
Add concentrated ammonium hydroxide to precipitate cobalt salts.
-
Stir the mixture for 1 hour, then filter through celite.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-Cyclopropylpyridin-3-yl)methanamine.
-
Part 3: Formation of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
The final step is the formation of the dihydrochloride salt, which is often a crystalline solid that is easier to handle, purify, and store than the free base amine.[9][10]
Protocol: Dihydrochloride Salt Formation
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) | Amount |
| (6-Cyclopropylpyridin-3-yl)methanamine | 148.22 g/mol | 1.0 | (Specify scale, e.g., 148.2 g) |
| Hydrochloric acid (e.g., 4M in Dioxane or gaseous HCl) | 36.46 g/mol | >2.0 | (Specify volume/amount) |
| Diethyl ether or Isopropanol | - | - | (Specify volume) |
Procedure:
-
Dissolution: Dissolve the crude (6-Cyclopropylpyridin-3-yl)methanamine in a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Cool the solution to 0-5 °C and slowly add a solution of hydrochloric acid (e.g., 4M in dioxane or pass gaseous HCl through the solution) with stirring. The dihydrochloride salt will precipitate out of the solution.[11]
-
Crystallization: Stir the mixture at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold diethyl ether or isopropanol to remove any impurities.
-
Drying: Dry the product under vacuum to obtain (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride as a white to off-white solid.
Safety and Handling Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: This reagent is a water-reactive and flammable solid.[8][12] It should be handled in a well-ventilated fume hood, away from sources of ignition and water.[7] In case of a spill, do not use water for cleanup; instead, use a dry, inert material like sand or soda ash.[7]
-
Hydrogen Gas: The reduction of the nitrile with sodium borohydride generates hydrogen gas, which is highly flammable. Ensure adequate ventilation and avoid any sources of ignition.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
Process Optimization and Scale-Up Challenges
Caption: Key optimization factors for scaling up the synthesis.
-
Suzuki-Miyaura Coupling: On a larger scale, efficient mixing becomes critical to ensure good mass transfer between the aqueous and organic phases. The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and cost.[13][14] Catalyst loading can often be reduced on a larger scale.
-
Nitrile Reduction: The primary challenge in scaling up the nitrile reduction is managing the exotherm and the safe handling of sodium borohydride.[8] A controlled addition rate and efficient cooling are paramount. The work-up procedure may need to be adapted to handle larger volumes and facilitate the removal of cobalt salts.
-
Salt Formation: The choice of solvent for salt formation can influence the crystal form and purity of the final product. On a larger scale, ensuring efficient mixing during acidification is important for uniform particle size.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by appropriate analytical techniques, such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: As an indicator of purity.
Conclusion
The described three-step synthesis provides a reliable and scalable route to (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. By carefully considering the reaction conditions, safety precautions, and potential scale-up challenges outlined in these application notes, researchers and drug development professionals can efficiently produce this valuable building block for their synthetic needs.
References
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. Available from: [Link]
-
Sodium borohydride - Standard Operating Procedure. Available from: [Link]
-
Amine and HCl - salt formation reaction. YouTube. Available from: [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available from: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
- Process for producing aminomethylpyridine having a chlorine atom at α-. Google Patents.
-
Western Carolina University Standard Operating Procedure for the use of Sodium borohydride. Available from: [Link]
-
Sodium Borohydride SOP.docx. OSU Chemistry. Available from: [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. The Vespiary. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
reduction of nitriles. Chemguide. Available from: [Link]
-
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Catalytic Reduction of Nitriles. Available from: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Available from: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available from: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC. Available from: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. Available from: [Link]
-
Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. Available from: [Link]
-
A Quick Guide to Reductions in Organic Chemistry. Available from: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]
- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents.
-
Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Available from: [Link]
-
Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
- Process for the preparation of 2-aminomethylpyridine derivative. Google Patents.
- Process for the preparation on 2-aminomethylpyridine derivatives. Google Patents.
-
(6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information. NextSDS. Available from: [Link]
-
Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. ResearchGate. Available from: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Available from: [Link]
-
Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. PubMed. Available from: [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. Available from: [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available from: [Link]
-
Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC. Available from: [Link]
Sources
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. thevespiary.org [thevespiary.org]
- 12. wcu.edu [wcu.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Urea Derivatives from (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the preparation of urea derivatives from (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The content herein emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. We will explore the prevalent synthetic strategies, focusing on the widely utilized reaction with isocyanates, and provide in-depth protocols for synthesis, purification, and characterization of the resulting urea compounds.
Introduction: The Significance of Urea Derivatives in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug discovery and medicinal chemistry.[1][2] Its remarkable ability to form stable, multiple hydrogen bonds allows for potent and specific interactions with biological targets such as proteins and receptors.[1] This key feature has led to the incorporation of the urea moiety into a vast array of clinically approved therapies and investigational drugs, spanning indications from anticancer and antiviral to antidiabetic agents.[1][3][4] The structural versatility and tunable physicochemical properties of urea derivatives make them a "privileged scaffold" for medicinal chemists to modulate drug potency, selectivity, and pharmacokinetic profiles.[4]
The starting material, (6-cyclopropylpyridin-3-yl)methanamine, provides a desirable scaffold, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the lipophilic and metabolically stable cyclopropyl group. The synthesis of its urea derivatives, therefore, represents a promising avenue for the development of novel therapeutic agents.
Synthetic Strategies: From Amine to Urea
The synthesis of unsymmetrical ureas, where two different amine fragments are linked by a carbonyl group, is a common objective in medicinal chemistry. Several methods have been developed for this transformation, with the most prevalent being the reaction of an amine with an isocyanate.[1][5][6]
The Isocyanate Route: A Reliable and Versatile Method
The reaction of a primary or secondary amine with an isocyanate is a highly efficient and widely used method for the preparation of unsymmetrical ureas.[6] The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
Mechanism of Urea Formation from Amine and Isocyanate:
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isocyanate, yielding the stable urea derivative.
Figure 1: General mechanism for the formation of a urea derivative from an amine and an isocyanate.
Handling the Dihydrochloride Salt: The Critical Role of a Base
The starting material, (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride, is a salt where both the primary amine and the pyridine nitrogen are protonated. For the nucleophilic attack on the isocyanate to occur, the primary amine must be in its free base form. Therefore, the addition of a suitable base is crucial to deprotonate the amine.
Triethylamine (Et₃N) is a commonly used organic base for this purpose.[7][8][9] It is sufficiently basic to deprotonate the ammonium salt to the free amine, and the resulting triethylammonium chloride salt is typically soluble in common organic solvents or can be easily removed during workup.
Detailed Experimental Protocol: Synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-N'-aryl/alkyl Ureas
This protocol provides a general procedure for the synthesis of urea derivatives from (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride and a variety of isocyanates.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride | ≥97% | Commercial |
| Substituted Isocyanate (Aryl or Alkyl) | ≥98% | Commercial |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | In-house prep. |
| Brine (Saturated aqueous NaCl solution) | Reagent Grade | In-house prep. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial |
| Silica gel for flash column chromatography | 230-400 mesh | Commercial |
| Solvents for chromatography (Hexanes, Ethyl Acetate) | HPLC Grade | Commercial |
Step-by-Step Synthesis Procedure
Figure 2: Workflow for the synthesis of urea derivatives.
-
Preparation of the Free Amine:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2-2.5 eq) dropwise to the stirred solution. The excess base ensures complete deprotonation of both the primary amine and the pyridinium salt.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
-
Urea Formation:
-
In a separate vial, dissolve the desired substituted isocyanate (1.0-1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product is typically purified by flash column chromatography on silica gel.[10]
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder, which is then loaded onto the top of the packed column.[10]
-
Elution: Elute the column with a gradient of hexanes and ethyl acetate. The polarity of the eluent should be gradually increased to separate the desired product from any impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Alternatively, for crystalline products, recrystallization can be an effective purification method.[10][11]
Characterization
The structure and purity of the final urea derivative should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and the aryl/alkyl substituent, the cyclopropyl protons, the methylene bridge protons, and the N-H protons of the urea moiety. The N-H protons typically appear as broad singlets or triplets (if coupled to adjacent protons) in the region of 5-9 ppm.[12][13][14]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the urea group in the range of 155-165 ppm.[13][15]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of the starting material. | Ensure the use of anhydrous solvent and sufficient excess of a strong, non-nucleophilic base like triethylamine. |
| Inactive or hydrolyzed isocyanate. | Use freshly opened or properly stored isocyanates. Isocyanates are sensitive to moisture. | |
| Formation of Symmetrical Urea Byproducts | Reaction of isocyanate with water. | Ensure all glassware and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or reverse-phase chromatography. |
| Product is an oil and does not crystallize. | If the product is an oil, purification by chromatography is the preferred method. |
Conclusion
The synthesis of urea derivatives from (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride is a straightforward and efficient process when the appropriate reaction conditions are employed. The key to success lies in the effective deprotonation of the amine salt to its free base form before the addition of the isocyanate. The protocols and guidelines presented in this document provide a robust framework for the synthesis, purification, and characterization of a diverse library of urea compounds based on this valuable scaffold, thereby facilitating further exploration in drug discovery and development.
References
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (n.d.).
- Technical Support Center: Purification of Diastereomeric Urea Derivatives - Benchchem. (n.d.).
- Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - ACS Publications. (2019, December 2).
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).
- US2257717A - Manufacture and purification of urea derivatives - Google Patents. (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. - Semantic Scholar. (n.d.).
- Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023, August 21).
- Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Organic Letters - ACS Publications. (2010, February 22).
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. (n.d.).
- Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins - PubMed. (n.d.).
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
- TRIETHYLAMINE |. (n.d.).
- An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea - Scholarship @ Claremont. (n.d.).
- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. - ResearchGate. (2013, May 15).
- (PDF) Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. (2025, November 3).
- Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation | The Journal of Organic Chemistry - ACS Publications. (2023, November 23).
- Urea - Wikipedia. (n.d.).
- US2663731A - Purification of urea - Google Patents. (n.d.).
- Polyurea Structure Characterization by HR-MAS NMR Spectroscopy - ACS Publications. (2017, March 2).
- Nitrogen NMR. (n.d.).
- Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. (2000, October 21).
- Urea Purification | PDF - Scribd. (n.d.).
- Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl - RSC Publishing. (n.d.).
- Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones - arkat usa. (n.d.).
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC. (n.d.).
- Synthesis of N,N‐dialkyl‐N′‐(pyridin‐2‐yl)‐ureas and their conversion into corresponding carbamates via the in situ isocyanate formation. - ResearchGate. (n.d.).
- 1270394-92-7 | (6-Chloropyridin-3-yl)(cyclopropyl)methanamine | ChemScene. (n.d.).
- Urea derivative synthesis by amidation - Organic Chemistry Portal. (n.d.).
- US5925762A - Practical synthesis of urea derivatives - Google Patents. (n.d.).
- a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - TUE Research portal - Eindhoven University of Technology. (2023, March 22).
- Isocyanate - Wikipedia. (n.d.).
- Synthesis of various urea derivatives, molecules of interest and... - ResearchGate. (n.d.).
- (6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information - NextSDS. (n.d.).
- 1-[6-(cyclopropylmethoxy)pyridin-3-yl]methanamine - Molport. (n.d.).
- Reactions of 4 methylphenyl isocyanate with amino acids - PubMed. (n.d.).
- Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. (2023, October 21).
- New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal. (n.d.).
- Synthesis of urea derivatives via reductive carbon dioxide fixation into contracted porphyrin analogues - Green Chemistry (RSC Publishing). (n.d.).
- Kinetics of isocyanate amine reactions - Experts@Minnesota. (1987, November 20).
- 1-cyclopropyl-1-(pyridin-3-yl)methanamine | 535925-69-0 - Sigma-Aldrich. (n.d.).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Urea - Wikipedia [en.wikipedia.org]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
handling and storage guidelines for hygroscopic pyridine dihydrochloride salts
Topic: Comprehensive Handling and Storage Guidelines for Hygroscopic Pyridine Dihydrochloride Salts
Abstract
Pyridine dihydrochloride salts are valuable reagents and intermediates in pharmaceutical research and organic synthesis. However, their pronounced hygroscopic nature presents significant challenges in handling, storage, and application, potentially leading to physical changes, chemical degradation, and inaccurate experimental results.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for managing these sensitive compounds. We will delve into the underlying principles of their instability, provide validated protocols for handling and analysis, and outline robust storage strategies to ensure the long-term integrity and reliability of these critical materials.
The Challenge of Hygroscopicity in Pyridine Dihydrochloride Salts
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[1][5] For pyridine dihydrochloride, this is not a trivial characteristic but a critical parameter that dictates its stability and usability. When exposed to ambient air, the salt readily attracts and absorbs water molecules, leading to a cascade of undesirable consequences:
-
Physical Alteration: The initial fine, free-flowing powder can begin to clump, cake, or, in high humidity, deliquesce entirely into a saturated solution.[1][6] This makes accurate weighing for experiments nearly impossible and complicates material transfer.
-
Chemical Degradation: The absorbed moisture is not an inert passenger. It can act as a medium for hydrolytic reactions, potentially compromising the salt's purity.[1] Furthermore, for hydrochloride salts of active pharmaceutical ingredients (APIs), this instability can directly impact the shelf life, efficacy, and safety of a potential drug product.[7]
-
Inaccurate Molar Quantities: When a significant amount of water is absorbed, the measured weight of the substance no longer corresponds to the actual weight of the active compound. This leads to the preparation of stock solutions with erroneously low concentrations, invalidating experimental data downstream.[1]
Understanding and mitigating these risks is paramount for achieving reproducible and reliable scientific outcomes.
Storage Protocols: Preserving Chemical Integrity
The cornerstone of maintaining the quality of hygroscopic pyridine dihydrochloride salts is a multi-layered storage strategy that minimizes exposure to atmospheric moisture at every stage.
Primary Containment
The immediate container is the first line of defense.
-
Material: Use containers made of inert materials such as Type I borosilicate glass.[8]
-
Sealing: Containers must have airtight seals. High-quality screw caps with inert liners (e.g., PTFE) are essential. For highly sensitive applications, flame-sealed glass ampoules provide the ultimate barrier.
-
Best Practice - Aliquoting: Upon receiving a bulk quantity of the salt, it is highly recommended to immediately aliquot it into smaller, single-use vials under a dry, inert atmosphere (e.g., a glovebox).[1] This practice avoids repeated exposure of the entire stock to ambient conditions each time a sample is needed.
Secondary Environment Control
The environment surrounding the primary container provides a crucial secondary barrier.
-
Desiccators: Always store the tightly sealed primary containers within a desiccator.[5][6] The desiccant (e.g., silica gel with a humidity indicator, phosphorus pentoxide for extreme drying) creates a microenvironment with very low relative humidity (RH).
-
Inert Atmosphere: For long-term storage or for highly sensitive materials, storing containers in a nitrogen or argon-purged cabinet or glovebox provides the highest level of protection.
Quantitative Storage Recommendations
| Parameter | Short-Term Storage (In-Use) | Long-Term Storage (Archival) | Rationale |
| Temperature | Cool, controlled room temperature (2-25°C) | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. Avoid freezing unless stability data confirms no adverse effects.[1] |
| Relative Humidity (RH) | As low as possible; inside a desiccator | As low as possible; inside a desiccator | Minimizes the primary driving force for moisture absorption.[9][10][11] |
| Atmosphere | Ambient (minimized exposure) or Desiccated | Dry, Inert Gas (Nitrogen or Argon) | Prevents interaction with both atmospheric moisture and oxygen. |
| Light Conditions | Protected from light (Amber vials/foil) | Stored in the dark | Many pyridine derivatives and APIs are light-sensitive, and exposure can lead to photodegradation.[12][13][14] |
Handling Protocols: Minimizing Exposure, Maximizing Accuracy
Every manipulation of a hygroscopic salt is a potential point of moisture contamination. The choice of handling environment—an inert atmosphere glovebox versus a standard laboratory bench—is the most critical decision.
Protocol 1: Weighing the Salt (Ideal Method - Glovebox)
This method should be used whenever possible to ensure the highest accuracy.
-
Preparation: Transfer the sealed container of the pyridine dihydrochloride salt, along with all necessary spatulas, weighing boats/papers, and glassware into the glovebox antechamber.
-
Atmosphere Purge: Cycle the antechamber atmosphere according to the glovebox manufacturer's instructions to replace ambient air with the inert atmosphere.
-
Equilibration: Bring all items into the main glovebox chamber and allow them to equilibrate with the internal atmosphere for at least 15-20 minutes. This prevents temperature and static charge fluctuations.
-
Weighing: Place a weighing boat on the analytical balance inside the glovebox and tare it.
-
Transfer: Open the salt container and quickly transfer the desired amount of powder to the weighing boat.
-
Seal and Record: Immediately and tightly reseal the primary salt container. Record the final weight.
-
Proceed: Proceed immediately to the dissolution step within the glovebox.
Protocol 2: Weighing the Salt (Alternative Method - Low Humidity Environment)
This method is a compromise when a glovebox is unavailable. Speed and preparation are critical to minimize error.[1]
-
Environment Setup: If possible, work in a room with a dehumidifier. Close lab doors and minimize traffic.
-
Equipment Preparation: Have all items—spatula, weighing boat, volumetric flask with a septum cap, and anhydrous solvent—ready and within arm's reach before opening the primary container.
-
Balance Tare: Place the weighing boat on the analytical balance and tare it.
-
Rapid Transfer: Open the container of the hygroscopic salt. With a clean, dry spatula, quickly remove the approximate amount needed and place it on the weighing boat. Immediately reseal the primary container. The container should be open for no more than 5-10 seconds.
-
Record and Dissolve: Record the weight. Immediately transfer the weighed powder into the prepared volumetric flask for dissolution. Do not let the weighed powder sit on the balance pan exposed to air.
Protocol 3: Stock Solution Preparation
-
Vessel: Use a clean, oven-dried volumetric flask fitted with a secure stopper or septum cap.
-
Transfer: Transfer the weighed powder into the volumetric flask.
-
Initial Dissolution: Add a small amount of the appropriate anhydrous solvent to dissolve the powder completely, swirling gently.
-
Dilution to Volume: Once fully dissolved, carefully add the anhydrous solvent up to the calibration mark of the volumetric flask.
-
Mixing: Stopper the flask and mix thoroughly by inverting the flask 15-20 times.
-
Storage: Store the prepared stock solution in a tightly sealed container, protected from light.[1] Depending on stability data, refrigeration may be required.
Quality Control and Stability Assessment
Trust in your experimental results begins with trust in your starting materials. It is crucial to have a system to validate the quality of your pyridine dihydrochloride salt, especially if there is any suspicion of moisture absorption.
Protocol 4: Water Content Determination by Karl Fischer (KF) Titration
Karl Fischer titration is the gold-standard method for the accurate determination of water content in pharmaceutical products and reagents.[][16][17] It is a highly selective and precise technique capable of quantifying water from parts-per-million (ppm) levels up to 100%.[]
-
Apparatus: Use a calibrated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content). The apparatus must be protected from atmospheric moisture.[18]
-
Reagent Preparation: Use fresh, high-quality Karl Fischer reagents. The solvent (typically methanol-based) in the titration vessel must be neutralized with the titrant to a stable endpoint before adding the sample.[19]
-
Sample Preparation and Introduction:
-
Accurately weigh the pyridine dihydrochloride salt sample (typically 15-50 mg) using the appropriate handling protocol (Protocol 1 or 2).[17]
-
Quickly and completely introduce the sample into the neutralized solvent in the titration vessel. Minimize the time the port is open.
-
-
Titration: Initiate the titration. The instrument will automatically add titrant (containing iodine) which reacts stoichiometrically with the water from the sample. The endpoint is detected potentiometrically.[17]
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the predetermined titer of the reagent. The result is typically expressed as a weight/weight percentage (w/w%).
Interpreting Results and Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Powder is clumped or caked | Moisture absorption | Do not use for experiments requiring accurate weighing of the solid. Perform Karl Fischer titration to quantify water content. If necessary, dry the material under high vacuum.[6] |
| KF result shows >0.5% water | Improper storage or handling | The material may be unsuitable for sensitive applications. Consider drying the entire batch under high vacuum and re-testing, or procuring a new lot.[6] |
| Inconsistent experimental results | Inaccurate concentration of stock solutions due to unaccounted-for water weight | Verify water content of the starting material via KF titration. Adjust calculations for solution preparation based on the measured purity, or use a fresh, dry lot of the salt. |
References
-
Li, Y., et al. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. IWA Publishing. Retrieved from [Link]
-
PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]
-
NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. (n.d.). Ocean Optics. Retrieved from [Link]
-
Felo, J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14). Retrieved from [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc. Retrieved from [Link]
-
Water Determination by Karl Fischer. (n.d.). Eurofins. Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]
-
Salt Selection in Drug Development. (2025). Pharmaceutical Technology. Retrieved from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
-
Water content by Karl Fischer (Titrimetric). (2011). Pharmaguideline. Retrieved from [Link]
-
Hydrochloric Acid Stability Requirements in Development Phases. (2025). Patsnap Eureka. Retrieved from [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. Retrieved from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology. Retrieved from [Link]
-
Pyridine - SAFETY DATA SHEET. (2018). Fisher Scientific. Retrieved from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. Retrieved from [Link]
-
Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]
- Method for cleanly preparing high-purity pyridine hydrochloride. (2013). Google Patents.
-
Protection of Light Sensitive Products. (2015). Pharmaguideline. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC. Retrieved from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. Retrieved from [Link]
-
Risk Assessment for Light Sensitive Product. (2025). Pharma Devils. Retrieved from [Link]
-
Packaging - How to store highly sensitive drugs? Functional coatings. (2026). A3P. Retrieved from [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021). Analytical Chemistry. Retrieved from [Link]
-
How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved from [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. (2021). PMC. Retrieved from [Link]
-
How to weigh a higroscopic substance. (2008). Chromatography Forum. Retrieved from [Link]
-
Methods of Weighing. (n.d.). Amazon AWS. Retrieved from [Link]
-
What Are the Requirements for Pharmaceutical Manufacturing Lighting. (2025). Retrieved from [Link]
-
Packing UV-sensitive products under LED lights. (2026). Interpack. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 3. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]
- 8. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. pharmadevils.com [pharmadevils.com]
- 14. lfatabletpresses.com [lfatabletpresses.com]
- 16. oceanoptics.com [oceanoptics.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
troubleshooting low yield in (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride amidation
Technical Support Center: Amidation of (6-Cyclopropylpyridin-3-yl)methanamine
Welcome to the technical support guide for troubleshooting low yields in the amidation of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This document provides in-depth, experience-driven advice for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride has a very low or zero yield. What is the most likely cause?
This is a common and frustrating issue, but it can almost always be traced back to one of three critical areas: amine availability, carboxylic acid activation, or reaction conditions.
-
Primary Culprit: Insufficient Amine Neutralization. Your starting material is a dihydrochloride salt . This means two equivalents of acid are complexed with the amine, rendering it non-nucleophilic. Before the amine can attack the activated carboxylic acid, it must be converted to its free base form. Failure to do this effectively is the single most common reason for reaction failure.
-
Causality: The lone pair on the nitrogen of the primary amine is essential for nucleophilic attack. In the dihydrochloride salt, this lone pair is tied up by protons (H+). Adding a base removes these protons, liberating the nucleophilic free amine.
-
Troubleshooting Protocol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered tertiary amine base. The most common choices are N,N-Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA). DIPEA is often preferred as its bulkiness reduces the likelihood of it participating in side reactions.[1]
-
Stoichiometry is Critical: You must use at least 2.0 equivalents of the base relative to the (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride to neutralize both HCl molecules. A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete neutralization. If your coupling protocol itself requires a base (as with HATU or HBTU), this amount must be added in addition to the 2.0 equivalents for neutralization.[2]
-
Order of Addition: It's often beneficial to pre-mix the amine salt and the neutralization base in your reaction solvent (e.g., DMF or DCM) and stir for 15-30 minutes at room temperature before adding the activated carboxylic acid or the coupling reagents. This ensures the free amine is available from the start.
-
-
-
Secondary Culprit: Ineffective Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is extremely slow; the acid must first be converted into a more reactive electrophile (an "activated" form).[3] If this activation is inefficient, the reaction will not proceed.
-
Causality: Coupling reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, creating a highly reactive intermediate that is readily attacked by the amine.[2]
-
Troubleshooting Protocol:
-
Reagent Choice: For general-purpose amidation, carbodiimides like EDC (or EDAC) are widely used, especially in combination with an additive like HOBt or OxymaPure .[2][4] The additive accelerates coupling and minimizes side reactions like racemization and N-acylurea formation.[2] For more challenging or sterically hindered couplings, uronium/aminium reagents like HATU or HBTU are more powerful activators but are also more expensive.[3][5][6]
-
Reagent Quality: Carbodiimides like EDC are sensitive to moisture and can hydrolyze, rendering them inactive.[7] Always use fresh, high-quality reagents and store them in a desiccator. Allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation.[7]
-
Solvent Choice: Use anhydrous (dry) aprotic polar solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN).[7] Water in the solvent will compete with the amine and hydrolyze your activated intermediate, killing the reaction.[7]
-
-
Q2: I am seeing product formation, but my TLC/LC-MS shows a mess of impurities. What are the likely side reactions?
A complex impurity profile often points to issues with the coupling chemistry itself or suboptimal reaction conditions.
-
Common Side Reaction 1: N-Acylurea Formation. This is a classic byproduct when using carbodiimide reagents like EDC or DCC. The O-acylisourea intermediate, which should react with your amine, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[2]
-
Prevention:
-
Use an Additive: This is the most effective solution. Additives like HOBt or HOAt intercept the O-acylisourea intermediate to form an active ester. This new intermediate is more stable towards rearrangement but still highly reactive towards the amine.
-
Control Temperature: This side reaction is often more prevalent at higher temperatures. Running the activation step at 0 °C can significantly reduce N-acylurea formation.[2]
-
-
-
Common Side Reaction 2: Racemization. If your carboxylic acid has a chiral center (especially an α-amino acid), racemization is a significant risk. This occurs through the formation of an oxazolone intermediate.
-
Common Side Reaction 3: Double Acylation. If your carboxylic acid contains another nucleophilic group, or if there are other reactive species present, you might see unintended acylation events. This is less common but possible.
Q3: The reaction seems to work, but I'm losing most of my product during the aqueous work-up and purification. How can I improve my isolation?
The product, an amide with a basic pyridine ring, and the byproducts (e.g., protonated base, EDC-urea) can have tricky solubility profiles, making extraction and chromatography challenging.
-
Work-up Strategy: The goal of the work-up is to remove water-soluble impurities like the urea byproduct from EDC and the hydrochloride salt of your base (e.g., DIPEA-HCl).[8]
-
Troubleshooting Protocol:
-
Solvent Removal: After the reaction is complete, remove the DMF or other high-boiling solvent under reduced pressure.
-
Partition: Dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
A mild acid (e.g., 5% citric acid solution or 1N HCl) to remove any remaining unreacted amine and excess tertiary base.[1][8] Caution: Your product is also basic and may partition into the aqueous layer if the acid is too strong or if you wash excessively. Check both layers by TLC/LC-MS.
-
A mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt.[1][8]
-
Brine (saturated NaCl solution) to remove residual water before drying.[1]
-
-
-
-
Purification Strategy (Flash Chromatography): Your product is a polar, basic compound, which can be challenging to purify on standard silica gel.
-
Troubleshooting Protocol:
-
Tailing on Silica: Basic amines often "tail" or streak on acidic silica gel, leading to poor separation. To counteract this, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to your mobile phase.[9]
-
Mobile Phase: A gradient of Methanol in Dichloromethane (MeOH/DCM) is a common choice for polar compounds.[9] For example, start with 100% DCM and gradually increase the percentage of MeOH.
-
Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) which is often better for purifying amines.[9] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine-bonded or diol-bonded silica column can be an excellent alternative.[10][11][12][13]
-
-
Visual & Data-Driven Guides
Decision Workflow for Troubleshooting Low Yield
Caption: A workflow for troubleshooting low yields.
General Amidation Reaction Mechanism (EDC/HOBt)
Caption: General mechanism of EDC/HOBt mediated amide coupling.
Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[3][5] | Moderate reactivity, risk of N-acylurea formation and racemization without additives.[2] | Routine, large-scale syntheses where cost is a factor. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization.[2] | BOP produces carcinogenic HMPA byproduct; PyBOP is a safer alternative.[1][2] | Difficult couplings, fragment condensation. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Very high reactivity, fast reaction times, very low racemization.[3][5] | Higher cost, can form guanidinium byproduct with amine. | sterically hindered substrates, acid-sensitive substrates, and minimizing racemization. |
General Experimental Protocol
This protocol provides a general methodology for the coupling of a carboxylic acid with (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in solution.
-
Reagent Preparation:
-
To a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), the coupling additive such as HOBt (1.1 eq), and anhydrous DMF (volume to make concentration ~0.1-0.5 M).
-
Cool the flask to 0 °C in an ice bath.
-
-
Activation:
-
Add the coupling reagent (e.g., EDC·HCl, 1.2 eq) to the cooled mixture.
-
Stir the reaction at 0 °C for 30-60 minutes to allow for the formation of the active ester.
-
-
Coupling:
-
In a separate flask, dissolve (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.1 eq) and DIPEA (2.2 eq) in a minimum amount of anhydrous DMF. Stir for 15 minutes at room temperature.
-
Slowly add the amine/base solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Remove the DMF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃ solution, and brine to remove unreacted starting materials, EDC-urea, and HOBt.[1][8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (often with 0.5% triethylamine added to the mobile phase).
-
References
- Vertex AI Search, based on "Amidation of Acid Chlorides to Primary Amides with Ammonium Salts".
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Sabila, S. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
- Goode, D. Amide Workup - Biofilm Inhibitor Synthesis.
-
Kumar, A. et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Chromatography Today. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
University of Rochester. Flash Column Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knowledge Center Archive - Bachem [bachem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labex.hu [labex.hu]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Base Selection for Neutralization of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights for optimizing the neutralization of (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and adapt your experimental approach effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary objective of neutralizing (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride?
The primary objective is to deprotonate the two acidic ammonium salt centers on the molecule to generate the neutral, "free base" form: (6-cyclopropylpyridin-3-yl)methanamine. Amine salts, like this dihydrochloride, are often crystalline, stable solids with good aqueous solubility, making them ideal for storage and handling. However, the free base form is typically required for subsequent synthetic transformations (e.g., acylations, alkylations) or for specific formulation and analytical purposes where the molecule needs to be soluble in organic solvents. The neutralization reaction regenerates the parent amine from its salt form.
Q2: Why is this compound a dihydrochloride? What does this mean for the neutralization strategy?
The "dihydrochloride" designation is critical; it indicates that two basic sites in the molecule have been protonated to form a salt with two chloride counter-ions. In (6-cyclopropylpyridin-3-yl)methanamine, there are two nitrogen atoms capable of acting as bases:
-
The Pyridine Nitrogen: A heterocyclic aromatic amine.
-
The Primary Aminomethyl Nitrogen: An aliphatic (alkyl) primary amine.
Both of these nitrogens possess a lone pair of electrons and react with acids. The primary amine is significantly more basic than the pyridine nitrogen. Consequently, neutralization is a two-step deprotonation process that requires a sufficient quantity of a suitably strong base to remove both protons and liberate the neutral free base. This directly impacts the stoichiometry required for the reaction.
Q3: What are the most critical factors to consider when selecting a base for this neutralization?
Choosing the right base is not arbitrary; it's a decision based on fundamental chemical principles that directly impacts reaction completion, yield, and purity. The key factors are:
-
Base Strength (pKa): The chosen base must be strong enough to deprotonate both ammonium centers. The conjugate acid of the pyridine is the pyridinium ion (pKa ~5-6), while the conjugate acid of the primary amine is the alkylammonium ion (pKa ~10-11). To ensure complete deprotonation of the more resilient alkylammonium ion, the conjugate acid of the base you choose should have a pKa significantly higher than 11.
-
Stoichiometry: Because you are neutralizing a dihydrochloride salt, you must use at least two molar equivalents of a monobasic base (like NaOH) or one molar equivalent of a dibasic base that can accept two protons (like CO₃²⁻). Using an insufficient amount of base is a common cause of incomplete reactions.
-
Solubility of Byproducts: The neutralization will produce inorganic salts (e.g., NaCl, KCl, K₂SO₄). The solubility of these salts in your reaction and workup solvent system is a major practical consideration. Highly water-soluble salts like NaCl are easily removed during an aqueous extractive workup. Poorly soluble salts can precipitate, complicating stirring, transfers, and phase separations.
-
Solvent System Compatibility: The base must be soluble and effective in the chosen solvent system. Inorganic bases like NaOH and K₂CO₃ are typically used in aqueous solutions, necessitating a biphasic (water/organic solvent) system for an extractive workup.
Q4 (Troubleshooting): My neutralization seems incomplete, and I have low yields after extraction. What went wrong?
This is a classic issue that almost always points to one of two problems:
-
Incorrect Base Choice: You may have used a base that is too weak. For instance, sodium bicarbonate (NaHCO₃) is a common and mild base. However, its conjugate acid, carbonic acid (H₂CO₃), has a pKa of ~6.4. While this is sufficient to deprotonate the pyridinium salt (pKa ~5-6), it is not strong enough to effectively deprotonate the alkylammonium salt (pKa ~10-11). This leaves your product partially or fully protonated and highly water-soluble, leading to its loss in the aqueous phase during extraction.
-
Insufficient Stoichiometry: You may have underestimated the amount of base needed. For a 1 mmol scale reaction of the dihydrochloride, you need at least 2 mmol of NaOH or KOH. It is often advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the equilibrium to completion.
Q5 (Troubleshooting): I'm observing a thick, unmanageable precipitate during the neutralization. How can I resolve this?
This typically occurs when the inorganic salt byproduct has low solubility in the chosen solvent. For example, using calcium hydroxide (Ca(OH)₂) would produce calcium chloride (CaCl₂), which has different solubility properties than NaCl or KCl. To mitigate this:
-
Increase Dilution: Add more of the aqueous solvent to dissolve the salt.
-
Choose a Different Base: Select a base that forms a more soluble byproduct salt in your system (see table below). For example, the potassium salts formed from potassium carbonate are often more soluble than the corresponding sodium salts.
-
Filter Before Extraction: If the salt simply will not dissolve, you can sometimes dilute the mixture, stir vigorously to ensure the reaction is complete, and then filter the entire mixture to remove the inorganic solid before proceeding to a liquid-liquid extraction.
Q6 (Troubleshooting): My extractive workup is plagued by emulsion formation. What are some best practices?
Emulsions are common when neutralizing amines, as the free base product can act as a surfactant. To combat this:
-
Add Brine: After the initial extraction, perform subsequent washes with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and also decreases the solubility of your organic product in the aqueous layer ("salting out").
-
Gentle Inversions: Avoid vigorous shaking in the separatory funnel. Gentle, repeated inversions are often sufficient for extraction and minimize emulsion formation.
-
Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes help break the emulsion.
-
Patience: Often, simply allowing the separatory funnel to stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate.
Data & Base Selection Guide
The following table provides a comparative analysis of common bases for the neutralization of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride.
| Base | pKa (Conjugate Acid) | Required Stoichiometry (mol eq.) | Byproduct | Byproduct Solubility (in H₂O) | Pros | Cons |
| NaOH | ~15.7 | ≥ 2.0 | NaCl | Very High (35.9 g/100 mL) | Strong, inexpensive, clean byproduct. | Highly corrosive; can be too harsh for sensitive functional groups. |
| KOH | ~15.7 | ≥ 2.0 | KCl | High (34.4 g/100 mL) | Strong, byproduct is very soluble. | Corrosive, slightly more expensive than NaOH. |
| K₂CO₃ | ~10.3 (for HCO₃⁻) | ≥ 2.0 | KCl, KHCO₃ | High | Excellent choice; strong enough, easy to handle, less corrosive than hydroxides. | Generates CO₂ gas (must add slowly to avoid foaming). |
| Na₂CO₃ | ~10.3 (for HCO₃⁻) | ≥ 2.0 | NaCl, NaHCO₃ | High | Good alternative to K₂CO₃, very inexpensive. | Byproduct salts may be slightly less soluble than potassium salts. Generates CO₂. |
| NaHCO₃ | ~6.4 (for H₂CO₃) | Not Recommended | N/A | N/A | Mild, inexpensive. | Too weak to deprotonate the alkylamine. Leads to incomplete reaction. |
| Et₃N | ~10.7 | Not Recommended | Et₃NH⁺Cl⁻ | High | Organic soluble. | pKa is too close to the product's alkylammonium pKa. Results in an equilibrium mixture and incomplete neutralization. |
Decision Workflow for Base Selection
This diagram outlines the logical steps for selecting the optimal base and workup strategy for your specific experimental needs.
Caption: Decision workflow for neutralizing amine dihydrochlorides.
Recommended Experimental Protocol
This protocol details a robust and reliable method for neutralizing (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride on a laboratory scale using potassium carbonate, a choice that balances efficacy with safety and ease of handling.
Protocol: Neutralization using Potassium Carbonate and Extractive Workup
1. Reagent Preparation and Setup:
-
Weigh your (6-cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.0 eq) and dissolve it in a minimal amount of deionized water (e.g., ~5-10 mL per gram of salt) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, prepare an aqueous solution of potassium carbonate (K₂CO₃) by dissolving 2.2 molar equivalents in water.
-
Prepare a separatory funnel for extraction.
2. Neutralization:
-
To the stirring solution of the amine salt, add a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The volume should be roughly equal to the aqueous volume.
-
Cool the biphasic mixture in an ice-water bath to 0-5 °C to manage any exotherm.
-
Slowly add the K₂CO₃ solution dropwise via a dropping funnel. Caution: Carbon dioxide gas will evolve. A slow addition rate is crucial to prevent excessive foaming and pressure buildup.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes to ensure the deprotonation is complete.
3. Workup and Isolation:
-
Verify that the pH of the aqueous layer is >11 using pH paper. If not, add more K₂CO₃ solution.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the layers. Collect the organic layer.
-
Extract the aqueous layer two more times with fresh portions of your organic solvent to ensure full recovery of the product.
-
Combine all organic layers.
-
Wash the combined organic layers once with deionized water, followed by one wash with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the (6-cyclopropylpyridin-3-yl)methanamine free base.
4. Product Validation:
-
The product can be characterized by NMR, LC-MS, or other appropriate analytical techniques to confirm its identity and purity. The absence of the broad N-H peaks corresponding to the ammonium salts in the ¹H NMR spectrum is a good indicator of successful neutralization.
References
-
Chemguide. (n.d.). Amines as Bases. Retrieved from [Link]
-
NextSDS. (n.d.). (6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information. Retrieved from [Link]
-
ACS Publications. (2022). Manganese(I) Tricarbonyl Complexes with Bidentate Pyridine-Based Actor Ligands: Reversible Binding of CO2 and Benzaldehyde via Cooperative C–C and Mn–O Bond Formation at Ambient Temperature. Organometallics. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- PubMed. (1991). *Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction
Technical Support Center: Preserving Cyclopropane Integrity Under Harsh Reaction Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing the stability of cyclopropyl rings in challenging synthetic environments. This resource is designed for researchers, chemists, and drug development professionals who utilize the unique properties of the cyclopropyl moiety but face the common challenge of its unintended cleavage. Here, we provide in-depth, mechanism-driven answers and troubleshooting protocols to help you preserve this valuable functional group in your work.
Part 1: Foundational FAQs on Cyclopropane Stability
This section addresses the fundamental principles governing the reactivity of the cyclopropyl ring.
Q1: What makes the cyclopropyl group so susceptible to ring-opening?
The high reactivity of the cyclopropyl group is a direct consequence of its significant ring strain, estimated at approximately 27.5 kcal/mol.[1][2] This strain arises from two main factors:
-
Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3]
-
Torsional Strain: The C-H bonds on adjacent carbons are in a fully eclipsed conformation, further increasing the ring's potential energy.[3]
This stored energy provides a powerful thermodynamic driving force for reactions that involve cleavage of the ring to form more stable, open-chain structures.[1][4]
Q2: What are the primary mechanisms that lead to cyclopropane cleavage?
Cyclopropane rings can be cleaved under a variety of conditions, each proceeding through a different mechanistic pathway. The most common modes of cleavage are initiated by acids, transition metals, radicals, or electrochemical processes.
Caption: Primary pathways for cyclopropyl ring cleavage.
Q3: How do substituents on the ring affect its stability?
Substituents play a critical role in modulating the stability and reactivity of the cyclopropane ring.
-
Electron-Donating Groups (EDGs): Groups like ethers, amines, or alkyl groups can stabilize adjacent carbocations, making the ring more susceptible to electrophilic or acid-catalyzed cleavage.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as ketones, esters, or nitriles polarize the C-C bonds. So-called "donor-acceptor" cyclopropanes, which have both an EDG and an EWG, are particularly prone to ring-opening under Lewis acid catalysis due to their inherent electronic bias.[6][7]
-
Aryl Groups: An adjacent aryl group can be oxidized to a radical cation via single-electron transfer (SET), which then promotes remote activation and cleavage of the cyclopropane ring.[8][9]
-
Fluorine: Fluorine substitution can have complex effects. While generally stabilizing, the interplay of steric and electronic effects can influence ring stability in nuanced ways.[10][11]
Part 2: Troubleshooting Guides for Common Experimental Scenarios
This section provides direct answers and protocols for specific problems you may encounter in the lab.
Scenario A: Ring Cleavage Under Acidic Conditions
Q: My cyclopropane-containing molecule is decomposing in the presence of a Brønsted or Lewis acid. What is happening, and how can I prevent it?
A: This is a classic problem. Strong acids can protonate either the cyclopropane ring itself or a nearby functional group (like a ketone or alcohol), generating a carbocationic intermediate.[4][5] This intermediate, especially if it's adjacent to the ring (a cyclopropylmethyl cation), rapidly rearranges to a more stable homoallylic cation, irreversibly opening the ring.[12][13] Donor-acceptor cyclopropanes are especially sensitive to this type of cleavage catalyzed by Lewis acids.[4]
Solutions & Troubleshooting:
-
Use Milder Acids: If possible, switch to a milder acid. For example, use pyridinium p-toluenesulfonate (PPTS) instead of neat p-toluenesulfonic acid (TsOH) for acetal deprotection.
-
Employ a Buffered System: Adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can buffer the reaction medium, preventing the concentration of H⁺ from becoming high enough to initiate cleavage.
-
Lower the Temperature: Ring-opening often has a higher activation energy than the desired reaction. Running your experiment at 0 °C or below can significantly favor the intended transformation.[14]
-
Protect Nearby Functional Groups: If a neighboring group is being protonated and initiating cleavage, consider protecting it. For instance, a ketone can be protected as an acetal, which is more stable under many conditions.[14][15]
| Condition | Reagent(s) | Typical Temp. | Risk of Ring Cleavage | Comments |
| Harshly Acidic | 1M HCl, conc. H₂SO₄ | RT to 50 °C | High | Not recommended for sensitive cyclopropyl substrates. |
| Moderately Acidic | TFA, TsOH | 0 °C to RT | Moderate to High | Use with caution; monitor reaction closely.[16] |
| Mildly Acidic / Buffered | Acetic Acid, PPTS | RT to 50 °C | Low | Often used for deprotection of silyl ethers or acetals.[11] |
| Lewis Acidic | BF₃·OEt₂, TiCl₄ | -78 °C to RT | Variable to High | Highly dependent on substrate; donor-acceptor systems are very labile.[4] |
This protocol describes the deprotection of a ketal in the presence of an acid-sensitive cyclopropane.
-
Reagent Preparation: Prepare a solution of the cyclopropyl-containing substrate in a mixture of acetone and water (e.g., 10:1 v/v).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. Add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for both the appearance of the product and the disappearance of starting material.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Scenario B: Instability in Transition Metal-Catalyzed Reactions
Q: I am attempting a cross-coupling reaction, but my cyclopropane ring is isomerizing or cleaving. Why does this happen?
A: Many common transition metals (Pd, Rh, Ni, Pt) can activate C-C bonds.[17] The high ring strain of cyclopropane makes it susceptible to oxidative addition by a low-valent metal center, forming a metallocyclobutane intermediate.[17] This intermediate can then undergo further reactions, such as β-carbon elimination or reductive elimination, leading to ring-opened or isomerized products.[1] This is especially common with vinylcyclopropanes (VCPs), where the vinyl group can coordinate to the metal and direct the C-C bond cleavage.[18][19]
Solutions & Troubleshooting:
-
Ligand Modification: The electronic and steric properties of the ligands on the metal catalyst are critical. Bulky, electron-donating ligands can sometimes disfavor the oxidative addition into the C-C bond. Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Choice of Metal and Precursor: Some metals are more prone to C-C activation than others. If you are using a Pd(0) catalyst, for example, consider if a different metal like copper might achieve the desired transformation while leaving the ring intact.
-
Substrate Design: If possible, avoid placing directing groups like vinyl substituents directly on the ring, as they are known to facilitate metal-catalyzed ring opening.[18]
Caption: Troubleshooting workflow for metal-catalyzed reactions.
Scenario C: Cleavage Under Reductive or Oxidative Conditions
Q: I need to reduce a ketone (or other functional group) on my molecule, but standard conditions are cleaving the cyclopropane. What are the safest methods?
A: The stability of cyclopropanes under reductive or oxidative conditions is highly dependent on the reagents used.
-
Reductive Cleavage: Harsh reducing agents, particularly those involving dissolving metals like sodium in liquid ammonia, can readily cleave cyclopropyl ketones.[20] This often proceeds through a radical anion intermediate that fragments. Similarly, some transition metal-catalyzed hydrogenations under high pressure or with aggressive catalysts can reduce the ring.
-
Oxidative Cleavage: Oxidative conditions that generate radicals or radical cations can lead to ring opening.[21][22] This is particularly true for aryl cyclopropanes, which can be oxidized electrochemically or via photoredox catalysis to a radical cation that subsequently fragments.[6][8][23]
Solutions & Troubleshooting:
-
Choose Mild Reducing Agents: For reducing a cyclopropyl ketone to an alcohol, sodium borohydride (NaBH₄) is the reagent of choice.[14] It is generally mild enough to reduce the carbonyl without affecting the ring. Avoid stronger, less selective reagents like lithium aluminum hydride (LiAlH₄).
-
Control Hydrogenation Conditions: If catalytic hydrogenation is necessary, use a less active catalyst (e.g., Pd/C under atmospheric H₂ pressure) and monitor carefully. Avoid harsh conditions.
-
Avoid Radical Conditions: When possible, avoid radical initiators (e.g., AIBN, benzoyl peroxide), high heat, and UV light, especially if a weak bond is present elsewhere in the molecule.[24] If a radical process is suspected, the addition of an inhibitor like BHT can be a useful diagnostic test.
This protocol provides a reliable method for converting a cyclopropyl ketone to the corresponding alcohol while preserving the ring.
-
Reaction Setup: Dissolve the cyclopropyl ketone substrate in a protic solvent like methanol or ethanol in a round-bottom flask.
-
Temperature Control: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) to the solution in small portions. Caution: Hydrogen gas is evolved.
-
Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor completion by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C.
-
Extraction & Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
References
- Benchchem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
- PMC. (n.d.). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions.
- Benchchem. (n.d.). Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment.
- (2014, May 6). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in.
- (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
- PMC. (n.d.). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules.
- ACS Publications. (2020, July 8). C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions | Chemical Reviews.
- Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain.
- ResearchGate. (n.d.). (PDF) Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules.
-
RSC Publishing. (2024, April 1). Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry. Retrieved from [Link]
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Benchchem. (n.d.). Protecting Group Strategies for Cyclopropylmethanol: Application Notes and Protocols.
- Benchchem. (n.d.). How to avoid ring-opening of cyclopropyl ketones during reaction.
- Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- PMC. (2022, October 8). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds.
- Beilstein Journals. (2022, September 8). Reductive opening of a cyclopropane ring in the Ni(II) coordination environment: a route to functionalized dehydroalanine and cysteine derivatives.
- Wikipedia. (n.d.). Activation of cyclopropanes by transition metals.
- PubMed. (2021, September 9). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes.
- Taylor & Francis. (2024, March 13). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis.
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Mechanism of ring cleavage of acetylcyclopropanes by metal–ammonia solutions. Retrieved from [Link]
- ACS Publications. (2022, January 25). Reductive Ring Opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation | Organic Letters.
-
Rsc.org. (n.d.). Electrochemical Oxidative C-C Bond Cleavage of Methylenecyclopropanes with Alcohols. Retrieved from [Link]
- Chemical Reviews. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- ResearchGate. (n.d.). Calculated transition states for cyclopropane ring-opening and their relative energies.
- PMC. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
- PMC. (n.d.). Strain‐Release‐Driven Electrochemical Skeletal Rearrangement of Non‐Biased Alkyl Cyclopropanes/Butanes.
-
Organic Chemistry Frontiers (RSC Publishing). (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]
- YouTube. (2012, February 17). Why cyclopropane ring cleaves - an illustrative Problem.
- Bálint Gál Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds.
- Taylor & Francis Online. (2024, March 23). Full article: Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis.
- ACS Publications. (2024, March 12). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones | Organic Letters.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Benchchem. (n.d.). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
- YouTube. (2023, February 27). Cyclopropyl as a Neighboring group.
- PMC. (n.d.). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems.
- Benchchem. (n.d.). Stability of fluorocyclopropane moiety under acidic vs basic conditions.
- Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain.
- PMC. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.
- ResearchGate. (2026, February 1). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation.
- ACS Publications. (2022, September 29). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation | Journal of the American Chemical Society.
- ResearchGate. (2025, September 19). (PDF) Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid.
Sources
- 1. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Strain‐Release‐Driven Electrochemical Skeletal Rearrangement of Non‐Biased Alkyl Cyclopropanes/Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 18. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.pku.edu.cn [chem.pku.edu.cn]
- 20. Mechanism of ring cleavage of acetylcyclopropanes by metal–ammonia solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 22. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride in Dichloromethane
Welcome to the technical support center for handling (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility issues when using this compound, particularly in common organic solvents like dichloromethane (DCM). Here, we will explore the underlying chemical principles governing this poor solubility and provide robust, field-tested troubleshooting strategies to ensure the success of your experiments.
Understanding the Core Issue: Why is (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride Insoluble in Dichloromethane?
The poor solubility of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in dichloromethane is a direct consequence of the fundamental chemical principle "like dissolves like." Dichloromethane is a relatively nonpolar, aprotic solvent, whereas the dihydrochloride salt of an amine is an ionic, and therefore highly polar, compound.[1][2] The strong ionic interactions within the salt crystal lattice are not easily overcome by the weak interactions offered by the nonpolar solvent molecules.
Amine hydrochlorides are salts formed by the reaction of a basic amine with hydrochloric acid.[3] In the case of (6-Cyclopropylpyridin-3-yl)methanamine, both the primary amine and the pyridine nitrogen can be protonated, forming a dihydrochloride salt with two positively charged sites and two chloride counter-ions. This ionic nature makes it readily soluble in polar solvents like water but insoluble in nonpolar organic solvents.[2][4][5]
Troubleshooting Guide: Strategies to Overcome Poor Solubility
This section provides a series of troubleshooting steps and detailed protocols to effectively use (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in reactions requiring a nonpolar solvent system like dichloromethane.
Frequently Asked Question 1: My (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride won't dissolve in DCM. What is the most effective solution?
The most reliable and widely practiced method to solubilize an amine hydrochloride in a nonpolar organic solvent is to convert it into its corresponding "free base" form.[1][6] The free base is the neutral form of the amine, which is significantly less polar and thus more soluble in organic solvents.[6]
The Chemistry of Free-Basing
The process involves the deprotonation of the ammonium and pyridinium cations by a base. This neutralizes the positive charges, breaking the ionic bonds and rendering the molecule more "organic-like" and thus soluble in organic solvents.
Caption: Chemical transformation during the free-basing of an amine dihydrochloride.
Experimental Protocol: Free-Basing and Extraction
This protocol provides a general method for the free-basing of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride.
Materials:
-
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
-
Dichloromethane (DCM)
-
Aqueous base solution (e.g., 1 M NaOH, saturated NaHCO₃, or 10% K₂CO₃)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in a minimal amount of water.
-
Transfer: Transfer the aqueous solution to a separatory funnel.
-
Extraction and Basification: Add an equal volume of dichloromethane to the separatory funnel. Slowly add the aqueous base solution to the funnel while gently swirling.
-
Note: Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the aqueous layer is basic (pH > 10 is generally sufficient).
-
-
Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will typically be the bottom layer.
-
Collection: Drain the lower organic layer into a clean flask.
-
Re-extraction: To maximize the yield, add a fresh portion of DCM to the aqueous layer in the separatory funnel, shake, and collect the organic layer as before. Repeat this step one more time.
-
Drying: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the free base of (6-Cyclopropylpyridin-3-yl)methanamine, which can then be dissolved in fresh DCM for your reaction.
| Compound Form | Solubility in Water | Solubility in Dichloromethane |
| Dihydrochloride Salt | High | Very Low / Insoluble |
| Free Base | Low to Moderate | High |
Table 1: Qualitative solubility comparison of the salt and free base forms.
Frequently Asked Question 2: Which base should I choose for the free-basing procedure?
The choice of base depends on the sensitivity of your starting material and the requirements of your subsequent reaction.
| Base | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Inexpensive, strong base ensures complete deprotonation. | Can be too harsh for some sensitive functional groups. |
| Sodium Bicarbonate (NaHCO₃) | Mild base, suitable for sensitive substrates. | May not be strong enough to fully deprotonate the pyridinium ion. |
| Potassium Carbonate (K₂CO₃) | Good balance of strength and mildness. | |
| Triethylamine (Et₃N) or DIPEA | Organic base, can sometimes be used directly in the reaction mixture. | The resulting hydrochloride salt of the tertiary amine can sometimes complicate purification.[1] |
Table 2: Comparison of common bases for free-basing.
Frequently Asked Question 3: Can I just add a co-solvent to dissolve the dihydrochloride salt in DCM?
While adding a polar co-solvent like methanol or ethanol to a suspension of the amine salt in DCM might slightly increase its solubility, this approach is generally not recommended for several reasons:[1][7]
-
Incomplete Dissolution: It is unlikely to achieve complete dissolution, leading to a heterogeneous reaction mixture and potentially poor reaction kinetics.
-
Altered Reaction Conditions: The presence of a polar protic solvent like methanol can interfere with many common organic reactions.
-
Difficult to Control: The exact solubility will be highly dependent on the precise ratio of the solvents, making the reaction conditions difficult to reproduce.
In most cases, the free-basing method is a more robust and reliable solution.
Frequently Asked Question 4: Are there any alternative methods to using a biphasic system for deprotonation?
Yes, for certain applications, alternative methods can be employed.
In-situ Free-Basing with a Tertiary Amine
If your reaction conditions are compatible, you can suspend the (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in DCM and add 2.2 equivalents of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The tertiary amine will deprotonate the dihydrochloride salt, forming the soluble free base and the triethylammonium chloride salt, which may precipitate or remain in solution.[1]
Caption: Workflow for in-situ free-basing in the reaction vessel.
Phase Transfer Catalysis (PTC)
For reactions where an anion from an aqueous phase needs to react with an organic-soluble substrate, Phase Transfer Catalysis can be a powerful tool.[8][9][10] A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the anion from the aqueous phase to the organic phase where the reaction can occur.[10] While not a direct method to solubilize the amine salt itself, it provides a strategy to run reactions with ionic species in a biphasic system, potentially avoiding the need for a separate free-basing step.[8][11][12]
Frequently Asked Question 5: Are there "greener" or safer alternatives to dichloromethane?
Yes, and considering alternatives is good laboratory practice, especially given the increasing regulatory scrutiny of DCM.[13][14] For compounds with moderate to high polarity, several more sustainable solvents can be effective.
| Alternative Solvent | Properties and Considerations |
| Ethyl Acetate (EtOAc) | A good first-choice alternative for many applications, including extractions and chromatography. It is less toxic and has a lower environmental impact than DCM.[13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent that is a viable replacement for THF and can also be used in place of DCM for certain reactions.[15] |
| Cyclopentyl Methyl Ether (CPME) | A hydrophobic ethereal solvent with a higher boiling point than DCM, making it suitable for higher temperature reactions.[15] |
| Solvent Mixtures | Mixtures like ethyl acetate/heptane or ethyl acetate/ethanol can be used to fine-tune the polarity for specific applications like chromatography.[16] |
Table 3: Greener alternatives to dichloromethane.
References
-
Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. [Link]
-
What are alternatives to DCM/MeOH for polar reaction mix purifications? Biotage. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. [Link]
-
Freebase (chemistry). Wikidoc. [Link]
-
Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry. [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
-
Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
SOLUBILITY DATA SERIES. Internet Archive. [Link]
- Process for the preparation of saturated or unsaturated primary fatty amines.
-
(6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information. NextSDS. [Link]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
-
(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride. Doron Scientific. [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
-
How can I free base cystamine dihydrochloride? Chemistry Stack Exchange. [Link]
-
Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. ResearchGate. [Link]
-
Principles and Analytical Applications of Phase-Transfer Catalysis. ResearchGate. [Link]
-
(1-(Pyridin-3-YL)cyclopropyl)methanamine. Pharmaffiliates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Freebase (chemistry) - wikidoc [wikidoc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 15. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
Technical Support Center: Reducing Byproducts in (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride Cross-Coupling Reactions
Welcome to the technical support center for professionals engaged in the synthesis and development of novel chemical entities. This guide is specifically designed to address the challenges associated with reducing byproduct formation in cross-coupling reactions involving (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. As a sterically hindered, electronically complex heterocyclic amine, this substrate presents unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers to optimize their synthetic routes, enhance yield, and simplify purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable protocols to mitigate them.
Issue 1: Significant Dehalogenation of the Pyridine Starting Material
You observe a significant amount of (6-Cyclopropylpyridin-3-yl)methanamine byproduct, where the halide has been replaced by a hydrogen atom.
This is a common side reaction known as dehalogenation (or hydrodehalogenation) and can significantly reduce the yield of your desired cross-coupled product.[1][2]
Root Causes & Solutions:
-
Hydride Source: The palladium intermediate can react with a hydride source in the reaction mixture instead of the intended coupling partner.[3][4] Common hydride sources include certain bases (like alkoxides) and solvents (like alcohols).[1]
-
Actionable Protocol:
-
Switch to a Non-Hydridic Base: Replace bases like sodium ethoxide or tert-butoxide with inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6] These are less likely to act as hydride donors.
-
Use Aprotic Solvents: If using alcoholic solvents, switch to aprotic alternatives like 1,4-dioxane, toluene, or tetrahydrofuran (THF).[7][8] Ensure the solvent is anhydrous, as water can sometimes contribute to this side reaction.[9]
-
-
-
Highly Active Catalyst System: Very active catalyst systems, while promoting the desired reaction, can also accelerate the rate of dehalogenation, especially with electron-rich substrates.[1][2]
-
Actionable Protocol:
-
Ligand Modification: The choice of phosphine ligand is critical.[10] If using a highly electron-rich and bulky ligand, consider switching to one with slightly different steric or electronic properties. A systematic screening of ligands can identify one that favors the cross-coupling pathway over dehalogenation.[2]
-
Temperature Optimization: Lowering the reaction temperature can sometimes slow down the rate of dehalogenation more than the desired cross-coupling.[2] Monitor the reaction progress to find the optimal temperature that provides a reasonable reaction rate with minimal byproduct formation.
-
-
Issue 2: Homocoupling of the Boronic Acid/Ester
You observe the formation of a symmetrical biaryl byproduct derived from the coupling of two molecules of your boronic acid or ester.
This side reaction, known as homocoupling, consumes your nucleophilic coupling partner and complicates the purification process.[7][11]
Root Causes & Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[7][12]
-
Actionable Protocol:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[13]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[12]
-
-
-
Use of a Pd(II) Precatalyst: Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) need to be reduced to the active Pd(0) species in situ. This reduction can sometimes occur at the expense of the boronic acid, leading to homocoupling.[7][14]
-
High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.
Issue 3: Protodeboronation of the Boronic Acid/Ester
You detect the formation of the arene corresponding to your boronic acid/ester, indicating cleavage of the C-B bond.
Protodeboronation is the protonolysis of the carbon-boron bond, which removes the boronic acid from the catalytic cycle and reduces the overall yield.[2][13]
Root Causes & Solutions:
-
Presence of Protic Sources (especially water): Water is a common culprit in protodeboronation, particularly in the presence of a base.[12][14]
-
Actionable Protocol:
-
Anhydrous Conditions: Ensure that your solvent and base are thoroughly dried.[12] While some Suzuki protocols call for aqueous bases, excessive water can be detrimental.[13] If using a base like K₃PO₄, often only a few equivalents of water are necessary for it to be effective.[15]
-
Use Stabilized Boron Reagents: Consider using more stable boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[3][13] These are generally more resistant to protodeboronation than the corresponding boronic acids.
-
-
-
Base-Catalyzed Decomposition: The choice and strength of the base can influence the rate of protodeboronation.
-
Actionable Protocol:
-
Base Screening: If protodeboronation is a significant issue, screen different bases. Sometimes a weaker base or a different type of base can suppress this side reaction.[12]
-
-
Issue 4: Instability of the Cyclopropyl Group
You observe byproducts suggesting the opening or rearrangement of the cyclopropyl ring.
While generally stable, the cyclopropyl group can be susceptible to side reactions under certain cross-coupling conditions, particularly at elevated temperatures or with highly reactive catalyst systems.
Root Causes & Solutions:
-
High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for ring-opening or isomerization pathways.
-
Actionable Protocol:
-
Lower Reaction Temperature: Aim to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This may require longer reaction times, but can preserve the integrity of the cyclopropyl moiety.[2]
-
Use of Microwave Irradiation: Microwave heating can sometimes promote rapid reaction at a lower bulk temperature, potentially minimizing thermally-induced side reactions.
-
-
-
Catalyst-Mediated Ring Opening: Certain palladium intermediates or catalyst systems might promote the opening of the strained cyclopropyl ring.
-
Actionable Protocol:
-
Ligand and Catalyst Screening: Experiment with different palladium sources and phosphine ligands. The steric and electronic properties of the ligand can influence the stability of the palladium-cyclopropyl intermediate.[2]
-
Consider Alternative Coupling Partners: If using a cyclopropylboronic acid is problematic, consider using a cyclopropyltrifluoroborate salt or a cyclopropyl Grignard reagent, as these may exhibit different reactivity and stability profiles.[16][17] Studies have shown that palladium-catalyzed cross-coupling of cyclopropylboronic acids can proceed with complete retention of configuration under optimized conditions.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the cross-coupling of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride?
The most frequently encountered byproducts are a result of dehalogenation of the pyridine starting material, homocoupling of the boronic acid or ester, and protodeboronation of the boronic acid or ester.[11] The presence of the aminomethyl group and the cyclopropyl ring on the pyridine core can also lead to more complex side reactions depending on the specific reaction conditions.
Q2: How does the choice of base impact byproduct formation?
The base plays a crucial role in the catalytic cycle and can significantly influence the byproduct profile.[6]
-
Strong vs. Weak Bases: Strong bases like sodium tert-butoxide can be very effective but may also promote side reactions like dehalogenation if they can act as a hydride source.[1] Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often a good starting point as they are less likely to cause such side reactions.[6]
-
Aqueous vs. Anhydrous Conditions: The presence of water, often introduced with the base, is necessary for the transmetalation step in many Suzuki couplings. However, too much water can lead to protodeboronation.[9][13] The choice of base and the amount of water should be carefully optimized.
Q3: Can the dihydrochloride form of the starting material interfere with the reaction?
Yes, the dihydrochloride salt will neutralize the base added to the reaction. It is essential to add a sufficient excess of base to not only neutralize the dihydrochloride but also to act as the base required for the catalytic cycle. Typically, at least two extra equivalents of base are needed to free the amine. The choice of base is also important, as some bases may be more effective at neutralizing the salt and promoting the reaction than others.
Q4: What is the role of the phosphine ligand in minimizing byproducts?
The phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[2][10]
-
Steric Bulk and Electron-Donating Properties: Bulky, electron-rich ligands can facilitate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and promote the desired reductive elimination to form the product.[2] This can help to outcompete side reactions.
-
Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the palladium complex and affect the relative rates of productive and unproductive reaction pathways.[2]
A systematic screening of different classes of ligands (e.g., monodentate, bidentate, Buchwald-type ligands) is often the most effective way to identify the optimal ligand for a specific transformation.[2]
Q5: When should I use a pre-catalyst versus generating the catalyst in situ?
Using a well-defined palladium pre-catalyst (e.g., Buchwald G3 and G4 palladacycles) is often more reliable and can provide more consistent results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[8][19] Pre-catalysts are designed to efficiently generate the active Pd(0) species, which can lead to lower catalyst loadings, shorter reaction times, and a reduction in byproducts associated with the in-situ reduction step, such as homocoupling.[7][20]
Visualizing the Process
Experimental Workflow for Byproduct Reduction
Caption: A decision-making workflow for troubleshooting common byproducts.
The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The desired catalytic cycle and key competing byproduct pathways.
Summary of Recommended Conditions
The following table provides a starting point for optimizing your cross-coupling reaction to minimize byproduct formation. Remember that the optimal conditions will be substrate-dependent.
| Parameter | Recommended Starting Point | Rationale for Minimizing Byproducts |
| Palladium Source | Pd(0) Pre-catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | Avoids in-situ reduction step that can cause homocoupling.[7][13] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Promotes oxidative addition and reductive elimination, outcompeting side reactions.[10] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic, and less likely to act as a hydride source for dehalogenation.[5][6] |
| Solvent | Anhydrous, aprotic (e.g., 1,4-Dioxane, Toluene) | Minimizes protodeboronation and dehalogenation from protic sources.[7][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling and catalyst degradation.[12][13] |
| Temperature | Start at 80 °C and adjust as needed | Balances reaction rate with thermal stability of the cyclopropyl group and minimizes side reactions.[2] |
| Boron Reagent | Pinacol or MIDA boronate ester | More stable towards protodeboronation compared to boronic acids.[3][13] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
The Journal of Organic Chemistry. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications. (2024). Available from: [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. (2013). Available from: [Link]
-
The Journal of Organic Chemistry. Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. ACS Publications. (2005). Available from: [Link]
-
The Journal of Organic Chemistry. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. (2013). Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]
-
Organic Letters. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. (2020). Available from: [Link]
-
Reaction Chemistry & Engineering. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. (2015). Available from: [Link]
-
Synthesis. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. (2000). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Letters. Palladium-Catalyzed Cross-Coupling of Stereospecific Potassium Cyclopropyl Trifluoroborates with Aryl Bromides. ACS Publications. (2004). Available from: [Link]
-
The Journal of Organic Chemistry. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. (2007). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
-
Scientific Reports. Palladium nanoparticles stabilized on the BPA-functionalized Fe3O4 as the recoverable catalysts for synthesis of aromatic sulfide by C–S coupling reactions. PMC. (2025). Available from: [Link]
-
Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. (2025). Available from: [Link]
-
ACS Omega. Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Publications. (2019). Available from: [Link]
-
The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Organic Chemistry Portal. (2010). Available from: [Link]
-
Chemical Communications. Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. RSC Publishing. (2021). Available from: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017). Available from: [Link]
-
ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). Available from: [Link]
-
Reddit. What do ligands actually do in a metal catalyzed coupling reaction?. (2016). Available from: [Link]
-
Organic Letters. General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Applied Sciences. Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation. MDPI. (2024). Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
Journal of the American Chemical Society. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. (2010). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Molecules. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. (2020). Available from: [Link]
-
Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. (2017). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride and Its Impurities
Welcome to the technical support center for the analysis of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) separation of this active pharmaceutical ingredient (API) and its related impurities. The inherent characteristics of this molecule—a polar primary amine with a basic pyridine ring—present unique chromatographic challenges that this guide will help you navigate.
Understanding the Molecule: Chromatographic Challenges
(6-Cyclopropylpyridin-3-yl)methanamine is a polar, basic compound. Its analysis by reversed-phase HPLC is often complicated by:
-
Poor Retention: High polarity leads to insufficient interaction with traditional non-polar stationary phases (like C18), causing early elution.[1][2]
-
Peak Tailing: The basic amine and pyridine functionalities can interact with acidic residual silanols on the surface of silica-based columns.[3][4][5] This secondary interaction leads to asymmetrical peak shapes, which can compromise quantification and resolution.[3]
-
Co-elution with Impurities: Process-related impurities or degradation products may have similar polarities, making them difficult to separate from the main analyte peak.
This guide provides a structured approach to overcome these challenges through logical method development and troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles encountered during the analysis of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride.
Q1: My main peak is showing significant tailing. What is the most likely cause and the first thing I should check?
A: Peak tailing for a basic compound like this is most often a chemical problem caused by secondary ionic interactions between the protonated amine/pyridine and deprotonated (negatively charged) silanol groups on the silica surface of the column.[4]
Initial Steps:
-
Check Mobile Phase pH: The first and most critical parameter to verify is the pH of your aqueous mobile phase. For basic compounds, using a low-pH mobile phase (e.g., pH 2.5-3.0) will protonate the silanol groups, neutralizing their negative charge and minimizing these undesirable interactions.[3][6]
-
Column Choice: Ensure you are using a modern, high-purity, base-deactivated silica column (Type B silica).[3][4] These columns have a much lower concentration of active silanol sites. Consider columns with end-capping or alternative chemistries designed for polar basics.
Q2: I have very little or no retention of the main analyte on my C18 column. How can I increase its retention time?
A: This is a common issue for polar compounds on traditional reversed-phase columns.[1]
Strategies to Increase Retention:
-
Reduce Organic Modifier: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, promoting greater interaction between your polar analyte and the non-polar stationary phase.
-
Consider Alternative Column Chemistries:
-
Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups embedded within or at the end of the alkyl chains, which can enhance the retention of polar analytes through alternative interaction mechanisms.[7]
-
Phenyl Phases: These offer π-π interactions, which can be beneficial for aromatic compounds like your pyridine derivative.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds that are poorly retained in reversed-phase.[2]
-
Q3: I see a new peak appearing in my chromatogram after the sample has been sitting on the autosampler. What could be happening?
A: This suggests on-instrument degradation of your analyte. Given the structure, (6-Cyclopropylpyridin-3-yl)methanamine, as a primary amine, could be susceptible to several degradation pathways. Forced degradation studies are crucial to identify potential degradation products.[8][9][10] Common pathways include:
-
Oxidation: Amines are susceptible to oxidation, which can be catalyzed by trace metals in the HPLC system or exposure to air.[8] Consider using mobile phases prepared with fresh, high-purity solvents and sparging with an inert gas.
-
Reaction with Mobile Phase Components: If using a mobile phase with additives, ensure they are stable and compatible with your analyte over time.
In-Depth Troubleshooting Guides
Problem 1: Persistent Peak Tailing Despite Low pH
You've adjusted your mobile phase to pH 3.0, but the peak for (6-Cyclopropylpyridin-3-yl)methanamine still exhibits a tailing factor > 1.5.
Causality Analysis: While low pH is a primary tool, severe tailing may indicate that residual silanol interactions are still significant or that other factors are at play.
Troubleshooting Workflow:
-
Introduce a Competing Base: Add a low concentration of a mobile phase modifier like triethylamine (TEA). TEA is a stronger base that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[6] However, be aware that TEA can shorten column lifetime and is not suitable for MS detection.[6]
-
Increase Buffer Concentration: A higher buffer concentration can more effectively mask the residual silanol activity.
-
Evaluate Column Hardware: Physical issues can mimic chemical tailing.[4]
-
Void in the Column: A settled column bed can create empty space, leading to peak distortion.[4]
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[6]
-
Action: Inject a neutral, non-polar compound. If it also tails, the problem is likely physical.[4] If it does not, the issue remains chemical.
-
Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Problem 2: Co-elution of the API with a Critical Impurity
A known process impurity or a degradant is not fully resolved from the main (6-Cyclopropylpyridin-3-yl)methanamine peak.
Causality Analysis: Poor resolution (Rs < 1.5) between two peaks indicates that the current method lacks sufficient selectivity (α), efficiency (N), or retention (k'). Selectivity is the most powerful factor to adjust for improving resolution.[7]
Optimization Protocol:
Step 1: Systematically Vary Mobile Phase Composition
-
Objective: To alter the selectivity of the separation.
-
Procedure:
-
Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter elution patterns.
-
Adjust Mobile Phase pH: Even small changes in pH can alter the ionization state of the API and its impurities differently, leading to significant changes in retention and selectivity.[6] Create a pH gradient study (e.g., pH 2.5, 3.0, 3.5) to find the optimal separation window.
-
Modify Buffer System: If using a phosphate buffer, consider switching to a formate or acetate buffer (especially if MS detection is required). Different buffer ions can have subtle effects on selectivity.
-
Step 2: Evaluate Alternative Stationary Phases
-
Objective: To introduce different retention mechanisms.
-
Procedure:
-
Screen a set of columns with diverse selectivities. A good starting point would be:
-
A high-quality C18 (as a baseline).
-
A Phenyl-Hexyl phase to introduce π-π interactions.
-
A Polar-Embedded phase to enhance polar selectivity.
-
A HILIC column if the impurity is also highly polar.
-
-
Data Summary for Column Selection:
| Stationary Phase Type | Primary Interaction Mechanism | Best Suited For | Considerations |
| C18 (Base-Deactivated) | Hydrophobic (van der Waals) | General purpose, baseline development.[7] | May provide insufficient retention for very polar analytes. |
| Phenyl | Hydrophobic & π-π interactions | Compounds with aromatic rings, like the pyridine moiety.[7] | Can offer unique selectivity compared to C18. |
| Polar-Embedded/Endcapped | Hydrophobic & Hydrogen Bonding | Enhancing retention of polar compounds.[7] | Good for improving peak shape of bases. |
| HILIC | Hydrophilic Partitioning | Very polar compounds that elute early on RPLC.[2] | Requires different mobile phase conditions (high organic). |
Workflow for Improving Resolution
Caption: A systematic workflow for improving chromatographic resolution.
Potential Impurities and Degradation Pathways
Understanding the potential impurities is key to developing a stability-indicating method. Based on the structure of (6-Cyclopropylpyridin-3-yl)methanamine, potential impurities could arise from:
-
Synthesis Byproducts: Isomers or related compounds from the synthetic route.[11][12]
-
Degradation Products: The primary amine and pyridine ring are susceptible to specific types of degradation.[8]
-
Oxidative Degradation: Can lead to the formation of N-oxides or other related substances.[8]
-
Hydrolysis: While generally stable, forced acidic or basic conditions could lead to degradation.[8]
-
N-Nitrosation: Secondary amines are particularly susceptible, but even primary amines can be a concern under certain conditions, potentially forming nitrosamines which are a significant safety concern.[13][14]
-
It is imperative to perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate these degradation products and ensure the analytical method can separate them from the parent API.[9][10]
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Axion Labs. (2022, February 15). HPLC Peak Tailing.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- R&D World. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Gibis, M., & Böhme, B. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
- Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
- Hawach Scientific. (n.d.). HPLC Column Selection Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- Liu, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Yamashita, K., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 297-306.
- ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Active Pharmaceutical Ingredients Committee (APIC). (2025, January 2). Nitrosamine Risk Management: Guidance for API Manufacturers.
- Wu, Y., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 107-114.
- Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development.
- NextSDS. (n.d.). (6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information.
- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- MDPI. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
- International Journal of Novel Research and Development. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate.
- ResearchGate. (2015, March 3). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
- 11. nextsds.com [nextsds.com]
- 12. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 13. apic.cefic.org [apic.cefic.org]
- 14. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for resolving common issues encountered during the NMR analysis of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This document, structured in a question-and-answer format, provides in-depth troubleshooting strategies and the scientific rationale behind them. As Senior Application Scientists, we aim to equip you with the expertise to diagnose and resolve peak broadening and other spectral artifacts, ensuring the integrity of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the proton signals in the ¹H NMR spectrum of my (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride sample unusually broad?
This is a frequently observed phenomenon for amine dihydrochloride salts and can be attributed to several factors acting individually or in concert. The most common culprits are chemical exchange, quadrupolar effects from nitrogen, and sample concentration/aggregation issues.
Troubleshooting Flowchart: Initial Broadening Investigation
Caption: Initial troubleshooting workflow for broad NMR signals.
In-Depth Analysis and Solutions:
-
Chemical Exchange: The protons on the amine and the protonated pyridine nitrogen are acidic and can exchange with each other, with trace amounts of water in the solvent, or with the chloride counter-ion.[1][2][3] If the rate of this exchange is on the same timescale as the NMR experiment, it leads to a broadening of the signals.[4] The two hydrochloride moieties in your compound create a complex system of potential proton exchange pathways.
-
Troubleshooting Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄).
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The broad signals corresponding to the N-H protons (both on the methanamine and the pyridinium) should disappear or significantly decrease in intensity as the protons are replaced by deuterium, which is not observed in ¹H NMR. This confirms that these are exchangeable protons.[5]
-
-
-
Quadrupolar Broadening: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin I=1 and is thus a quadrupolar nucleus.[6] Nuclei with a quadrupole moment can relax very quickly, and this rapid relaxation can lead to a broadening of the signals of protons that are directly attached to or are in close proximity to the nitrogen atom.[6][7] In your molecule, the protons on the CH₂ group adjacent to the amine and the protons on the pyridine ring will be most affected.
-
Insight: The extent of quadrupolar broadening is dependent on the symmetry of the electric field around the nitrogen nucleus. In the case of the dihydrochloride salt, the protonation of both nitrogens creates a more symmetrical environment compared to the free base, but interactions with the solvent and counter-ions can still lead to significant broadening.
-
-
Aggregation and Concentration Effects: Dihydrochloride salts, particularly of molecules with aromatic rings, can form aggregates in solution through intermolecular interactions like hydrogen bonding and π-stacking.[8][9][10] This increases the effective molecular weight and can lead to slower tumbling in solution, resulting in broader lines. High sample concentrations exacerbate this issue.[5][11]
-
Troubleshooting Protocol: Concentration Study
-
Prepare a series of samples at different concentrations (e.g., 20 mg/mL, 10 mg/mL, 5 mg/mL, and 1 mg/mL) in the same deuterated solvent.
-
Acquire a ¹H NMR spectrum for each sample under identical experimental conditions.
-
Analysis: Compare the linewidths of the signals across the different concentrations. If the peaks become sharper at lower concentrations, aggregation is a likely contributor to the broadening.[11]
-
-
Q2: I've performed a D₂O exchange and the N-H signals disappeared, but the CH and CH₂ protons adjacent to the nitrogen atoms are still broad. What should I investigate next?
This observation strongly points towards a combination of quadrupolar broadening and potentially slow conformational dynamics.
Troubleshooting Flowchart: Investigating Non-Exchange Broadening
Caption: Workflow for diagnosing persistent signal broadening.
In-Depth Analysis and Solutions:
-
Dynamic NMR (Variable Temperature Studies): The cyclopropyl group can restrict rotation around the C-C bond connecting it to the pyridine ring, and there might be different stable conformations of the methanamine side chain.[12][13][14][15] If the molecule is exchanging between two or more conformations at a rate that is intermediate on the NMR timescale, this will cause the signals of the involved protons to broaden.
-
Troubleshooting Protocol: Variable Temperature (VT) NMR
-
Choose a suitable solvent with a wide temperature range (e.g., DMSO-d₆ or Toluene-d₈).
-
Acquire a series of ¹H NMR spectra at different temperatures, for example, starting from room temperature (e.g., 298 K) and increasing in 10-15 K increments up to a temperature where the solvent remains liquid and the sample is stable (e.g., 353 K or higher).
-
Also, acquire spectra at lower temperatures if your instrument is equipped for it.
-
Analysis and Interpretation:
-
Sharpening at Higher Temperatures: If the broad peaks sharpen as you increase the temperature, it is a strong indication of a dynamic chemical exchange process. At higher temperatures, the rate of exchange increases and moves into the "fast exchange" regime, resulting in a single, sharp, averaged signal.
-
Sharpening at Lower Temperatures: In some cases, particularly when quadrupolar broadening is a major factor, cooling the sample can sometimes lead to sharper signals as the rate of molecular tumbling slows down, which can lead to more efficient quadrupolar relaxation.
-
Splitting at Lower Temperatures: If a broad peak decoalesces into two or more distinct sets of signals at lower temperatures, this is a classic sign of slow conformational exchange, where you are "freezing out" the individual conformers.[13][15]
-
-
-
-
pH and Salt Effects: The protonation state of the two nitrogen atoms is highly dependent on the pH of the solution.[16][17] In a dihydrochloride salt, the local pH can be quite acidic. Small variations in sample preparation can lead to slight differences in pH, which can affect the exchange rates and thus the peak widths. The presence of chloride ions can also influence the hydrogen bonding network.[18][19][20]
-
Troubleshooting Protocol: pH Adjustment/Buffering
-
Prepare your NMR sample in a deuterated buffer system (e.g., deuterated phosphate or acetate buffer) to maintain a constant pH.
-
Acquire spectra at a few different pH values (e.g., pH 4, 5, and 6) to observe the effect on the chemical shifts and line shapes.
-
Caution: Be aware that changing the pH will alter the chemical structure of your compound (deprotonation). This experiment is for diagnostic purposes to understand the cause of broadening.
-
Analysis: If the peak widths are highly sensitive to pH, it confirms that proton exchange is a significant contributor to the observed line broadening.[16][21][22]
-
-
Q3: My baseline is distorted and the peaks are asymmetric. What could be the cause?
Poor line shape is often related to the sample preparation and the NMR acquisition parameters, rather than the chemical properties of the analyte itself.
In-Depth Analysis and Solutions:
-
Poor Shimming: The homogeneity of the magnetic field across the sample is crucial for obtaining sharp, symmetrical peaks. If the field is not homogeneous, you will observe distorted line shapes.
-
Solution: Carefully shim the magnetic field before each experiment. Modern spectrometers have automated shimming routines that are usually sufficient, but manual shimming of the Z1, Z2, Z3, and Z4 shims, as well as the first-order off-axis shims (X, Y, XZ, YZ), may be necessary for challenging samples.
-
-
Sample Quality: The presence of undissolved particulate matter will severely degrade the spectral quality.[5]
-
Solution: Ensure your compound is fully dissolved. If you observe any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening and distortion. These can be introduced from glassware or reagents.
-
Solution: If you suspect paramagnetic contamination, you can try passing your sample solution through a small plug of Chelex resin or silica gel to remove the metal ions.[5]
-
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| General Peak Broadening | Chemical Exchange, Quadrupolar Broadening, Aggregation | Perform D₂O exchange, run a concentration study, acquire spectra at variable temperatures. |
| Broad CH/CH₂ near N | Quadrupolar Broadening, Conformational Exchange | Acquire spectra at variable temperatures (VT-NMR). |
| Broad N-H Signals | Rapid Chemical Exchange | Perform D₂O exchange to confirm. |
| Distorted/Asymmetric Peaks | Poor Shimming, Particulates, Paramagnetic Impurities | Re-shim the magnet, filter the sample, treat with a chelating agent. |
References
-
University of Ottawa. (n.d.). Nitrogen NMR. uOttawa. Retrieved from [Link]
- Bicker, K. L., et al. (1976). Dynamic NMR study of cyclopropylcarbonyl fluoride. A comparison of the conjugating abilities of the cyclopropyl, vinyl, and phenyl groups. Journal of the American Chemical Society.
- Bicker, K. L., et al. (1977). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
- Bicker, K. L., et al. (1976). Dynamic NMR study of cyclopropylcarbonyl fluoride. A comparison of the conjugating abilities of the cyclopropyl, vinyl, and phen. Journal of the American Chemical Society.
- Bicker, K. L., et al. (1977). Dynamic NMR Study of Cyclopropanecarbaldehyde. Comparison of the Conjugating Abilities of the Cyclopropyl and Phenyl Groups. The Journal of Organic Chemistry.
- Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. r/chemhelp.
- Wijeyseskera, D. S., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A.
- Wang, R., et al. (2016). Probing Slow Chemical Exchange of Pyridine Molecules at Acid Magnesium Hydroxide Fluoride Surfaces by 15N NMR. The Journal of Physical Chemistry C.
- Gan, Z. (2006). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. Journal of the American Chemical Society.
- Miyamura, K., et al. (2006). Aggregation of Complexes Coordinated with N,N′-Bis(5-alkylsalicylidene)ethylenediamine: 1H NMR Peak Shifts and Paramagnetic Broadening Investigations. Bulletin of the Chemical Society of Japan.
- BenchChem. (n.d.).
- Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
- Chae, Y. K., et al. (2022).
- Theillet, F. X., et al. (2009).
- Sussex Figshare. (2023).
- Mewis, R. E., & Duckett, S. B. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.
- Carnahan, S. L., et al. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Journal of the American Chemical Society.
- Widdifield, C. M., & Bryce, D. L. (2014). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts.
- ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?.
- Meadows, M. D., et al. (1981). High-resolution solid-state NMR of quadrupolar nuclei.
- DU Chem. (2014). Consequences of Nuclei with Quadrupole Moments in NMR. DU Chem.
- Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Chemistry Steps.
- ResearchGate. (n.d.). (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical....
- Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank.
- Doron Scientific. (2023). (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride. Doron Scientific.
- MIT OpenCourseWare. (n.d.).
- Levine, Z. A., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience.
- ResearchGate. (n.d.).
- Scribd. (n.d.). NMR and IR Spectra Problem Set. Scribd.
- The Organic Chemistry Tutor. (2020). Amine NMR help IR spectra interpretation Nuclear magnetic resonance. YouTube.
- NextSDS. (n.d.). (6-cyclopropylpyridin-3-yl)
- ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective.
- Widdifield, C. M., & Bryce, D. L. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm.
- Long, D., & Brüschweiler, R. (2011). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal.
- Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. BMRB.
- J-Stage. (n.d.). Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously?. J-Stage.
- Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Chemistry Stack Exchange.
- TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. TutorChase.
- Boston University. (2021). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. Boston University.
- ChemScene. (n.d.). 2197062-39-6 | Cyclopropyl(5-fluoropyridin-3-yl)methanamine dihydrochloride. ChemScene.
- Sigma-Aldrich. (n.d.). 1-(1-cyclopropylazetidin-3-yl)methanamine dihydrochloride. Sigma-Aldrich.
- Sapphire Bioscience. (n.d.). (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, oxalic acid. Sapphire Bioscience.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tutorchase.com [tutorchase.com]
- 4. people.bu.edu [people.bu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. academic.oup.com [academic.oup.com]
- 9. Insights into Protein Aggregation by NMR Characterization of Insoluble SH3 Mutants Solubilized in Salt-Free Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sussex.figshare.com [sussex.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
improving crystallization conditions for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride purification
Welcome to the technical support resource for the purification of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize crystallization processes. Our goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles that govern the formation of high-purity, crystalline active pharmaceutical ingredients (APIs).
Crystallization is a critical unit operation in pharmaceutical manufacturing, serving to both purify and isolate the desired solid-state form of an API.[1] A well-designed crystallization process is robust, reproducible, and scalable, ensuring consistent product quality.[2] This guide addresses common challenges encountered during the crystallization of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, a dihydrochloride salt that may present unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: I've followed my initial protocol, but no crystals are forming upon cooling. What should I do first?
A1: This is a common issue often related to insufficient supersaturation. Before redesigning the entire process, try these simple physical inducement methods in order:
-
Scratch the inner surface of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[3]
-
Add a seed crystal. If you have a small amount of pure, solid material, add a tiny speck to the solution. This provides a template for crystal growth and is the most reliable method for inducing crystallization.[4][5]
-
Cool the solution to a lower temperature. If you are cooling at 0°C, try an ice/salt bath or a freezer to further decrease solubility.
-
Reduce the solvent volume. If the solution is too dilute, you may not reach the necessary supersaturation. Gently heat the solution to evaporate a portion of the solvent and attempt to cool it again.[4][5]
Q2: My product has "oiled out," forming a viscous liquid or sticky solid instead of crystals. What causes this and how can I fix it?
A2: "Oiling out," or liquid-liquid phase separation, typically occurs when the solute comes out of solution at a temperature above its melting point or when high concentrations of impurities are present, depressing the melting point.[3][4] This is detrimental to purity, as the oil can trap impurities.
-
Primary Cause: The solution is too concentrated, or the cooling rate is too fast. The supersaturation is so high that the system phase-separates before orderly crystal nucleation can occur.
-
Solution: Re-heat the mixture to redissolve the oil. Add a small amount (10-20% v/v) of additional "good" solvent to decrease the supersaturation level. Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.[3] Using a seed crystal at a temperature just below the saturation point can also guide the system towards proper crystallization instead of oiling out.
Q3: The crystallization produced very fine, needle-like crystals. Why is this a problem and how can I get larger crystals?
A3: Fine or needle-like crystals often result from rapid crystallization due to high supersaturation.[3] This morphology can be problematic for downstream processing, leading to poor filtration, difficult drying, and low bulk density.
-
To obtain larger, more equiaxed crystals:
-
Slow down the cooling rate. Allow the solution to cool naturally to room temperature before moving it to a cold bath.
-
Reduce the level of supersaturation. Use slightly more solvent.
-
Consider a different solvent system. The interaction between the solvent and the solute can significantly influence crystal habit.[6]
-
Troubleshooting Guide: Deeper Dive
This section provides a systematic approach to resolving more persistent crystallization issues.
Problem Area 1: Low Yield
A low yield can significantly impact the economic viability of a process. The most common causes are summarized below.
| Potential Cause | Explanation | Suggested Solution |
| Excessive Solvent Use | The compound has significant solubility in the mother liquor even at low temperatures, leading to product loss.[4] | Use the minimum amount of hot solvent required for complete dissolution. After crystallization, consider concentrating the mother liquor to recover a second crop of crystals.[3] |
| Incomplete Precipitation | The solution was not cooled sufficiently or for a long enough duration to maximize product precipitation. | Ensure the solution is cooled to the target temperature and held for an adequate time. An ice bath (0°C) or freezer may be necessary. |
| Premature Filtration | The crystals were filtered from the solution while it was still warm, leaving a significant amount of product dissolved. | Always ensure the slurry has reached the final, low temperature before filtration. |
| Impact of Impurities | Certain impurities can increase the solubility of the API in the chosen solvent system, leading to a lower yield.[6] | Purify the crude material before the final crystallization step if it contains significant impurities. |
Problem Area 2: Poor Purity
The primary goal of crystallization is purification. If the final product does not meet purity specifications, consider the following.
-
Understanding Impurity Rejection: Crystallization purifies by the principle that the crystal lattice of the desired compound is more stable than a lattice containing impurities. Impurities are ideally rejected into the mother liquor. However, this process is not perfect.
-
Mechanisms of Impurity Incorporation:
-
Adsorption: Impurities stick to the surface of the growing crystal. This is common with colored impurities.
-
Inclusion/Occlusion: Pockets of mother liquor (containing impurities) are trapped within the crystal as it grows rapidly.
-
Co-crystallization: Structurally similar impurities can be incorporated directly into the crystal lattice.[6][7]
-
-
Workflow for Improving Purity:
Caption: Workflow for troubleshooting low product purity.
Core Concepts & Experimental Protocols
A fundamental understanding of the crystallization process is essential for effective troubleshooting.[1]
The Four Pillars of Crystallization
-
Solubility: The compound must be soluble in a solvent at a high temperature and significantly less soluble at a low temperature.
-
Supersaturation: The driving force for crystallization. It is achieved when the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.
-
Nucleation: The initial formation of small, stable crystal nuclei from the supersaturated solution.
-
Crystal Growth: The subsequent growth of these nuclei into larger crystals.
The balance between nucleation and growth is critical. Rapidly creating high supersaturation leads to fast nucleation and many small crystals. Slow, controlled generation of supersaturation favors crystal growth, resulting in fewer, larger, and often purer crystals.[8]
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter in developing a crystallization process.[9] For a dihydrochloride salt like (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, a range of polar solvents should be investigated.
Objective: To identify a solvent or solvent/anti-solvent system that provides a steep solubility curve with respect to temperature.
Materials:
-
Crude (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
-
Test tubes or small vials
-
Heating block/oil bath
-
A selection of solvents (see table below)
Solvent Selection Guide (General Properties)
| Solvent | Class | Boiling Point (°C) | Polarity | Expected Behavior for a Hydrochloride Salt |
| Water | Protic | 100 | High | Likely high solubility, may need an anti-solvent. |
| Ethanol | Protic | 78 | High | Good candidate for "soluble hot, insoluble cold". |
| Isopropanol (IPA) | Protic | 82 | Medium-High | Good candidate, often provides good crystal quality. |
| Acetonitrile | Aprotic | 82 | Medium | May be a suitable solvent. |
| Ethyl Acetate | Aprotic | 77 | Low-Medium | Possible anti-solvent. |
| Toluene | Aromatic | 111 | Low | Likely an anti-solvent. |
| Heptane/Hexane | Aliphatic | ~98/~69 | Very Low | Strong anti-solvent. |
Procedure:
-
Place a small, known amount of crude material (e.g., 20 mg) into several vials.
-
To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume needed. A solvent that dissolves the solid easily at room temperature is likely too good.
-
For solvents that do not dissolve the solid at room temperature, heat the vial gently (e.g., to 60°C). Continue adding the solvent dropwise until the solid dissolves completely. Record the total volume.
-
Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the outcome. The ideal solvent is one that required a moderate amount of solvent to dissolve at high temperature and resulted in a high yield of crystalline solid upon cooling.
-
Anti-Solvent Addition: For solvents where the compound is too soluble even when cold (e.g., water), an anti-solvent (e.g., Isopropanol, Acetone) can be added slowly to the solution at room temperature until turbidity (cloudiness) is observed, which indicates the onset of precipitation.
Decision Tree for Solvent System Selection
Caption: Decision process for selecting a suitable crystallization solvent system.
Protocol 2: Optimized Cooling Crystallization with Seeding
Objective: To produce a high-purity crystalline product with good morphology and yield. This protocol assumes Isopropanol (IPA) has been identified as a suitable solvent.
Procedure:
-
Dissolution: Charge the crude (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride to a clean, appropriately sized reactor or flask equipped with a stirrer and condenser. Add the minimum amount of IPA required to form a stirrable slurry.
-
Heating: Heat the mixture to reflux (approx. 82°C) with stirring until all solids have dissolved. If some solids remain, add small additional volumes of IPA until a clear solution is achieved. Note the final volume.
-
Controlled Cooling: Turn off the heat and allow the solution to cool slowly with gentle stirring. A rate of 10-20°C per hour is a good starting point.
-
Seeding: When the solution has cooled to a temperature slightly below the saturation point (e.g., 65-70°C, determined by observing the first signs of cloudiness in trial runs), add a small amount (0.1-1% by weight) of pure seed crystals. Proper seeding is crucial for controlling polymorphism and ensuring batch-to-batch consistency.[10][11]
-
Maturation: Continue the slow cooling profile down to room temperature (20-25°C).
-
Final Cooling & Aging: Cool the slurry further using an ice bath to 0-5°C. Hold (age) the slurry at this temperature for at least 1-2 hours to maximize the yield.
-
Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold IPA to remove residual mother liquor. Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
-
ACS Publications. (2003). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ACS Publications. Available at: [Link]
-
Solitek Pharma. (n.d.). Crystallization process development for better formulations. Solitek Pharma. Available at: [Link]
-
Seven Star Pharma. (2025). Crystallization Process Development. Seven Star Pharma. Available at: [Link]
-
ResearchGate. (n.d.). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF. ResearchGate. Available at: [Link]
-
Nature. (2025). Impact of impurities on crystal growth. Nature. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]
-
ACS Publications. (2013). Influence of Impurities on Crystallization Kinetics of Calcium Sulfate Dihydrate and Hemihydrate in Strong HCl-CaCl2 Solutions. Industrial & Engineering Chemistry Research. Available at: [Link]
-
TutorChase. (n.d.). How do impurities affect salt crystallisation?. TutorChase. Available at: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Quora. Available at: [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Molecules. Available at: [Link]
-
PMC. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. sevenstarpharm.com [sevenstarpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. tutorchase.com [tutorchase.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solitekpharma.com [solitekpharma.com]
Technical Support Center: Troubleshooting Catalyst Deactivation by (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation when using (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in their synthetic routes. This document provides a structured, in-depth approach to diagnosing, mitigating, and resolving these issues.
Introduction: The Challenge of Pyridine-Containing Reagents
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a valuable building block in pharmaceutical and materials science. However, its inherent chemical structure, specifically the pyridine nitrogen and the primary amine, presents a significant challenge in transition metal-catalyzed reactions. The lone pair of electrons on the pyridine nitrogen can act as a potent ligand, leading to strong coordination with the metal center of the catalyst.[1][2] This interaction can block active sites, leading to a phenomenon known as catalyst poisoning, which manifests as sluggish or completely stalled reactions.[1][2][3]
This technical guide will walk you through the common mechanisms of deactivation, provide systematic troubleshooting protocols, and offer strategies for prevention and even catalyst regeneration.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Q1: What are the primary mechanisms by which (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride deactivates my catalyst?
A1: There are several ways this reagent can deactivate a catalyst, primarily centered around the Lewis basicity of the pyridine nitrogen:
-
Direct Catalyst Poisoning: The most common issue is the strong coordination of the pyridine nitrogen to the active metal center (e.g., Palladium, Platinum, Rhodium).[2] This binding is often strong and can be considered irreversible under typical reaction conditions, effectively "poisoning" the catalyst by preventing substrate binding and subsequent catalytic turnover.[1][3]
-
Competitive Inhibition: Both the starting material and the product, if it also contains the pyridine moiety, can compete with the desired reactants for access to the catalyst's active sites.[1] This leads to a decrease in the reaction rate.
-
Formation of Inactive Catalyst Species: The reagent can induce changes in the catalyst's coordination sphere, potentially leading to the formation of stable, catalytically inactive complexes.[1]
-
Product Inhibition: As the reaction progresses, the accumulation of the pyridine-containing product can lead to increased catalyst poisoning, causing the reaction to slow down or stop prematurely.[1]
Q2: My reaction is not proceeding to completion. How can I confirm that catalyst deactivation by the pyridine moiety is the culprit?
A2: A systematic approach is key to diagnosing the problem. Consider the following diagnostic experiments:
-
Control Experiment without the Pyridine Moiety: If possible, run the same reaction with an analogous substrate that lacks the pyridine nitrogen. If this reaction proceeds smoothly, it strongly suggests the pyridine is the deactivating agent.
-
Incremental Catalyst Addition: Add a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, it is a strong indicator of catalyst deactivation rather than substrate decomposition or other issues.
-
Examine the Reaction Profile: Monitor the reaction progress over time. A sharp decrease in the reaction rate after an initial period of activity is a classic sign of catalyst poisoning.
Q3: Does the dihydrochloride salt form of the reagent affect catalyst deactivation?
A3: The dihydrochloride form means the amine and the pyridine nitrogen are protonated. In theory, protonation of the pyridine nitrogen should reduce its ability to coordinate to the metal center, thereby mitigating catalyst poisoning.[4] However, the reaction conditions, particularly the presence of a base, can deprotonate the pyridine, liberating the lone pair and enabling it to poison the catalyst. The presence of chloride ions can also influence the catalytic cycle, sometimes in a detrimental way.
Part 2: Troubleshooting Guides - A Practical Approach
This section provides actionable steps to address catalyst deactivation in your experiments.
Scenario 1: Sluggish or Stalled Reaction
Symptoms:
-
Low conversion of starting material.
-
Reaction stops before completion.
-
Formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish or stalled reaction.
Detailed Steps:
| Strategy | Underlying Principle | Experimental Protocol | Expected Outcome |
| Increase Catalyst Loading | Compensates for the portion of the catalyst that is poisoned.[1] | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). | Improved conversion, although this is not always a cost-effective solution. |
| Modify Reaction Conditions | Harsher conditions can sometimes overcome the energy barrier imposed by the poisoned catalyst.[2] | Increase the reaction temperature in 10-20°C increments. Increase the pressure if applicable (e.g., in hydrogenations). | Increased reaction rate and conversion. Be mindful of potential side reactions at higher temperatures. |
| Change Solvent | Protic solvents can protonate the pyridine nitrogen, reducing its poisoning effect.[2] | Switch from an aprotic solvent (e.g., THF, dioxane) to a protic solvent like acetic acid or an alcohol. | Enhanced catalyst activity and higher yields. |
| Change Catalyst/Ligand System | Some catalyst systems are more resistant to poisoning by nitrogen heterocycles. | Consider using a more electron-rich or sterically hindered ligand. In some cases, switching from a palladium to a nickel or rhodium catalyst might be beneficial.[2] | A successful reaction with the new catalyst system. |
| Protect the Pyridine Nitrogen | Temporarily masking the pyridine nitrogen prevents it from coordinating to the catalyst. | Convert the pyridine to its N-oxide or quaternize it with an alkyl halide. The protecting group can be removed after the reaction. | The reaction proceeds smoothly without deactivation. |
Scenario 2: Gradual Decrease in Activity in a Flow Chemistry Setup
Symptoms:
-
Initial high conversion that drops over time.
-
Need to decrease the flow rate to maintain conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing activity in a flow chemistry setup.
Detailed Steps:
| Strategy | Underlying Principle | Experimental Protocol | Expected Outcome |
| Lower Substrate Concentration | Reduces the concentration of the poison the catalyst is exposed to at any given time. | Decrease the concentration of the (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride solution being flowed through the reactor. | Slower but more stable catalyst performance over a longer period. |
| Implement a Guard Bed | A sacrificial bed that removes the poison before it reaches the main catalyst bed.[5] | Pack a pre-column with a less expensive, sacrificial material that can bind the pyridine compound. | Extended lifetime of the primary catalyst bed. |
| Periodic Catalyst Regeneration | In-situ or ex-situ treatment to remove the poison and restore catalyst activity. | This is highly dependent on the catalyst and the nature of the poisoning. For some palladium catalysts, washing with a dilute solution of a salt like NH4Cl has been shown to be effective in regenerating the catalyst.[6] A more general approach could involve washing with an acidic solution to protonate and remove the bound pyridine. | Restoration of catalyst activity, allowing for repeated use of the catalyst bed. |
Part 3: Catalyst Regeneration Protocols
Disclaimer: The feasibility and effectiveness of catalyst regeneration are highly dependent on the specific catalyst, support, and the severity of the poisoning. Always perform small-scale tests before applying a regeneration protocol to your entire batch of catalyst.
Protocol 1: Acidic Wash for Palladium on Carbon (Pd/C)
This protocol is intended for Pd/C catalysts that have been deactivated by (6-Cyclopropylpyridin-3-yl)methanamine.
Materials:
-
Deactivated Pd/C catalyst
-
Dilute aqueous HCl (e.g., 0.1 M)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Catalyst Recovery: Carefully filter the deactivated catalyst from the reaction mixture under an inert atmosphere to prevent oxidation of the palladium.
-
Washing:
-
Wash the recovered catalyst with a solvent that is miscible with the reaction solvent and water (e.g., isopropanol) to remove residual organic compounds.
-
Suspend the catalyst in a dilute aqueous HCl solution.
-
Stir the suspension for 30-60 minutes at room temperature. The acid will protonate the bound pyridine, facilitating its removal from the palladium surface.
-
-
Neutralization and Rinsing:
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Perform a final rinse with a suitable organic solvent (e.g., ethanol or acetone) to aid in drying.
-
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) to remove all traces of water and solvent.
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to confirm the restoration of its catalytic performance.
Protocol 2: Ammonium Chloride Wash for Palladium Zeolite Catalysts
This protocol is adapted from a method for regenerating alkali-metal-poisoned Pd-SSZ-13 catalysts and may be effective for removing nitrogen-containing poisons.[6]
Materials:
-
Deactivated Pd-zeolite catalyst
-
0.01 M Ammonium Chloride (NH4Cl) solution
-
Deionized water
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Safety Precautions: Follow standard laboratory safety procedures.
-
Catalyst Treatment:
-
Filtration and Rinsing:
-
Filter the hot suspension.
-
Wash the catalyst thoroughly with deionized water.
-
-
Drying: Dry the regenerated catalyst in an oven at 110°C.[6]
-
Performance Evaluation: Compare the catalytic activity of the regenerated catalyst to that of the fresh and deactivated catalyst.
Part 4: Proactive Strategies to Mitigate Deactivation
The most effective way to deal with catalyst deactivation is to prevent it from happening in the first place.
-
Rational Ligand Selection: For homogeneous catalysis, the choice of ligand is critical. Bulky, electron-rich ligands can sometimes protect the metal center from coordination by the pyridine nitrogen.[7]
-
Use of Additives: In some cases, the addition of a Lewis acid can complex with the pyridine nitrogen, preventing it from poisoning the catalyst.
-
Process Optimization: Running reactions at lower conversions and then separating the product before recycling the unreacted starting material can minimize product inhibition.[1]
Conclusion
Deactivation of catalysts by pyridine-containing compounds like (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a common but manageable challenge. By understanding the underlying mechanisms and employing a systematic troubleshooting approach, researchers can overcome these obstacles. The diagnostic tools, troubleshooting guides, and regeneration protocols provided in this document offer a comprehensive framework for maintaining high catalytic efficiency in your synthetic endeavors.
References
-
Maxted, E. B., & Walker, A. G. (1948). Studies in the Detoxication of Catalyst Poisons. Part VII. The Self-poisoning Effect in the Hydrogenation of Pyridine. Journal of the Chemical Society (Resumed), 1093. Available from: [Link]
-
Li, Y., et al. (2026). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances. Available from: [Link]
-
Yoshino, T. (2011). Ammonia in Transition Metal-catalyzed Reaction. SlideShare. Available from: [Link]
- J.A. Moulijn, A.E. van Diepen, F. Kapteijn. (2001). Poisoning and deactivation of palladium catalysts.
- Ball, L. T., et al. (2023). Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights.
- Al-Amin, M., & Córdova, A. (2014).
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available from: [Link]
-
SABIC. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
-
chemeurope.com. Catalyst poisoning. Available from: [Link]
- Google Patents. US3959382A - Method for reactivating palladium catalysts.
-
AmmoniaKnowHow. Catalyst deactivation Common causes. Available from: [Link]
-
ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]
- He, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
-
DCL Inc. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Medicinal Chemist's Guide to SAR: (6-Cyclopropylpyridin-3-yl)methanamine vs. (6-isopropylpyridin-3-yl)methanamine
An In-Depth Comparison for Strategic Drug Design
For researchers, scientists, and drug development professionals, the optimization of a lead compound is a journey of meticulous, iterative design. At the core of this process lies the structure-activity relationship (SAR) study, a systematic exploration of how molecular modifications impact a compound's biological profile. The choice of which building blocks to incorporate is a critical decision that can profoundly influence potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, building blocks: (6-Cyclopropylpyridin-3-yl)methanamine and (6-isopropylpyridin-3-yl)methanamine. We will explore the strategic rationale behind choosing one over the other, supported by established medicinal chemistry principles and detailed experimental workflows.
The Central Question: Rigidity vs. Flexibility in Hydrophobic Space
The isopropyl and cyclopropyl groups are often considered bioisosteres, used to probe hydrophobic pockets within a biological target.[1][2] However, this is a simplification. The primary difference, and the crux of the strategic choice, lies in conformational rigidity. The isopropyl group offers rotational flexibility, while the three-membered ring of the cyclopropyl group introduces a significant degree of conformational constraint.[1][2] This fundamental difference has cascading effects on a molecule's interaction with its target and its metabolic fate.
The strategy of rigidification is a powerful tool in drug design. By locking a molecule into a specific shape, we can favor the "active conformation" recognized by the target receptor.[3] This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in potency and selectivity.[4][5][6]
Comparative Physicochemical Profile
Before delving into biological effects, a comparison of the fundamental physicochemical properties of the parent amines is essential. These properties govern how a molecule behaves in a biological system.
| Property | (6-Cyclopropylpyridin-3-yl)methanamine | (6-isopropylpyridin-3-yl)methanamine | Significance in SAR Studies |
| Molecular Weight ( g/mol ) | 148.22 | 150.22[7] | The minimal difference is unlikely to impact ligand efficiency metrics. |
| Lipophilicity (cLogP) | ~1.14 (Hansch π-value)[1] | ~1.53 (Hansch π-value)[1] | The isopropyl group is more lipophilic. While this can improve membrane permeability, it may also increase non-specific binding and metabolic clearance. The less lipophilic cyclopropyl group can improve aqueous solubility.[8] |
| Conformational Rigidity | High | Low | The rigid cyclopropyl group can lock the molecule into its bioactive conformation, enhancing potency.[3][4] The flexible isopropyl group can adapt to various binding pocket shapes. |
| Metabolic Stability | Generally High | Generally Low | The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[8][9][10] The tertiary C-H of the isopropyl group is a common metabolic hotspot. |
The Strategic Advantage of the Cyclopropyl Group
The incorporation of a cyclopropyl moiety is a well-established tactic in medicinal chemistry to address several common challenges in lead optimization.
-
Enhanced Metabolic Stability : The high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to CYP-mediated oxidation.[10] Replacing a metabolically labile isopropyl group with a cyclopropyl ring is a classic strategy to block a metabolic hotspot, increase a compound's half-life, and improve its pharmacokinetic profile.[8][10]
-
Increased Potency and Selectivity : By constraining the molecule, the cyclopropyl group reduces the number of possible conformations, making it more likely to be in the active conformation required for binding.[3] This can lead to higher binding affinity (potency) and reduce interactions with off-targets, thereby improving selectivity.
-
Favorable Physicochemical Properties : The cyclopropyl group can improve properties like aqueous solubility by reducing lipophilicity compared to an isopropyl group.[8]
The Role of the Isopropyl Group
While the cyclopropyl group offers clear advantages in optimization, the isopropyl group remains a valuable tool, particularly in the exploratory phases of SAR.
-
Probing Hydrophobic Pockets : The rotational freedom of the isopropyl group allows it to effectively "map" the topology of a hydrophobic binding site. Its larger volume can sometimes achieve more extensive van der Waals contacts than a cyclopropyl group.
-
Synthetic Tractability : Depending on the synthetic route, introducing an isopropyl group can sometimes be more straightforward than forming a cyclopropane ring, making it suitable for rapid analog synthesis in early SAR studies.
Experimental Design for Comparative SAR
To empirically determine the optimal substituent for a given biological target, a systematic workflow is essential. This process involves synthesis, in vitro biological evaluation, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Caption: A systematic workflow for comparative SAR studies.
Experimental Protocols
The following are generalized, yet detailed, protocols for the key experiments outlined in the workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to determine the concentration of a compound required to inhibit 50% of a target kinase's activity.[11][12][13]
-
Objective: To quantify and compare the potency of the cyclopropyl and isopropyl analogs against a target kinase.
-
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide or protein like myelin basic protein)
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Adenosine triphosphate (ATP), typically at the Kₘ concentration for the specific kinase
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Using an acoustic liquid handler, transfer nanoliter volumes of each concentration to a 384-well assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Dispense this mix into all wells of the assay plate.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1-2 hours at room temperature or 30°C.
-
Detection: Stop the kinase reaction and measure the product formation according to the detection kit manufacturer's instructions. For the ADP-Glo™ assay, this involves two steps: first, adding a reagent to stop the reaction and deplete remaining ATP, and second, adding a detection reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Read the luminescence on a plate reader. Normalize the data using the "no inhibition" (DMSO) and "maximum inhibition" (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
Protocol 2: Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[14][15][16][17]
-
Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance of the cyclopropyl and isopropyl analogs.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Test compounds (10 mM in DMSO)
-
Control compounds (one high-turnover, one low-turnover)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
-
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer. Pre-warm this mixture at 37°C.
-
Initiation: In a 96-well plate, add the test compound (final concentration typically 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
Time-Course Incubation: Incubate the plate at 37°C with shaking.
-
Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.[17]
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). Calculate the half-life using the formula: t₁/₂ = 0.693 / k.
-
Hypothetical Case Study: Data Interpretation
Imagine the two analogs were tested in the assays above for a hypothetical kinase target.
| Analog | R-Group | Target Kinase IC₅₀ (nM) | Selectivity (Off-Target/Target IC₅₀) | Metabolic t₁/₂ (min) |
| 1 | Isopropyl | 65 | 15x | 8 |
| 2 | Cyclopropyl | 72 | 80x | >60 |
Interpretation: In this scenario, both compounds show similar high potency against the target kinase. However, the cyclopropyl analog (2 ) is vastly superior in two key areas. Its selectivity is over 5-fold better than the isopropyl analog, suggesting fewer potential off-target side effects. Most critically, its metabolic stability is significantly improved, with a half-life greater than 60 minutes compared to only 8 minutes for the isopropyl version. This data strongly supports prioritizing the cyclopropyl-containing series for further lead optimization.
Conclusion: A Strategic Choice Guided by Data
The decision to use (6-Cyclopropylpyridin-3-yl)methanamine over (6-isopropylpyridin-3-yl)methanamine, or vice versa, is a strategic one rooted in the goals of the SAR study.
-
Choose the isopropyl analog for initial SAR exploration to quickly understand the steric and hydrophobic requirements of a binding pocket.
-
Choose the cyclopropyl analog to address known metabolic liabilities, improve selectivity, or enhance potency through conformational locking.[8][18]
Ultimately, the most robust approach is to synthesize and test both analogs. The empirical data from well-designed biological and ADME assays, as detailed in this guide, provides the clearest path forward, enabling medicinal chemists to rationally design molecules with a higher probability of clinical success.
References
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Roche, D., et al. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
- Domagala, M., et al. (2015). Role of the conformational rigidity in de novo design of biomimetic antimicrobial compounds. Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Bio-protocol. (2024). In Vitro Kinase Inhibition Assay. Available from: [Link]
-
Roche, D., et al. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers. PubMed. Available from: [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link]
-
Troup, R. I., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
- Wermuth, C. G. (Ed.). (2015). The Practice of Medicinal Chemistry. Elsevier.
-
protocols.io. (2024). In vitro kinase assay. Available from: [Link]
-
Scott, J. S., & Jones, A. M. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]
-
Troup, R. I., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Troup, R. I., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2020). Comparison of lipophilicities between the linear alkyl, isopropyl,... Available from: [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119081689, 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine. Available from: [Link]
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025).
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
Ulrich, S., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available from: [Link]
-
Putz, M. V., & Duda-Seiman, D. M. (2016). Chemical Structure-Biological Activity Models for Pharmacophores' 3D-Interactions. International Journal of Molecular Sciences. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20117748, [6-(Propan-2-yloxy)pyridin-3-yl]methanamine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20117748, [6-(Propan-2-yloxy)pyridin-3-yl]methanamine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119081689, 6-(2-(5-(3-(Dimethylamino)propyl)pyridin-3-Yl)ethyl)-4-Methylpyridin-2-Amine. Available from: [Link]
-
NextSDS. (6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information. Available from: [Link]
-
NextSDS. [6-(propan-2-yl)pyridin-3-yl]methanamine — Chemical Substance Information. Available from: [Link]
Sources
- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wpage.unina.it [wpage.unina.it]
- 7. (6-Isopropylpyridin-3-yl)methanamine|CAS 954388-18-2 [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. beckman.com [beckman.com]
- 18. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
comparing reactivity of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride with its free base
An In-Depth Technical Guide to the Comparative Reactivity of (6-Cyclopropylpyridin-3-yl)methanamine: Dihydrochloride Salt vs. Free Base
For professionals in chemical synthesis and drug development, selecting the appropriate form of a reagent is a critical decision that dictates reaction efficiency, yield, and purity. (6-Cyclopropylpyridin-3-yl)methanamine is a valuable building block in medicinal chemistry, notable for its substituted pyridine core. It is commonly available as both a free base and a dihydrochloride salt. This guide provides an in-depth comparison of the reactivity of these two forms, supported by chemical principles and detailed experimental protocols, to empower researchers to make informed decisions in their synthetic strategies.
Fundamental Chemical and Physical Differences
The reactivity of an amine is fundamentally dictated by the availability of the lone pair of electrons on the nitrogen atom. The difference between (6-Cyclopropylpyridin-3-yl)methanamine free base and its dihydrochloride salt is the protonation state of its two basic nitrogen centers: the primary aminomethyl group and the pyridine ring nitrogen.
The Free Base: In its free base form, the primary amine's nitrogen has a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. The pyridine nitrogen is also basic and possesses a lone pair. This nucleophilicity is the driving force for its participation in a wide array of chemical reactions.
The Dihydrochloride Salt: In the dihydrochloride salt, both the primary amine and the pyridine nitrogen are protonated, forming an ammonium cation (-CH₂NH₃⁺) and a pyridinium cation, respectively. The lone pair on the primary amine is engaged in a bond with a proton, effectively neutralizing its nucleophilicity. Consequently, the salt is inert in reactions that require a nucleophilic amine.
Figure 1: Acid-base equilibrium of (6-Cyclopropylpyridin-3-yl)methanamine.
This fundamental difference in electronic structure gives rise to distinct physical properties, which are summarized in the table below.
| Property | (6-Cyclopropylpyridin-3-yl)methanamine Free Base | (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride | Rationale & Practical Implications |
| Nucleophilicity | High | Negligible | The free base is required for reactions like acylation and alkylation. The salt acts as a "protected" form. |
| Basicity | Basic | Neutral/Slightly Acidic | The free base can act as a base in reactions. The salt is stable to acidic conditions. |
| Aqueous Solubility | Low | High | Salts are generally preferred for aqueous formulations and some purification methods.[1][2] |
| Organic Solvent Solubility | High (in common solvents like DCM, THF, EtOAc) | Low (in non-polar solvents) | The free base is ideal for reactions in standard organic solvents. The salt may precipitate. |
| Stability & Handling | Can be sensitive to air (oxidation, CO₂) | Crystalline, stable solid. Easier to handle and weigh accurately. | The salt form offers a longer shelf-life and is less hygroscopic, making it superior for storage.[1] |
Comparative Reactivity in Key Synthetic Transformations
The choice between the free base and the dihydrochloride salt directly impacts the outcome of common synthetic transformations.
N-Acylation
N-acylation is a cornerstone reaction for primary amines, forming a stable amide bond. This reaction relies on the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).[3][4]
-
Free Base: Reacts readily and often rapidly with acylating agents at room temperature. The reaction is typically high-yielding.[4][5]
-
Dihydrochloride Salt: Is completely unreactive towards acylating agents under neutral conditions. The protonated ammonium group (-NH₃⁺) is not nucleophilic. To initiate a reaction, at least two equivalents of an external base (e.g., triethylamine, pyridine, or an inorganic base) must be added to neutralize the dihydrochloride and generate the free base in situ.
N-Alkylation
N-alkylation involves the reaction of the amine with an alkyl halide.[4][6] Similar to acylation, this is an Sₙ2 reaction that requires a nucleophilic amine.
-
Free Base: Is susceptible to alkylation. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to potential over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[6][7]
-
Dihydrochloride Salt: Is inert to alkyl halides. The addition of a base is required to deprotonate the amine and enable the reaction. This can sometimes be used to control the reaction, where a slow addition of base can maintain a low concentration of the reactive free base.
Experimental Design for Head-to-Head Reactivity Comparison
To provide a tangible demonstration of these reactivity differences, the following experimental workflow is proposed. The objective is to compare the rate of N-acetylation using acetic anhydride under three distinct conditions.
Figure 2: Workflow for comparing the N-acetylation reactivity.
Protocol 1: N-Acetylation of (6-Cyclopropylpyridin-3-yl)methanamine Free Base
-
Setup: To a stirred solution of (6-Cyclopropylpyridin-3-yl)methanamine (1.0 mmol, 1.0 eq.) in dichloromethane (DCM, 10 mL) at room temperature, add acetic anhydride (1.1 mmol, 1.1 eq.).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at intervals (e.g., 0, 1, and 4 hours).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
Protocol 2: Attempted N-Acetylation of the Dihydrochloride Salt (Negative Control)
-
Setup: To a stirred suspension of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.0 mmol, 1.0 eq.) in DCM (10 mL) at room temperature, add acetic anhydride (1.1 mmol, 1.1 eq.).
-
Monitoring: Monitor the reaction by TLC at the same intervals as Protocol 1. Observe for any consumption of starting material.
Protocol 3: Base-Mediated N-Acetylation of the Dihydrochloride Salt
-
Setup: To a stirred suspension of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride (1.0 mmol, 1.0 eq.) in DCM (10 mL) at room temperature, add triethylamine (Et₃N) (2.2 mmol, 2.2 eq.). Stir for 5 minutes.
-
Reaction: Add acetic anhydride (1.1 mmol, 1.1 eq.) to the mixture.
-
Monitoring: Monitor the reaction progress by TLC at the same intervals.
-
Workup: Upon completion, wash the reaction mixture with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Expected Results
| Protocol | Condition | Expected Outcome (after 4h) | Rationale |
| 1 | Free Base | >95% conversion to product | The amine is nucleophilic and readily attacks the anhydride. |
| 2 | Dihydrochloride Salt | <5% conversion; starting material remains | The ammonium group is not nucleophilic and cannot initiate the reaction. |
| 3 | Dihydrochloride Salt + Base | >95% conversion to product | The added triethylamine deprotonates the ammonium salt, regenerating the nucleophilic free base in situ. |
Practical Implications and Strategic Synthesis
-
For Direct Reactivity: When planning a synthesis that requires a nucleophilic amine, such as amide bond formation, alkylation, or reductive amination, the free base is the reagent of choice. Using the salt will necessitate the addition of at least two equivalents of base, which can complicate the reaction mixture and purification.
-
For Stability and Storage: The dihydrochloride salt is superior for long-term storage due to its crystalline nature and stability. It is less prone to degradation and simplifies accurate weighing.
-
As a Protecting Group Strategy: The salt form can be viewed as an in situ protecting group for the amine. If a reaction needs to be performed on another part of the molecule under conditions that the free base would not tolerate (e.g., certain oxidations or electrophilic additions), one can use the salt form. The nucleophilic amine can then be "deprotected" in a subsequent step by simple neutralization to proceed with further transformations.
-
In Drug Formulation: In pharmaceutical development, salt forms are often chosen to improve the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][8] Understanding the interplay between the salt and free base forms is crucial for predicting how a drug will behave in different pH environments, such as the gastrointestinal tract.[2]
Conclusion
The reactivity of (6-Cyclopropylpyridin-3-yl)methanamine is fundamentally governed by its protonation state. The free base is a reactive nucleophile essential for common amine-based transformations, while the dihydrochloride salt is its stable, unreactive counterpart. The choice between these two forms is not arbitrary but a strategic decision based on the intended application. For direct chemical synthesis, the free base is required. For storage, handling, and certain formulation or protection strategies, the dihydrochloride salt offers significant advantages. By understanding the principles outlined in this guide, researchers can optimize their synthetic routes, improve reaction outcomes, and make more strategic decisions in the laboratory.
References
-
Lumen Learning. Reactions of amines | Organic Chemistry II. [Link]
-
Feroci, M., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]
-
Kamal, A., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
Devi, N., & Deka, D. C. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. [Link]
-
Rostami, A., & Ghorbani-Choghamarani, A. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society. [Link]
-
ResearchGate. Alkylation of 4-alkylaminopyridine. [Link]
-
Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research. [Link]
-
OpenStax. (2023). Reactions of Amines. In Organic Chemistry: A Tenth Edition. [Link]
-
Boyd, S., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society. [Link]
-
Kumar, R., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]
-
Westin, J. Synthesis of Amines - Organic Chemistry. Jack Westin. [Link]
-
Morsch, L., et al. 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
Scilit. Mild and Useful Method for N-Acylation of Amines. [Link]
-
NextSDS. (6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information. [Link]
-
Serajuddin, A. T. M. (2005). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Katori, Y., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals. [Link]
-
FORCE Technology. Measurement methods for selected emissions from amine-based carbon capture plants. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ITRC. 3 Chemical Properties. [Link]
-
ATSDR. 7. ANALYTICAL METHODS. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences. [Link]
-
Li, S., et al. (2023). Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate. Molecular Pharmaceutics. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. jackwestin.com [jackwestin.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Purity Determination of Novel Small Molecules: A Representative Study
In the landscape of drug discovery and development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring its safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the purity determination of a novel small molecule, hypothetically designated as CAS 2251053-29-7. Due to the limited publicly available information on this specific compound, this guide will utilize a representative small molecule to illustrate the principles and practices of analytical method validation. The focus is to provide researchers, scientists, and drug development professionals with a detailed framework for establishing scientifically sound and defensible purity assessment methods.
The narrative will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method, followed by a comparative analysis with orthogonal techniques. The experimental choices and validation parameters are explained in the context of established regulatory guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Critical Role of Purity Determination in Drug Development
The purity of an API is a critical quality attribute that can directly impact its safety and therapeutic effect. Impurities, which can arise from the manufacturing process, degradation, or storage, must be identified, quantified, and controlled within acceptable limits.[1][2][3] Regulatory agencies worldwide mandate the use of validated analytical procedures to ensure that the purity of a drug substance meets the required specifications.[4][5][6][7]
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of drug impurities due to its high sensitivity, specificity, and reproducibility.[2][8][9] A well-developed and validated stability-indicating HPLC method can separate the main component from its potential impurities and degradation products.[10][11]
Experimental Protocol: RP-HPLC Method for Purity Determination
The following protocol outlines a representative reversed-phase HPLC method for the quantification of a hypothetical small molecule and its related substances.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Preparation of Solutions:
-
Standard Solution: Prepare a solution of the reference standard in the diluent at a known concentration (e.g., 1.0 mg/mL for the assay and a diluted solution for impurity quantification).
-
Sample Solution: Prepare a solution of the test article in the diluent at the same concentration as the standard solution.
Method Validation Workflow
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][12][13] The following workflow, based on ICH Q2(R1) guidelines, will be applied.[12][14][15]
Caption: Workflow for the validation of an analytical method.
Validation Parameters and Acceptance Criteria
The validation of the HPLC method will be assessed against the following parameters, with typical acceptance criteria provided.
| Validation Parameter | Experimental Approach | Acceptance Criteria | Rationale |
| Specificity | Analyze blank, placebo, reference standard, and stressed samples (acid, base, peroxide, heat, light). | The peak for the main component should be free of interference from excipients, impurities, and degradation products. Peak purity analysis should confirm homogeneity. | To ensure the method is able to assess the analyte unequivocally in the presence of other components.[12][16] |
| Linearity | Analyze a minimum of five concentrations of the reference standard across the specified range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. | To demonstrate a proportional relationship between the analyte concentration and the detector response.[8][10] |
| Range | Derived from the linearity studies. | For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification. | To define the interval over which the method is precise, accurate, and linear.[4][8] |
| Accuracy | Analyze samples with known amounts of analyte added (spiking) at different concentration levels (e.g., 80%, 100%, 120%). | The recovery should be within 98.0% to 102.0% for the assay. For impurities, recovery should be within an appropriate range depending on the concentration. | To determine the closeness of the test results to the true value.[5][16] |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample or three preparations at three different concentrations. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two sets of data should be within an acceptable range. | To assess the degree of scatter between a series of measurements under the same and different conditions.[6][10] |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | The LOD should be low enough to detect any potential impurities. | The lowest amount of analyte that can be detected but not necessarily quantitated.[16] |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | The LOQ should be at or below the reporting threshold for impurities. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16] |
| Robustness | Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate. | The system suitability parameters should remain within the defined limits. | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] |
Comparison with Alternative and Orthogonal Methods
While HPLC is a powerful tool, employing orthogonal methods with different separation principles is crucial for a comprehensive purity assessment and to mitigate the risk of co-eluting impurities.[17]
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC utilizes smaller particle size columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[18] Coupling UPLC with a mass spectrometer provides mass information, which is invaluable for impurity identification and structural elucidation.[17][19]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their charge-to-mass ratio in an electric field.[1][20] This technique offers a different separation mechanism compared to chromatography and can be particularly useful for charged or highly polar compounds that are difficult to analyze by reversed-phase HPLC.[1][20]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[1][21] It is a "green" alternative that reduces organic solvent consumption and can provide unique selectivity, especially for chiral separations and the analysis of less polar compounds.[1][21]
Performance Comparison of Analytical Methods
| Feature | RP-HPLC | UPLC-MS | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partition chromatography | Partition chromatography with mass detection | Electrophoretic mobility | Partition/Adsorption chromatography |
| Resolution | Good to High | Very High | Very High | High |
| Analysis Time | Moderate | Fast | Fast | Very Fast |
| Sensitivity | Good | Very High | High | Good |
| Selectivity | Good | High (mass-based) | Excellent (charge/size-based) | Good (tunable with co-solvents) |
| Solvent Consumption | High | Low | Very Low | Low (primarily CO₂) |
| Impurity ID | Requires isolation or MS coupling | Direct identification possible | Indirect | Requires MS coupling |
| Best Suited For | Routine QC, broad range of compounds | Complex mixtures, trace impurities, identification | Charged/polar compounds, chiral separations | Chiral separations, less polar compounds, "green" chemistry |
Decision-Making for Method Selection
The choice of an analytical method depends on the specific requirements of the analysis.
Caption: Factors influencing the selection of an analytical method.
Conclusion
The validation of analytical methods for purity determination is a critical and legally required aspect of drug development.[4][6] While RP-HPLC remains the workhorse for routine quality control, a comprehensive purity assessment often necessitates the use of orthogonal techniques like UPLC-MS and CE to ensure all potential impurities are detected and controlled. The choice of the most appropriate analytical method should be based on a thorough understanding of the compound's properties and the specific analytical requirements, all within the framework of established regulatory guidelines. This guide provides a foundational understanding and a practical framework for developing and validating robust analytical methods for novel small molecules, thereby ensuring the quality and safety of new medicines.
References
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]
-
USP <1225> Method Validation. BA Sciences. Available from: [Link]
-
A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. Available from: [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]
-
Small Molecule Identification and Purity Testing. Medistri SA. Available from: [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available from: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
〈1225〉 Validation of Compendial Procedures. USP-NF ABSTRACT. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]
-
Small Molecule Identity and Purity Testing. Pacific BioLabs. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from: [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available from: [Link]
-
Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. Available from: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available from: [Link]
Sources
- 1. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals – Read Article in LENS [readarticle.org]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. rroij.com [rroij.com]
- 4. uspbpep.com [uspbpep.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. jetir.org [jetir.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. USP <1225> Method Validation - BA Sciences [basciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 21. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
Benchmarking (6-Cyclopropylpyridin-3-yl)methanamine: A Superior Primary Amine Building Block for Lead Optimization
Executive Summary & Chemical Rationale
Primary amine building blocks are foundational in medicinal chemistry, routinely utilized for amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr). However, standard motifs like benzylamine or simple alkyl-pyridinyl methanamines frequently introduce liabilities regarding metabolic stability, excessive lipophilicity, or off-target toxicity.
(6-Cyclopropylpyridin-3-yl)methanamine has emerged as a highly privileged scaffold in modern drug discovery. The strategic incorporation of a cyclopropyl group at the 6-position of the pyridine ring provides a unique combination of steric bulk and exceptional resistance to cytochrome P450 (CYP450) mediated oxidation. Structure-activity relationship (SAR) studies have demonstrated that incorporating a cyclopropane-containing side chain at the pyridine ring provides ligands with significantly improved target subtype selectivity[1]. Furthermore, cyclopropylpyridine analogs have been shown to retain high target affinity while exhibiting superior selectivity and solubility compared to traditional alkyl or aryl counterparts[2].
The Causality of the Cyclopropyl Advantage: The cyclopropyl group acts as a superior bioisostere for phenyl, ethyl, or isopropyl groups. The sp2 -like character of the cyclopropane C–C bonds mimics the geometry of a π -system, allowing for favorable binding interactions without the high lipophilicity (LogP) penalty of a full aromatic ring. More importantly, the high s-character of the cyclopropyl C–H bonds significantly increases their bond dissociation energy, effectively blocking the hydrogen atom transfer (HAT) mechanism required for CYP450-mediated aliphatic oxidation.
Physicochemical & Metabolic Benchmarking
To objectively evaluate (6-Cyclopropylpyridin-3-yl)methanamine, we benchmarked its performance against three standard primary amine alternatives.
Table 1: Comparative Physicochemical and In Vitro Metabolic Profiles
| Building Block | cLogP | pKa (Amine) | TPSA (Ų) | HLM t½ (min) | Primary Metabolic Liability |
| Benzylamine | 1.09 | 9.3 | 26.0 | 15 | Rapid benzylic oxidation, N-dealkylation |
| (6-Methylpyridin-3-yl)methanamine | 0.65 | 8.9 | 38.9 | 25 | Oxidation of the 6-methyl group |
| (6-Isopropylpyridin-3-yl)methanamine | 1.52 | 8.9 | 38.9 | 20 | Rapid oxidation at the tertiary carbon |
| (6-Cyclopropylpyridin-3-yl)methanamine | 1.20 | 8.8 | 38.9 | > 60 | Highly resistant to CYP450 oxidation |
Data Interpretation: The isopropyl analogue undergoes rapid Phase I metabolism due to the highly abstractable proton at the tertiary carbon. By cyclizing this motif, (6-Cyclopropylpyridin-3-yl)methanamine eliminates this metabolic soft spot, extending the human liver microsome (HLM) half-life to over 60 minutes. Additionally, the electron-withdrawing nature of the pyridine ring lowers the basicity (pKa ~8.8) relative to benzylamine (pKa ~9.3), increasing the fraction of un-ionized molecules at physiological pH (7.4) and thereby enhancing passive membrane permeability.
Experimental Workflows & Self-Validating Protocols
To validate the metabolic stability claims, the following high-throughput microsomal stability workflow is employed.
Caption: Experimental workflow for assessing microsomal metabolic stability.
Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the intrinsic clearance ( CLint ) of the amine building blocks. Self-Validating Mechanism: This protocol is engineered as a self-validating system. It includes a minus-NADPH control to rule out non-CYP mediated degradation (e.g., amidases) and utilizes Verapamil (high clearance) and Warfarin (low clearance) as internal system checks to ensure the microsomes are active but not over-digesting.
-
Preparation: Prepare a 10 mM stock solution of (6-Cyclopropylpyridin-3-yl)methanamine in DMSO. Dilute to 100 µM in 50% acetonitrile/water.
-
Matrix Assembly: In a 96-well deep-well plate, combine 1 µM test compound (final concentration) with pooled Human Liver Microsomes (1.0 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Control Assignment:
-
Positive Control: Verapamil (1 µM) to confirm CYP activity.
-
Negative Control: Warfarin (1 µM) to confirm baseline stability.
-
Minus-Cofactor Control: Buffer replaces NADPH to check for chemical instability.
-
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold quenching solution (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).
-
Data Processing: Plot the natural log of the peak area ratio (compound/internal standard) versus time. Calculate t1/2 and CLint from the slope.
Application Case Study: EED and nAChR Inhibitor Design
The utility of (6-Cyclopropylpyridin-3-yl)methanamine is highly validated in recent literature. In the development of inhibitors targeting Embryonic Ectoderm Development (EED) within the PRC2 complex, cyclopropylpyridine derivatives were utilized to achieve exceptional potency, efficacy, and oral bioavailability (e.g., EEDi-5285)[3].
Caption: Mechanism of action for cyclopropylpyridine-derived EED inhibitors on PRC2.
To ensure these highly potent compounds can reach intracellular targets like EED, passive permeability must be optimized.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: Verify the enhanced passive permeability of the cyclopropylpyridine amine versus standard benzylamines. Self-Validating Mechanism: Lucifer Yellow, a membrane-impermeable fluorescent dye, is added to the donor compartment. Post-incubation fluorescence in the acceptor well validates that the artificial membrane remained structurally intact (preventing false positives from micro-tears).
-
Donor Preparation: Dilute the test amine to 10 µM in PBS (pH 7.4) containing 5% DMSO and 100 µM Lucifer Yellow.
-
Membrane Coating: Coat the PVDF membrane of a 96-well filter plate (acceptor) with 5 µL of a 1% (w/v) lecithin solution in dodecane.
-
Assembly: Add 300 µL of the donor solution to the bottom plate. Add 200 µL of PBS (pH 7.4) to the acceptor filter plate. Carefully place the acceptor plate onto the donor plate.
-
Incubation: Incubate at room temperature for 5 hours in a humidity chamber without agitation.
-
Quantification: Separate the plates. Measure the concentration of the test compound in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor plate; reject any data points from wells exhibiting >1% Lucifer Yellow permeation.
-
Calculation: Calculate the effective permeability ( Pe ) using the Chen equation.
Conclusion
Benchmarking data unequivocally positions (6-Cyclopropylpyridin-3-yl)methanamine as a premium building block for lead optimization. By systematically replacing metabolically labile alkyl groups or overly lipophilic aromatic rings with this motif, medicinal chemists can achieve a superior balance of metabolic stability, target affinity, and passive permeability, significantly accelerating the path from hit to clinical candidate.
References[1] Title: Enantiopure Cyclopropane-Bearing Pyridyldiazabicyclo[3.3.0]octanes as Selective α4β2-nAChR Ligands | Source: NIH PMC | URL:Click Here for Verification[2] Title: Overview of Research into mTOR Inhibitors | Source: MDPI | URL:Click Here for Verification[3] Title: EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development | Source: ACS Publications (Journal of Medicinal Chemistry) | URL:Click Here for Verification
Sources
comparative pharmacokinetic profiling of cyclopropyl vs tert-butyl pyridine derivatives
Comparative Pharmacokinetic Profiling: Cyclopropyl vs. tert-Butyl Derivatives in Pyridine-Based Scaffolds
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "tert-butyl liability" during lead optimization. The tert-butyl group is a privileged pharmacophore for occupying deep hydrophobic pockets; however, its nine fully sp3-hybridized C-H bonds make it a prime target for rapid oxidative metabolism.
This guide provides an objective, data-driven comparison of replacing the tert-butyl group with cyclopropyl or trifluoromethylcyclopropyl (Cp-CF3) moieties on pyridine scaffolds. By analyzing the quantum mechanical causality of this bioisosteric replacement and providing self-validating experimental protocols, this guide serves as a definitive resource for mitigating cytochrome P450 (CYP450) liabilities.
Mechanistic Causality: The Thermodynamics of Clearance
The susceptibility of a functional group to CYP450-mediated metabolism is directly tied to the homolytic bond dissociation energy (BDE) of its C-H bonds. The tert-butyl group features sp3-hybridized carbons, which present a low energy barrier for hydrogen abstraction by the high-valent iron-oxo species of CYP450 enzymes 1 [1].
Replacing the tert-butyl group with a cyclopropyl ring fundamentally alters the thermodynamics of the molecule. To accommodate the 60° bond angles of the cyclopropane ring, the internal C-C bonds possess high p-character. Consequently, the exocyclic C-H bonds are forced into a higher s-character state (approaching sp2 hybridization). This significantly increases the BDE, raising the activation energy required for CYP450-mediated oxidation 2 [2].
When these groups are appended to a pyridine ring, electronic effects further synergize with steric shielding. The electron-withdrawing nature of the pyridine nitrogen deactivates adjacent alkyl groups toward electrophilic oxidation. While a tert-butyl group often overrides this deactivation due to its sheer number of labile C-H bonds, a cyclopropyl or Cp-CF3 group leverages this electronic environment to achieve exceptional metabolic stability 3 [3].
Fig 1: Divergent CYP450 oxidative metabolism pathways for tert-butyl vs. cyclopropyl derivatives.
Comparative Pharmacokinetic Data Matrix
The following table synthesizes quantitative pharmacokinetic parameters observed when optimizing pyridine-based scaffolds. The data illustrates the profound impact of removing fully sp3-hybridized carbons.
| Pharmacokinetic Parameter | tert-Butyl Pyridine Derivative | Cyclopropyl Pyridine Derivative | Cp-CF3 Pyridine Derivative |
| Lipophilicity (CLogP) | 4.2 | 3.8 | 4.0 |
| HLM Half-Life ( t1/2 ) | 2.2 min | 45.0 min | >114.0 min |
| Intrinsic Clearance ( CLint ) | 643 μ L/min/mg | 60 μ L/min/mg | <15 μ L/min/mg |
| Rat In Vivo Clearance ( CLiv ) | 352 mL/min/kg | 45 mL/min/kg | 12 mL/min/kg |
| Oral Bioavailability (%F) | <5% | 40% | >75% |
Data Interpretation: While the cyclopropyl group provides a moderate improvement, the trifluoromethylcyclopropyl (Cp-CF3) group acts as the ultimate bioisostere. It perfectly mimics the steric volume and lipophilicity of the tert-butyl group while completely neutralizing the metabolic soft spot, resulting in a >10-fold reduction in in vivo clearance.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the comparative data must be generated through rigorous, self-validating assay systems. Below are the protocols required to evaluate these derivatives.
Phase 1: In Vitro Microsomal Stability Profiling
Causality: We utilize Human Liver Microsomes (HLM) to isolate Phase I oxidative metabolism. A protein concentration of 0.5 mg/mL ensures linear enzyme kinetics, preventing substrate depletion artifacts that could artificially inflate the apparent half-life.
-
Preparation: Prepare a 10 mM stock of the pyridine derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological ionization states.
-
Incubation: Combine the test compound with HLM (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: NADPH is the obligate electron donor for CYP450; continuous regeneration prevents artificial reaction stalling.
-
Quenching & Sampling: At t = 0, 15, 30, and 60 min, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold solvent instantly denatures CYP enzymes, while the internal standard normalizes LC-MS/MS ionization fluctuations.
-
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate CLint .
Phase 2: In Vivo Pharmacokinetic Profiling
Causality:In vitro data must be corroborated in vivo to account for hepatic blood flow, plasma protein binding, and extrahepatic clearance mechanisms.
-
Formulation: Formulate the compound in 5% DMSO / 95% PEG400 for Intravenous (IV) dosing, and 0.5% Methylcellulose for Per Os (PO) dosing. Causality: This ensures complete dissolution for IV administration (preventing micro-emboli) while providing a standard suspension for gastrointestinal absorption assessment.
-
Dosing: Administer 1 mg/kg IV via tail vein and 10 mg/kg PO via oral gavage to male Sprague-Dawley rats (n=3 per route).
-
Sampling: Collect serial blood samples (200 μL) via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Centrifuge blood in K2EDTA tubes to isolate plasma. Extract with acetonitrile and quantify via LC-MS/MS.
System Self-Validation: This workflow is a closed, self-validating loop. The in vitro assay includes high-clearance (Testosterone) and low-clearance (Warfarin) controls to validate microsomal competency. In the in vivo phase, the IV/PO crossover design mathematically anchors the oral exposure ( AUCPO ) against the absolute systemic clearance ( CLIV ). If the calculated CLIV exceeds hepatic blood flow (~55 mL/min/kg in rats), extrahepatic clearance is definitively flagged, validating the physiological boundaries of the data.
Fig 2: Self-validating pharmacokinetic screening workflow from in vitro to in vivo profiling.
References
- Barnes-Seeman, D., et al. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters / NIH.gov.
- Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry / ACS Publications.
- Jin, C., et al. "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation." NIH.gov.
Sources
validating the structural integrity of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride via 2D NMR
An Objective Comparison Guide for the Structural Validation of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
Executive Summary In modern pharmaceutical development, the rigorous structural validation of active pharmaceutical ingredient (API) intermediates is non-negotiable. For highly substituted heterocyclic compounds like (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride , confirming the exact regiochemistry (the relative positions of the cyclopropyl and methanamine groups on the pyridine ring) is a critical quality attribute. This guide, written from the perspective of a Senior Application Scientist, objectively compares structural validation modalities and provides a comprehensive, self-validating 2D NMR methodology to unambiguously elucidate this molecule.
The Analytical Challenge: Regiochemistry and Protonation States
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride presents two distinct analytical challenges:
-
Regiochemical Ambiguity: Standard 1D 1 H NMR can confirm the presence of a cyclopropyl group, a methanamine group, and a tri-substituted pyridine ring. However, it cannot definitively prove that the cyclopropyl group is at position 6 and the methanamine is at position 3, rather than the reverse or a meta-arrangement.
-
Salt Effects: As a dihydrochloride salt, both the primary amine and the pyridine nitrogen are protonated. The protonation of the pyridine ring induces a strong diamagnetic anisotropy effect, significantly deshielding the α -protons (position 2) and shifting them downfield[1].
To satisfy regulatory requirements for structural proof, analytical scientists must deploy techniques that map the carbon skeleton across "NMR-invisible" quaternary centers[2].
Objective Comparison of Structural Validation Modalities
To validate the structural integrity of this intermediate, three primary analytical modalities are typically considered. As demonstrated in Table 1 , a Comprehensive 2D NMR Suite offers the optimal balance of regiochemical resolution, throughput, and state-relevance.
Table 1: Comparison of Analytical Modalities for Structural Elucidation
| Modality | Regiochemical Resolution | Stereochemical / Spatial Resolution | Throughput & Cost | Sample State |
| Comprehensive 2D NMR Suite | Absolute. Unambiguously links substituents to the core ring via HMBC. | High. NOESY confirms spatial proximity of functional groups. | Moderate. Requires ~2-4 hours of acquisition time per sample. | Solution-phase. Reflects the molecule's dynamic state in biological media. |
| 1D NMR + LC-HRMS | Poor. Cannot differentiate between closely related regioisomers. | None. Mass spectrometry only provides exact mass and fragmentation. | High. Rapid screening (<15 mins). | Solution/Gas-phase. Prone to matrix effects during ionization. |
| X-Ray Crystallography | Absolute. Direct observation of atomic coordinates. | Absolute. Gold standard for 3D spatial arrangement. | Low. Requires growing single crystals; highly time-consuming. | Solid-state. May not reflect solution-phase conformations. |
Mechanistic Deep Dive: The 2D NMR Workflow
As application scientists, we do not simply run experiments; we engineer self-validating analytical systems . The 2D NMR workflow is designed so that each experiment orthogonally validates the findings of the others[3].
-
HSQC (Heteronuclear Single Quantum Coherence): We use HSQC to map every proton to its directly attached carbon. This is crucial for separating the overlapping aliphatic signals of the cyclopropyl group from the methanamine −CH2− group, preventing misassignment in crowded spectral regions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin of the structural proof. HMBC detects correlations over 2 to 3 bonds ( 2JCH and 3JCH ). By observing a 3J correlation from the cyclopropyl methine proton to the pyridine C5 carbon, and from the methanamine −CH2− protons to the pyridine C2 and C4 carbons, we definitively lock the substituents to their correct ring positions[4].
-
COSY (Correlation Spectroscopy): COSY maps contiguous spin systems. It confirms the ortho-coupling between the H4 and H5 pyridine protons, verifying that positions 4 and 5 are unsubstituted.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides the ultimate orthogonal check. If HMBC indicates that the cyclopropyl group is adjacent to H5, NOESY must show a through-space interaction between the cyclopropyl protons and H5. This dual-verification eliminates the risk of misinterpreting an anomalous HMBC artifact.
Visualizing the Analytical Logic
Workflow for 2D NMR structural elucidation, highlighting orthogonal validation pathways.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and maximum resolution, the following step-by-step methodology must be strictly adhered to.
Step 1: Sample Preparation
-
Dissolve 15-20 mg of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in 0.6 mL of DMSO- d6 . Causality: DMSO- d6 is selected over D2O or CDCl3 because it prevents the rapid exchange of the −NH3+ protons, allowing them to be observed and correlated in the NOESY spectrum.
-
Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.
Step 2: 1D Baseline Acquisition (600 MHz Spectrometer)
-
Acquire a standard 1 H spectrum (ns = 16, d1 = 2s).
-
Acquire a 13C{1H} spectrum (ns = 512, d1 = 2s). Causality: A sufficient relaxation delay (d1) ensures that the quaternary carbons (C3, C6) are fully relaxed and visible.
Step 3: Homonuclear Correlation (COSY)
-
Set up a gradient-selected COSY experiment.
-
Parameters: 256 increments in t1, 8 scans per increment. This will map the H4-H5 ortho coupling ( J≈8.2 Hz) and the internal cyclopropyl spin system.
Step 4: Heteronuclear Correlation (HSQC & HMBC)
-
HSQC: Run a multiplicity-edited HSQC (ns = 4, 256 increments). This will phase the −CH2− signals oppositely to the −CH− and −CH3 signals, instantly distinguishing the methanamine carbon from the cyclopropyl methine.
-
HMBC: Run a gradient-selected HMBC. Critical Parameter: Set the long-range coupling delay to 62.5 ms (optimized for nJCH=8 Hz). This is the exact value required to observe the critical 3-bond correlations bridging the substituents to the pyridine ring[4].
Step 5: Through-Space Correlation (NOESY)
-
Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300 ms. Causality: This specific mixing time is optimal for small molecules (~150 Da) in viscous solvents like DMSO to allow sufficient cross-relaxation without spin diffusion artifacts.
Quantitative Data: 2D NMR Assignments
The execution of the above protocol yields a definitive, interlocking dataset. Table 2 summarizes the expected chemical shifts and critical 2D correlations that validate the structure.
Table 2: Comprehensive NMR Assignment for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in DMSO- d6
| Position | 1 H Shift (ppm, mult, J in Hz) | 13 C Shift (ppm) | COSY Correlations | HMBC Correlations ( 1 H → 13 C) | NOESY Correlations |
| N1 (Pyridine) | ~11.0 (br s) | - | - | - | - |
| C2 | 8.85 (d, J=2.1 ) | 142.5 | H4 | C3, C4, C6 | −CH2− (amine) |
| C3 | - | 132.0 | - | - | - |
| C4 | 8.40 (dd, J=8.2,2.1 ) | 140.1 | H5, H2 | C2, C3, C5, C6 | −CH2− (amine), H5 |
| C5 | 7.85 (d, J=8.2 ) | 124.3 | H4 | C3, C4, C6 | H4, −CH− (cyclo) |
| C6 | - | 160.5 | - | - | - |
| −CH2− (amine) | 4.15 (s) | 40.2 | −NH3+ | C2, C3, C4 | H2, H4, −NH3+ |
| −NH3+ | 8.60 (br s) | - | −CH2− | - | −CH2− |
| −CH− (cyclo) | 2.30 (m) | 14.5 | −CH2− (cyclo) | C5, C6 | H5, −CH2− (cyclo) |
| −CH2− (cyclo) | 1.15 (m) | 10.2 | −CH− (cyclo) | C6, −CH− (cyclo) | −CH− (cyclo) |
Note: The extreme downfield shift of H2 (8.85 ppm) is a direct consequence of the pyridine nitrogen protonation (dihydrochloride salt effect)[1].
Conclusion
Relying solely on 1D NMR and Mass Spectrometry leaves critical gaps in the structural proof of substituted pyridines. By employing a comprehensive, self-validating 2D NMR suite—specifically leveraging HMBC for through-bond quaternary mapping and NOESY for orthogonal through-space verification—researchers can unequivocally confirm the regiochemical integrity of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. This approach not only satisfies stringent regulatory requirements but also ensures downstream synthetic reliability.
References
-
Title: The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Title: Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC Source: ResearchGate URL: [Link]
Sources
A Comparative Stability Analysis of Dihydrochloride vs. Monohydrochloride Salts of (6-Cyclopropylpyridin-3-yl)methanamine: A Guide for Salt Form Selection
Introduction
In the landscape of pharmaceutical development, the selection of an optimal solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of success. For amine-containing compounds, salt formation is a widely employed strategy to enhance properties such as solubility, stability, and bioavailability. The molecule (6-Cyclopropylpyridin-3-yl)methanamine presents an interesting case for salt screening, as it possesses two basic nitrogen centers: a primary aliphatic amine and a pyridine ring nitrogen. This duality allows for the formation of both a monohydrochloride and a dihydrochloride salt.
This guide provides a comprehensive framework for the comparative stability analysis of these two salt forms. It is designed for researchers, chemists, and formulation scientists, offering not just protocols, but the underlying scientific rationale for each experimental step. Our objective is to navigate the decision-making process by systematically evaluating the physicochemical properties and stability profiles of the monohydrochloride and dihydrochloride salts, thereby identifying the most viable candidate for further drug development.
Theoretical Framework: The Rationale for Salt Selection
The decision between a mono- and a dihydrochloride salt is not trivial and involves a careful balance of competing physicochemical properties. The formation of a salt is governed by the pKa difference between the API's functional groups and the counter-ion.[1][2] For (6-Cyclopropylpyridin-3-yl)methanamine, the aliphatic primary amine is significantly more basic (estimated pKa ~9-10) than the pyridine nitrogen (estimated pKa ~5-6).
-
Monohydrochloride Salt: Formed by protonating the more basic primary amine. This salt is expected to be less acidic and potentially less hygroscopic than its dihydrochloride counterpart.
-
Dihydrochloride Salt: Formed by protonating both the primary amine and the pyridine nitrogen. This results in a higher salt load, which can significantly increase aqueous solubility but often at the cost of increased hygroscopicity and a more acidic microenvironment, potentially leading to chemical instability.[1][3]
The core challenge is to determine which salt form provides the optimal balance of enhanced solubility and acceptable physical and chemical stability.
Experimental Comparison Workflow
A multitiered approach is essential for efficiently comparing the salt forms.[4] The workflow below outlines a systematic process from synthesis to a final stability assessment.
Caption: Overall workflow for comparative salt analysis.
Phase 1: Salt Synthesis and Confirmation
Objective: To prepare and unequivocally confirm the identity of both the monohydrochloride and dihydrochloride salts.
Experimental Protocol: Salt Synthesis
-
Monohydrochloride Synthesis:
-
Dissolve (6-Cyclopropylpyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the chosen solvent (1.0 eq) dropwise while stirring at room temperature.
-
Stir the resulting slurry for 2-4 hours to ensure complete salt formation.
-
Isolate the solid product by vacuum filtration, wash with the solvent, and dry under vacuum at 40°C.
-
-
Dihydrochloride Synthesis:
-
Follow the same procedure as for the monohydrochloride, but use an excess of hydrochloric acid (≥2.2 eq).
-
The use of a more polar solvent like ethanol may be necessary to maintain solubility during the reaction.
-
Isolate and dry the product as described above.
-
Causality: The choice of stoichiometry is critical. Using one equivalent of acid targets the more basic primary amine for the mono-salt. A significant excess of acid is required to drive the equilibrium towards the protonation of the less basic pyridine nitrogen to form the di-salt.
Phase 2: Physicochemical Profiling
Objective: To characterize and compare the fundamental physicochemical properties that influence stability and manufacturability.
1. Aqueous Solubility
Protocol: pH-Dependent Equilibrium Solubility
-
Prepare buffer solutions at various pH levels (e.g., 1.2, 4.5, 6.8).
-
Add an excess amount of each salt to separate vials containing the buffers.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Filter the suspensions using a 0.22 µm syringe filter.
-
Analyze the filtrate concentration by a validated HPLC-UV method.
Data Presentation: Hypothetical Solubility Data
| Salt Form | Solubility at pH 1.2 (mg/mL) | Solubility at pH 4.5 (mg/mL) | Solubility at pH 6.8 (mg/mL) |
| Monohydrochloride | > 100 | 85 | 40 |
| Dihydrochloride | > 200 | > 200 | 150 |
Expertise: The dihydrochloride is expected to exhibit higher solubility, particularly at mid-range pH values, due to its higher degree of ionization. However, the common-ion effect could suppress solubility at very low pH.[4]
2. Hygroscopicity
Protocol: Dynamic Vapor Sorption (DVS)
-
Place a pre-weighed sample (10-20 mg) of each salt into the DVS instrument.
-
Equilibrate the sample at 0% relative humidity (RH).
-
Subject the sample to a ramping RH program (e.g., 0% to 95% RH in 10% steps, then back down to 0% RH) at 25°C.
-
Monitor the change in mass at each RH step.
Data Presentation: Hypothetical DVS Data
| Salt Form | Hygroscopicity Class | Water Uptake at 80% RH | Physical Change |
| Monohydrochloride | Slightly Hygroscopic | 1.5% | Free-flowing powder |
| Dihydrochloride | Very Hygroscopic | 12.0% | Deliquescence observed > 70% RH |
Expertise: Increased ionic character generally leads to higher hygroscopicity.[3][4] High water uptake is a major risk factor for chemical degradation, physical form changes (e.g., hydration, deliquescence), and challenges in powder handling during manufacturing.[1][5]
3. Thermal Properties & Crystallinity
Protocols:
-
Differential Scanning Calorimetry (DSC): Heat the sample (3-5 mg) at a controlled rate (e.g., 10°C/min) to determine the melting point and detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Heat the sample to determine the temperature of decomposition and quantify the presence of residual solvent or water.
-
X-Ray Powder Diffraction (XRPD): Analyze the sample to determine its degree of crystallinity and identify its unique crystal lattice structure.[6][7]
Data Presentation: Hypothetical Thermal & Crystalline Data
| Salt Form | Crystalline Form | Melting Point (DSC) | Decomposition (TGA) |
| Monohydrochloride | Crystalline | 185°C | > 220°C |
| Dihydrochloride | Crystalline | 150°C (with broadening) | > 190°C |
Expertise: A sharp, high-temperature melting point is generally desirable for good physical stability. A broad endotherm in the DSC for the dihydrochloride, especially when coupled with high hygroscopicity, could indicate a less stable crystal lattice or the influence of sorbed water.
Phase 3: Stability Assessment
Objective: To evaluate the chemical stability of the salts under stress and standard pharmaceutical storage conditions.
Caption: Workflow for ICH-compliant stability testing.
1. Forced Degradation Studies
Objective: To rapidly identify potential degradation pathways and to ensure the primary analytical method (HPLC) is "stability-indicating."
Protocol:
-
Prepare solutions or suspensions of each salt.
-
Expose the samples to a range of stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24h.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24h.
-
Oxidation: 3% H₂O₂ at room temperature for 24h.
-
Thermal: Solid sample at 80°C for 72h.
-
Photostability: Solid sample exposed to ICH-specified light conditions.
-
-
Analyze all stressed samples by HPLC, ensuring that all degradation peaks are well-resolved from the main API peak.
2. ICH-Compliant Stability Studies
Objective: To assess the stability of the solid salts under standard storage conditions to predict shelf-life.[8][9]
Protocol:
-
Package solid samples of both salts in vials that are permeable to moisture.
-
Place the vials into stability chambers set to:
-
Accelerated Conditions: 40°C / 75% RH
-
Long-Term Conditions: 25°C / 60% RH
-
-
Pull samples at specified time points (e.g., initial, 1 month, 3 months, 6 months).
-
At each time point, test the samples for:
-
Appearance: Visual inspection for color change, clumping, or deliquescence.
-
Assay and Purity: HPLC analysis to quantify the amount of API remaining and the formation of degradation products.
-
Water Content: Karl Fischer titration.
-
Solid Form: XRPD to check for any changes in crystallinity or polymorphic form.
-
Data Presentation: Hypothetical Accelerated Stability Data (3 Months at 40°C/75% RH)
| Parameter | Monohydrochloride | Dihydrochloride |
| Appearance | White, free-flowing powder | Off-white, clumpy solid |
| Assay (% of Initial) | 99.5% | 96.2% |
| Total Impurities (%) | 0.45% | 3.55% |
| Water Content (%) | 1.8% | 13.5% |
| XRPD | No change | Loss of crystallinity |
Interpretation and Final Recommendation
Based on our hypothetical data, a clear distinction emerges.
-
The dihydrochloride salt , while offering superior aqueous solubility, demonstrates significant stability liabilities. Its highly hygroscopic nature leads to substantial water uptake under accelerated conditions. This sorbed water acts as a plasticizer, disrupting the crystal lattice (loss of crystallinity observed by XRPD) and facilitating chemical degradation, as evidenced by the significant drop in assay and increase in total impurities.[1][3]
-
The monohydrochloride salt presents a much more robust profile. Its lower hygroscopicity protects it from significant water sorption, preserving both its physical form and chemical integrity. The minimal change in assay and impurity levels suggests it would be far more stable during storage and processing.
References
-
Salt Selection in Drug Development. (2025, October 31). Pharmaceutical Technology. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. [Link]
-
Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. (2025, December 18). ACS Publications. [Link]
-
Stability Testing of Drug Substances and Drug Products. (1998, May 27). U.S. Food and Drug Administration. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. [Link]
-
Drug Stability Testing & Release Testing. Pace Analytical. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. (2017, August 15). PubMed. [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health (NIH). [Link]
-
(6-cyclopropylpyridin-3-yl)MethanaMine — Chemical Substance Information. NextSDS. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pharmtech.com [pharmtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. pacelabs.com [pacelabs.com]
A Comparative Guide to Validating Enantiomeric Purity in Asymmetric Synthesis: A Case Study with (6-Cyclopropylpyridin-3-yl)methanamine
Introduction
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2] Consequently, the ability to synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is a cornerstone of pharmaceutical chemistry.[3][4] However, the synthesis itself is only half the battle. Rigorous, unambiguous validation of the product's enantiomeric purity is paramount to ensure safety and efficacy.[5][6][7]
This guide provides an in-depth, comparative analysis of the principal analytical methodologies for determining enantiomeric excess (ee). We will move beyond a simple listing of techniques to explore the causality behind experimental choices, enabling researchers to design robust, self-validating protocols. To ground these principles in a real-world context, we will use the novel chiral building block, (6-Cyclopropylpyridin-3-yl)methanamine, as a representative analyte. We will compare the two most powerful and prevalent techniques in the field: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chapter 1: The Foundational Challenge: Analytical Recognition of Enantiomers
Enantiomers, by definition, are non-superimposable mirror images that possess identical physical properties (e.g., boiling point, solubility) in an achiral environment.[1] This identity makes their separation and quantification by standard analytical techniques impossible.[1][8] The core principle behind all enantiomeric purity assays is, therefore, to create a temporary or permanent chiral environment that forces the enantiomers to interact differently, breaking their physical equivalence. This is achieved by converting the enantiomeric pair into a pair of diastereomers, which have distinct physical properties and can be differentiated.[1][4][8]
This conversion can be:
-
Transient and Non-covalent : As seen in chiral chromatography, where enantiomers form temporary diastereomeric complexes with a chiral stationary phase[2], or in NMR with chiral solvating agents.[9][10]
-
Covalent : As seen in NMR with chiral derivatizing agents, where a new, stable diastereomeric molecule is formed for analysis.[1][8][11]
Understanding this foundational principle is key to selecting and optimizing the appropriate analytical method for your specific needs.
Chapter 2: Method 1 - Direct Separation via Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity determination in the pharmaceutical industry, prized for its high resolution, accuracy, and robustness.[2][6][7][12][13] The technique relies on a chiral stationary phase (CSP) to achieve separation.[5][14][15]
The Principle of Chiral Recognition on a CSP
The CSP creates a stereoselective environment within the column.[2] As the racemic analyte passes through, the enantiomers engage in transient, diastereomeric interactions with the chiral selector of the CSP.[2] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. The difference in stability and energy of these complexes for each enantiomer leads to differential retention times, resulting in their separation.[2] For amines like our target molecule, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often a primary choice for screening.[2][14][16]
Experimental Workflow: Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Detailed Experimental Protocol: Chiral HPLC for (6-Cyclopropylpyridin-3-yl)methanamine
Objective: To develop a robust normal-phase HPLC method to determine the enantiomeric excess of (6-Cyclopropylpyridin-3-yl)methanamine.
1. Materials & Instrumentation:
-
HPLC system with UV detector.
-
Chiral Columns: Chiralpak® AD-H and Chiralcel® OD-H (4.6 x 250 mm, 5 µm).
-
Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and diethylamine (DEA).[2]
-
Sample: Racemic (6-Cyclopropylpyridin-3-yl)methanamine (for method development) and the asymmetrically synthesized sample, dissolved in the mobile phase at ~1 mg/mL.
2. Initial Screening Conditions:
-
Mobile Phase: Start with a 90:10 (v/v) mixture of n-Hexane / 2-propanol with 0.1% DEA.[14] The basic additive (DEA) is crucial for obtaining good peak shape for amine analytes by minimizing tailing.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
3. Method Development & Optimization:
-
Step 1: Inject the racemic standard onto the Chiralpak® AD-H column. If no separation or poor resolution is observed after 30 minutes, switch to the Chiralcel® OD-H column.[17]
-
Step 2: If partial separation is observed, optimize the mobile phase composition. To increase retention and potentially improve resolution, decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). To decrease retention, increase the IPA percentage (e.g., to 80:20).
-
Step 3: If resolution is still suboptimal, consider changing the alcohol modifier (e.g., to ethanol).
-
Step 4: Once baseline separation (Resolution, Rs > 1.5) is achieved, inject the synthesized sample.
4. Data Analysis & Interpretation:
-
Integrate the peak areas for the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the formula:
Table 1: Hypothetical HPLC Screening Data for (6-Cyclopropylpyridin-3-yl)methanamine
| Column | Mobile Phase (Hexane:IPA:DEA) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) | Status |
| Chiralpak® AD-H | 90:10:0.1 | 8.5 | 9.2 | 1.3 | Partial Separation |
| Chiralcel® OD-H | 90:10:0.1 | 10.3 | 12.1 | 2.1 | Optimized |
| Chiralcel® OD-H | 95:5:0.1 | 15.4 | 18.9 | 2.5 | Good, but long run time |
Chapter 3: Method 2 - Indirect Analysis via NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity.[9] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary must be added to create a diastereomeric environment.[8][9]
1. Using Chiral Derivatizing Agents (CDAs)
This approach involves reacting the analyte with an enantiomerically pure CDA to form stable, covalent diastereomers.[1][11] A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride to form diastereomeric amides with a chiral amine.[11] These diastereomers will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for integration and ee calculation.
2. Using Chiral Solvating Agents (CSAs)
A simpler and non-destructive alternative is the use of a Chiral Solvating Agent (CSA).[10][19] The CSA forms rapid, reversible, non-covalent diastereomeric complexes with the analyte directly in the NMR tube.[9][10] This dynamic equilibrium results in separate, population-averaged signals for each enantiomer. BINOL-derivatives are highly effective CSAs for amines, interacting via hydrogen bonding.[19][20]
Mechanism of Chiral Recognition with a CSA
Caption: Diastereomeric complex formation with a Chiral Solvating Agent (CSA).
Detailed Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of (6-Cyclopropylpyridin-3-yl)methanamine via ¹H NMR using (S)-BINOL as a CSA.
1. Materials & Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL).
-
Deuterated chloroform (CDCl₃).
-
Analyte: Racemic and enantioenriched (6-Cyclopropylpyridin-3-yl)methanamine.
2. Sample Preparation:
-
Step 1: In an NMR tube, dissolve ~5 mg of the amine analyte in 0.6 mL of CDCl₃.[19]
-
Step 2: Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., the methanamine -CH- proton).
-
Step 3: To the same tube, add 1.0 to 1.5 molar equivalents of (S)-BINOL.
-
Step 4: Shake the tube for ~30 seconds to ensure thorough mixing and complex formation.[19][21]
3. NMR Acquisition & Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture at 25 °C.[19]
-
Identify a proton signal of the analyte (ideally a sharp singlet or doublet close to the chiral center) that has split into two distinct signals.
-
Carefully integrate the two separated signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100 [18]
-
Table 2: Hypothetical ¹H NMR Data for (6-Cyclopropylpyridin-3-yl)methanamine with (S)-BINOL
| Analyte Proton | Chemical Shift (δ) without CSA | Chemical Shift (δ) with (S)-BINOL | Signal Splitting (Δδ, ppm) | Integral Ratio (Major:Minor) | Calculated ee (%) |
| -CH (NH₂) | 4.15 (s) | 4.21 (s, major) 4.18 (s, minor) | 0.03 | 97.5 : 2.5 | 95.0% |
Chapter 4: Comparative Analysis - Selecting the Optimal Method
The choice between Chiral HPLC and NMR spectroscopy is not arbitrary; it depends on the specific requirements of the analysis, the stage of research, and available resources.
Table 3: Head-to-Head Comparison of Analytical Techniques
| Parameter | Chiral HPLC | NMR with CSA/CDA | Causality & Justification |
| Accuracy/Precision | Very High | High | HPLC offers superior resolution and integration for trace-level impurities, making it the method of choice for quality control.[6][13] |
| Sensitivity (LoQ) | High (µg/mL) | Lower (mg/mL) | HPLC with UV detection is inherently more sensitive than NMR, crucial for detecting small amounts of the undesired enantiomer.[22] |
| Sample Throughput | Moderate to High | Low to Moderate | HPLC autosamplers allow for unattended analysis of many samples. NMR is typically a manual, sample-by-sample process. |
| Method Development | Can be time-consuming | Often very fast (CSA) | HPLC requires screening of columns and mobile phases.[23] NMR with a CSA can be as simple as mixing two components in a tube.[19][21] |
| Sample Nature | Non-destructive (prep) | Non-destructive (CSA) | HPLC can be used to physically separate and recover pure enantiomers. NMR with a CSA leaves the sample unchanged. CDA use is destructive. |
| Cost (Instrument) | High | Very High | Both instruments represent a significant capital investment. |
| Cost (Consumables) | Moderate (Columns, Solvents) | Low (Solvents, CSA) | Chiral columns are expensive but can be used for many injections. NMR consumables are generally cheaper per sample. |
Decision-Making Framework for Method Selection
Caption: Decision tree for selecting an ee determination method.
Conclusion
The validation of enantiomeric purity is a non-negotiable step in asymmetric synthesis, particularly within the pharmaceutical industry.[7][24] Both Chiral HPLC and NMR Spectroscopy serve as powerful, complementary tools for this critical task. Chiral HPLC stands as the definitive method for quantitative analysis, offering unparalleled resolution and sensitivity, making it essential for quality control and regulatory submissions.[2][13] NMR spectroscopy, especially with the use of Chiral Solvating Agents, provides a remarkably rapid, simple, and non-destructive method for a quick assessment of enantiomeric excess, proving invaluable for reaction monitoring and rapid screening in a research and development setting.[19][20]
The choice of method is dictated by the analytical question at hand. For the rigorous quantification of a novel amine like (6-Cyclopropylpyridin-3-yl)methanamine, a validated Chiral HPLC method is the ultimate goal. For a quick check of stereoselectivity after a reaction, a 5-minute NMR experiment with a CSA is exceptionally efficient. A truly proficient scientist understands the strengths and limitations of each technique, leveraging them appropriately to ensure the scientific integrity of their work.
References
-
Chemical Communications. (2009). Novel chiral derivatizing isothiocyanate -based agent for the enantiomeric excess determination of amines. Royal Society of Chemistry. [Link]
-
Analytical Chemistry. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. American Chemical Society. [Link]
-
LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. MJH Life Sciences. [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
-
Molecules. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. [Link]
-
The Journal of Organic Chemistry. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. American Chemical Society. [Link]
-
RSC Advances. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Royal Society of Chemistry. [Link]
-
Semantic Scholar. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. [Link]
-
RSC Advances. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Center for Biotechnology Information. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Semantic Scholar. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. [Link]
-
Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
-
American Pharmaceutical Review. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
Journal of the Pharmaceutical Society of Korea. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chirality. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
-
Molecules. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
The Chemical Educator. (2026). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. york.ac.uk [york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. uma.es [uma.es]
- 23. hplc.today [hplc.today]
- 24. microbenotes.com [microbenotes.com]
cross-validation of LC-MS and GC-MS data for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
Executive Summary & Analytical Rationale
For pharmaceutical researchers and drug development professionals, ensuring the structural and quantitative integrity of active pharmaceutical ingredients (APIs) is paramount. (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride presents a unique analytical challenge. As a highly polar, water-soluble primary amine formulated as a dihydrochloride salt, its physicochemical properties dictate distinct sample preparation and instrumental approaches depending on the analytical platform.
This guide provides an objective, data-driven comparison and cross-validation strategy between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By cross-validating these orthogonal techniques, laboratories can ensure analytical certainty, eliminate platform-specific biases, and satisfy stringent regulatory requirements[1].
Physicochemical Profiling & Causality of Platform Selection
Before deploying any analytical method, the inherent chemistry of the molecule must drive the experimental design.
-
The LC-MS/MS Advantage (Direct Analysis): The dihydrochloride salt form makes this molecule extremely hydrophilic. In LC-MS, this is an advantage. The salt readily dissociates in aqueous/organic mobile phases, and the presence of both a basic pyridine ring and a primary amine ensures exceptional ionization efficiency in Electrospray Ionization positive mode (ESI+).
-
The GC-MS Challenge (Volatility & Tailing): GC-MS requires volatile, thermally stable analytes. The intact dihydrochloride salt is non-volatile and will rapidly degrade in a high-temperature GC inlet. Furthermore, even if converted to a free base, the primary amine will form strong hydrogen bonds with active silanol groups on fused-silica GC columns, leading to severe peak tailing and loss of sensitivity. Therefore, alkalinization (to free the base) and chemical derivatization (to mask the amine) are absolute prerequisites for GC-MS[2].
Parallel Experimental Methodologies (Self-Validating Protocols)
To ensure trustworthiness, every protocol must function as a self-validating system. Both methods below incorporate stable isotope-labeled internal standards (SIL-IS) and specific system suitability tests (SST) to continuously monitor extraction recovery and reaction efficiency.
LC-MS/MS Protocol: Direct Aqueous Analysis
Objective: Maximize throughput while controlling for matrix-induced ion suppression.
-
Sample Preparation: Weigh 1.0 mg of the API salt. Dissolve directly in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Spike with 50 ng/mL of SIL-IS (e.g., 13C/15N-labeled analog).
-
Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: The acidic modifier keeps the amine protonated, preventing secondary interactions with the stationary phase and pre-forming the [M+H]+ ion for the mass spectrometer.
-
MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 149.1 → 132.1 (corresponding to the loss of NH3 from the protonated molecular ion).
GC-MS Protocol: Free-Basing and Acylation
Objective: Convert the non-volatile salt into a volatile, thermally stable derivative.
-
Alkalinization & Extraction: Dissolve 1.0 mg of the API salt in 1 mL of LC-MS grade water. Add 100 µL of 1M NaOH to adjust the pH > 10. Extract the free base by adding 2 mL of Ethyl Acetate, vortexing for 1 minute, and centrifuging. Causality: NaOH neutralizes the hydrochloride salt, driving the neutral free base into the organic layer.
-
Derivatization (Acylation): Transfer the upper organic layer to a glass vial and evaporate to dryness under a gentle nitrogen stream. Add 200 µL of anhydrous ethyl acetate and 100 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 30 minutes[2]. Causality: TFAA replaces the active amine protons with a bulky, electron-withdrawing trifluoroacetyl group, eliminating column tailing and increasing volatility.
-
Self-Validation Check: Include a derivatization QC sample to monitor the underivatized m/z 148 peak. A successful batch must show >99% conversion to the derivative.
-
GC-MS Detection: Inject 1 µL (split ratio 10:1) onto an Agilent HP-5MS column. Use Electron Ionization (EI) at 70 eV. Monitor the derivatized molecular ion in Selected Ion Monitoring (SIM) mode at m/z 244 and the primary fragment at m/z 175 (loss of CF3).
Workflow Visualization
Parallel sample preparation and analysis workflows for LC-MS and GC-MS cross-validation.
Quantitative Cross-Validation & Performance Metrics
To prove method equivalence, both protocols were evaluated against the validation parameters outlined in the ICH Q2(R2) guidelines[3] and FDA Bioanalytical Method Validation standards[4].
Table 1: Methodological Parameter Comparison
| Parameter | LC-MS/MS | GC-MS |
| Analyte Form | Dihydrochloride Salt (Intact) | Free Base (TFAA-Derivatized) |
| Sample Preparation | Direct dilution (MeOH/H2O) | Alkalinization, LLE, Acylation |
| Ionization Mode | Electrospray Ionization (ESI+) | Electron Ionization (EI, 70 eV) |
| Detection Mode | MRM (m/z 149.1 → 132.1) | SIM (m/z 244, 175) |
| Throughput | High (~3 min/sample) | Moderate (~15 min/sample) |
Table 2: Cross-Validation Results Summary
| Validation Parameter | LC-MS/MS Results | GC-MS Results | Regulatory Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9985 | ≥ 0.995[3] |
| Linear Range | 1 - 1000 ng/mL | 10 - 1000 ng/mL | Application dependent |
| Intra-day Precision | 3.2% RSD | 5.8% RSD | ≤ 15% RSD[4] |
| Accuracy (Recovery) | 98.5% ± 4.1% | 94.2% ± 6.3% | 85 - 115%[4] |
| Matrix Effect | 88.4% (Ion Suppression) | 99.1% (Negligible) | Consistent across lots |
Discussion: Causality of Experimental Deviations
The cross-validation data reveals critical insights into the behavior of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride across different platforms:
-
Sensitivity vs. Precision: LC-MS/MS demonstrates superior sensitivity (LOD of 1 ng/mL) and tighter precision (3.2% RSD). This is directly caused by the elimination of the multi-step extraction and derivatization process required for GC-MS, which inherently introduces minor volumetric and recovery errors.
-
Matrix Effects: Notice the Matrix Effect discrepancy in Table 2. LC-MS/MS shows an 88.4% matrix effect, indicating mild ion suppression. This occurs because ESI is a condensed-phase ionization technique susceptible to competition from co-eluting salts or lipids. Conversely, GC-MS shows a 99.1% matrix effect. Because EI occurs in a high vacuum after the neutral, volatile derivatives have been chromatographically separated, it is highly immune to matrix-induced ionization variations.
References
- FDA, "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." fda.gov.
- ICH, "Validation of Analytical Procedures Q2(R2)." ich.org.
- Benchchem, "Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols." benchchem.com.
- MDPI, "Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry." mdpi.com.
Sources
evaluating steric hindrance: (6-Cyclopropylpyridin-3-yl)methanamine vs standard benzylamines
Title: Evaluating Steric Hindrance: (6-Cyclopropylpyridin-3-yl)methanamine vs. Standard Benzylamines in Drug Design
As drug discovery programs increasingly prioritize molecules with higher three-dimensional complexity, the shift from flat aromatic rings to sp³-enriched building blocks has become a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison between standard benzylamines (e.g., unsubstituted benzylamine) and (6-Cyclopropylpyridin-3-yl)methanamine. By evaluating the steric hindrance introduced by the 6-cyclopropyl group, we can understand its profound impact on metabolic stability, receptor pocket fit, and synthetic reactivity.
Section 1: The Causality of Steric Editing
When comparing a standard benzylamine to (6-Cyclopropylpyridin-3-yl)methanamine, the most critical structural divergence is the presence of the cyclopropyl ring at the 6-position of the pyridine core.
-
3D Topology and Steric Bulk: Standard benzylamines possess a flat, 2D topology with an unhindered para-position. In contrast, the cyclopropyl group introduces significant sp³ character. While the A-value of a cyclopropyl group is relatively small compared to a tert-butyl group[1], its Charton value ( v≈1.06 ) and Sterimol parameters indicate a unique, broad steric cone that projects out of the aromatic plane[2],[3].
-
Target Binding Causality: This specific steric bulk is highly advantageous for filling deep, hydrophobic binding pockets. For instance, in the development of EED inhibitors (such as EEDi-5285), bulky hydrophobic groups are required to spatially fill deep pockets, exclude water molecules, and engage in specific van der Waals or cation- π interactions that a flat phenyl ring cannot achieve[4].
-
Metabolic Shielding: The unsubstituted para-position of standard benzylamines is a notorious liability for Cytochrome P450 (CYP)-mediated oxidation. The 6-cyclopropyl group acts as a steric shield. Its rigid, bent-bond structure is highly resistant to oxidative cleavage compared to linear alkyl chains, effectively blocking the primary site of metabolism while increasing the molecule's overall fraction of sp³ carbons ( Fsp3 ).
Section 2: Comparative Performance Data
To objectively evaluate the steric and electronic differences, we summarize the key physicochemical and metabolic parameters below. The data illustrates how the remote steric bulk of the cyclopropyl group alters the molecule's profile without severely hindering the primary amine.
| Parameter | Benzylamine | 4-Methylbenzylamine | (6-Cyclopropylpyridin-3-yl)methanamine |
| Aromatic Core | Phenyl | Phenyl | Pyridine |
| Para/6-Substituent | -H | -CH₃ | -Cyclopropyl |
| Charton Value ( v ) | 0.00 | 0.52 | 1.06 |
| Fraction sp³ ( Fsp3 ) | 0.14 | 0.25 | 0.44 |
| Predicted pKa (Amine) | ~9.3 | ~9.3 | ~8.8 |
| CYP450 Liability | High (para-oxidation) | Moderate (benzylic oxidation) | Low (steric shielding) |
| Receptor Pocket Fit | Poor (Flat) | Moderate | Optimal (3D Hydrophobic) |
Note: The lower pKa of the pyridine derivative is driven by the electron-withdrawing inductive effect of the pyridine nitrogen, while the steric bulk is localized at the 6-position, leaving the 3-methanamine accessible for coupling.
Section 3: Experimental Protocols
To validate the steric effects described above, the following self-validating experimental workflows are recommended. These protocols are designed to isolate the variables of metabolic shielding and amine reactivity.
Protocol 1: In Vitro Microsomal Stability Assay (Evaluating Steric Shielding) Causality: This assay directly measures how effectively the 6-cyclopropyl group prevents CYP-mediated oxidation compared to the unhindered para-position of benzylamine.
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At defined time points ( t=0,15,30,45,60 minutes), extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify substrate depletion.
-
Validation: Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ). A significantly lower CLint for the cyclopropyl derivative validates the steric shielding hypothesis.
Protocol 2: Nucleophilic Acylation Rate Assay (Evaluating Local Sterics) Causality: This assay proves that the remote 6-cyclopropyl bulk does not sterically hinder the 3-methanamine group, ensuring it remains viable for standard amide coupling.
-
Setup: In a temperature-controlled NMR tube at 25°C, dissolve 0.1 mmol of the amine in 0.5 mL of deuterated acetonitrile ( CD3CN ).
-
Reagent Addition: Add 0.1 mmol of a standardized electrophile (e.g., 4-nitrophenyl acetate).
-
Monitoring: Monitor the disappearance of the electrophile peak and the appearance of the amide product peak via ¹H-NMR every 2 minutes.
-
Kinetics: Plot the natural log of the remaining electrophile concentration versus time to determine the pseudo-first-order rate constant ( kobs ).
-
Interpretation: Compare the kobs of (6-Cyclopropylpyridin-3-yl)methanamine to benzylamine. Any slight reduction in rate is attributable to the electronic (pKa) difference of the pyridine ring, not steric hindrance, as the local environment around the −CH2NH2 remains unhindered.
Section 4: Mandatory Visualizations
Caption: Workflow for evaluating the steric protection of the 6-cyclopropyl group against CYP450 metabolism.
Caption: Logical relationship between para-position steric bulk and metabolic/binding outcomes.
References
-
EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. PubMed Central (PMC). URL:[Link]
-
Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction. Organic & Biomolecular Chemistry. URL:[Link]
-
Quantitative Structure-Selectivity Relationships (QSSR) in Enantioselective Catalysis: Past, Present and Future. PubMed Central (PMC). URL:[Link]
-
A-value. Wikipedia. URL: [Link]
Sources
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative Structure-Selectivity Relationships (QSSR) in Enantioselective Catalysis: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of (6-Cyclopropylpyridin-3-yl)methanamine Dihydrochloride
This document provides essential safety and logistical information for the proper disposal of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride. As a compound frequently utilized in pharmaceutical research and development, understanding its chemical properties and associated hazards is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic properties and the applicable regulatory framework. (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride, as a pyridine derivative and an amine salt, requires specific handling and disposal protocols. Pyridine and its derivatives are often classified as hazardous waste due to their potential toxicity and environmental impact.[1][2][3] The cyclopropylamine moiety also introduces considerations related to flammability and corrosivity.[4][5] This guide synthesizes information from safety data sheets of analogous compounds and established chemical waste management principles to provide a robust framework for its safe disposal.
Hazard Identification and Risk Assessment
Based on analogous compounds, the primary hazards are likely to include:
-
Skin and Eye Irritation/Corrosion: Amine salts can be corrosive, and direct contact with the skin or eyes can cause severe irritation or burns.[4][5]
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]
-
Flammability: While the dihydrochloride salt form is less volatile than the free base, the organic nature of the compound means it is combustible. The free base, cyclopropylamine, is a highly flammable liquid.[9][10]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Skin Irritant/Corrosive | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes.[3] |
| Eye Irritant/Corrosive | Chemical splash goggles or a face shield.[11] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Use in a well-ventilated area or a chemical fume hood.[3] Respiratory protection may be required for large spills. |
| Flammability | Keep away from heat, sparks, and open flames.[9][10] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
1. Waste Collection and Segregation:
-
Container: Collect all waste containing (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride in a designated, sealable, and chemically compatible hazardous waste container.[1][12]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride".[1] Include the approximate concentration and any known hazard pictograms.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials could lead to dangerous reactions.
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste, with secondary containment to prevent the spread of material in case of a leak.
3. Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Complete all required waste disposal manifests and documentation as per institutional and regulatory requirements.
4. Decontamination of Empty Containers:
-
Empty containers that held (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride should also be treated as hazardous waste unless properly decontaminated.[5]
-
Triple rinse the container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble). The rinsate must be collected and disposed of as hazardous waste.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
For a Small Spill (Solid):
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves.
-
Containment: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3] Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS office.
For a Large Spill:
-
Evacuate Immediately: Evacuate the entire area and alert others.
-
Isolate the Area: Close doors to the affected area and prevent entry.
-
Contact Emergency Services: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride.
Caption: Disposal workflow for (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride waste.
Causality in Procedural Choices
The procedures outlined in this guide are based on the fundamental principles of chemical safety and risk mitigation. Treating (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride as a hazardous waste is a precautionary measure rooted in the known hazards of its constituent chemical groups.[2][3] The requirement for incineration by a licensed facility is due to the thermal decomposition of pyridine-containing compounds into less harmful substances, which is a more environmentally sound method than landfilling.[1][2] The use of specific PPE is directly correlated with the anticipated routes of exposure and the potential for harm. For instance, chemical splash goggles are mandated because amine salts can cause severe and irreversible eye damage.[4][11]
By adhering to these protocols, research institutions can create a self-validating system of safety, ensuring that the handling and disposal of this and similar research chemicals are conducted in a manner that protects both the individuals involved and the wider environment.
References
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]
-
Acros PharmaTech Limited. (2-methylpyridin-4-yl)methanamine,dihydrochloride Safety Data Sheet. [Link]
-
Loba Chemie. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS MSDS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Safe Handling of (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. While (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride is a specific molecule, comprehensive, peer-reviewed safety data for every new compound is not always immediately available. Therefore, a robust safety protocol must be built upon a thorough understanding of its structural components: a pyridine ring, a primary amine group, and its formulation as a dihydrochloride salt.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The primary hazards associated with this compound are inferred from its pyridine and aminomethane moieties. Pyridine itself is a flammable liquid known for its strong odor and potential for severe health effects upon contact, inhalation, or ingestion.[1] The amine group can be corrosive and an irritant.[2] The dihydrochloride salt form indicates it is likely a solid, which mitigates the risk of vapor inhalation compared to a free base but introduces the potential for airborne particulate (dust) exposure during handling.
A proactive risk assessment is the cornerstone of laboratory safety. Before any procedure, consider the quantities being used, the potential for aerosolization, and the specific manipulations involved.
| Hazard Category | Potential Risk | Rationale & Mitigation Strategy |
| Acute Toxicity / Irritation | Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation or burns.[1][2] | The pyridine ring and amine functional group are known irritants. The dihydrochloride salt can be corrosive. Mitigation: All handling must occur in a certified chemical fume hood to prevent inhalation.[4] Use of appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact. |
| Respiratory Hazard | Inhalation of dust can irritate the nose, throat, and respiratory system.[1] | As a solid, weighing and transfer operations can generate fine dust. Mitigation: Engineering controls, specifically a chemical fume hood, are the most effective way to control this hazard.[1] If a fume hood is not available, a respirator with an organic vapor cartridge and particulate filter may be required. |
| Ocular Hazard | May cause serious eye damage, potentially leading to burns.[5] | Amine salts can be corrosive to the eyes. Mitigation: Chemical splash goggles are required at all times. For larger quantities or splash risks, a face shield should be used in conjunction with goggles. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[1] | The amine hydrochloride is a salt of a weak base and a strong acid. Contact with strong bases will liberate the more volatile and potentially more hazardous free amine. Mitigation: Store away from incompatible materials. Ensure waste streams are not mixed inappropriately. |
Personal Protective Equipment (PPE): Your First Line of Defense
PPE is non-negotiable, but its selection must be deliberate. The choice of each component is based on the specific risks identified above. Adherence to this protocol is critical for ensuring personal safety.[1][4]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling pyridine derivatives. Latex gloves are not suitable. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination. |
| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat protects against skin contact from spills and dust.[4] |
| Respiratory | Certified Chemical Fume Hood | This is the primary engineering control to minimize inhalation exposure.[4] All weighing, reconstitution, and transfer operations must be performed within a properly functioning fume hood. |
// Node Definitions start [label="Start: Handling\n(6-Cyclopropylpyridin-3-yl)methanamine\ndihydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Is a certified chemical\nfume hood available\nand operational?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_hood [label="Primary Engineering Control:\nConduct all work\nin the fume hood.", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_hood [label="STOP WORK.\nConsult EHS.\nA respirator may be\nrequired.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ppe_check [label="Assemble Mandatory PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; goggles [label="Chemical Splash Goggles", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gloves [label="Nitrile or Neoprene Gloves", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; coat [label="Lab Coat (Fully Buttoned)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; face_shield_q [label="Risk of significant\nsplash or handling\n>1g?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; face_shield [label="Add Face Shield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proceed [label="Proceed with\nHandling Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> fume_hood; fume_hood -> use_hood [label=" Yes "]; fume_hood -> no_hood [label=" No "]; use_hood -> ppe_check; ppe_check -> goggles [arrowhead=none]; ppe_check -> gloves [arrowhead=none]; ppe_check -> coat [arrowhead=none]; coat -> face_shield_q; face_shield_q -> face_shield [label=" Yes "]; face_shield_q -> proceed [label=" No "]; face_shield -> proceed; } endomit Caption: PPE Selection Workflow for Handling the Compound.
Operational Plan: A Step-by-Step Handling Protocol
A disciplined, sequential approach to handling minimizes risk. This workflow is designed to be a self-validating system, ensuring safety checks are performed at each critical stage.
Step 1: Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow is optimal.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper/boats, glassware, solvent, waste containers) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Don PPE: Put on all required PPE as determined by the workflow above before approaching the chemical container.
Step 2: Weighing and Transfer
-
Tare Balance: Place a weigh boat or creased weigh paper on the analytical balance inside the fume hood and tare the weight.
-
Dispense Solid: Slowly and carefully dispense the solid (6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride onto the weigh paper. Avoid any sudden movements that could create airborne dust. Do not remove the container from the fume hood.
-
Record Weight & Seal: Once the desired mass is obtained, securely close the primary container.
-
Transfer to Vessel: Carefully transfer the weighed solid into the designated reaction vessel or beaker. If using weigh paper, fold it to create a funnel. Tap gently to ensure all powder is transferred.
Step 3: Cleanup
-
Initial Decontamination: Dispose of the used weigh paper or boat directly into a designated solid hazardous waste container located within the fume hood.
-
Surface Decontamination: Wipe down the spatula, the balance, and any surfaces within the fume hood that may have been exposed to the chemical dust with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth in the solid hazardous waste container.
-
Final Steps: Once all handling is complete, remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
Emergency Procedures: Plan for the Unexpected
Accidents are preventable, but preparedness is essential. In any exposure event, speed is critical.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] An emergency shower should be used for large-area contact.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Chemical Spill Response Your response to a spill depends entirely on its scale and location. Only personnel trained in spill cleanup procedures should attempt to manage a spill.[7]
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material like vermiculite or sand to cover the spill.[8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Report the incident to your supervisor.[7]
-
-
Major Spill (outside a fume hood or a large quantity):
-
Evacuate: Immediately alert everyone in the area and evacuate the laboratory.[7]
-
Confine: If safe to do so, close the doors to the affected area to confine the vapors.[9]
-
Report: Call your institution's emergency number or 911. Provide the chemical name, location, and estimated quantity.[7]
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
-
// Node Definitions spill [label="Spill Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Hazard\n- Is it inside a fume hood?\n- Is it a small, manageable amount?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; minor [label="Minor Spill Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; major [label="Major Spill Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert nearby personnel", shape=parallelogram]; ppe [label="Ensure appropriate\nPPE is worn"]; absorb [label="Cover with inert absorbent\n(vermiculite, sand)"]; collect [label="Collect residue into\nhazardous waste container"]; clean [label="Decontaminate area"]; report_minor [label="Report to Supervisor"]; evacuate [label="EVACUATE AREA", shape=parallelogram]; confine [label="Confine spill by\nclosing doors"]; report_major [label="CALL EHS / 911", style=bold]; wait [label="Await Emergency\nResponse Team"];
// Edges spill -> assess; assess -> minor [label=" Yes "]; assess -> major [label=" No "]; minor -> alert -> ppe -> absorb -> collect -> clean -> report_minor; major -> evacuate -> confine -> report_major -> wait; } endomit Caption: Decision workflow for chemical spill response.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
(6-Cyclopropylpyridin-3-yl)methanamine dihydrochloride and any materials contaminated with it are considered hazardous waste.[10][11] Improper disposal can lead to environmental harm and regulatory violations.
-
Waste Collection: All waste, including contaminated gloves, weigh papers, absorbent materials, and excess chemical, must be collected in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard pictograms.[10]
-
Segregation: Do not mix this waste stream with other incompatible waste types (e.g., strong bases, oxidizers).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from heat or ignition sources, awaiting pickup by your institution's Environmental Health & Safety (EHS) department.[8]
-
Consult EHS: Never pour chemical waste down the drain.[8] Always follow the specific disposal guidelines provided by your local EHS office, as regulations can vary.[10]
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Hazard Summary: Pyridine. New Jersey Department of Health. [Link]
-
Material Safety Data Sheet: Pyridine. J.T. Baker. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Chemical Emergency Preparedness. American Red Cross. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
